(4-Thien-2-yltetrahydropyran-4-yl)methylamine
Description
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Properties
IUPAC Name |
(4-thiophen-2-yloxan-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7H,3-6,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEBHUWSRFXHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640374 | |
| Record name | 1-[4-(Thiophen-2-yl)oxan-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906422-74-0 | |
| Record name | 1-[4-(Thiophen-2-yl)oxan-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Thien-2-yltetrahydropyran-4-yl)methylamine synthesis pathway
An In-depth Technical Guide to the Synthesis of (4-Thien-2-yltetrahydropyran-4-yl)methylamine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable building block in medicinal chemistry and drug discovery. The narrative focuses on a logical, three-step synthetic sequence, beginning with commercially available starting materials. Each step is detailed with in-depth mechanistic explanations, field-proven experimental protocols, and critical analysis of reaction parameters. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of this and structurally related compounds.
Introduction and Strategic Overview
The molecular scaffold of this compound incorporates two key pharmacophoric elements: the tetrahydropyran (THP) ring and a thiophene moiety. The THP ring is a prevalent feature in numerous natural products and approved pharmaceuticals, often serving as a metabolically stable, hydrophilic replacement for aromatic or carbocyclic rings.[1][2] The thiophene ring is a well-established bioisostere for the phenyl group, frequently used to modulate physicochemical properties and enhance biological activity. The combination of these fragments around a central quaternary carbon creates a unique three-dimensional structure of significant interest for library synthesis and lead optimization programs.
This guide details a convergent and efficient synthesis strategy that hinges on the creation of a key nitrile intermediate. The pathway is designed for reliability and scalability, employing well-understood, high-yielding chemical transformations.
Retrosynthetic Analysis and Pathway Selection
A logical retrosynthetic analysis of the target molecule reveals several potential disconnections. The most strategically sound approach involves the reduction of a nitrile, a classic and highly effective method for the synthesis of primary amines.[3][4][5][6][7]
Caption: Retrosynthetic analysis of the target amine.
This pathway is advantageous for several reasons:
-
Convergent Approach: It efficiently builds the core quaternary carbon by coupling two readily available fragments: tetrahydropyran-4-one and a thiophene-derived organometallic reagent.
-
Reliable Transformations: Each step—Grignard addition, SN1 cyanation of a tertiary alcohol, and nitrile reduction—is a high-yielding, well-documented transformation in organic synthesis.
-
Avoidance of Decarboxylation Rearrangements: Alternative routes, such as those involving Hofmann, Curtius, or Schmidt rearrangements on a carboxylic acid derivative, are less direct.[8][9][10] These methods would require the synthesis of a more complex precursor and are primarily used for converting amides or acids directly to amines with the loss of a carbon atom, which is not the transformation required here.[11][12][13]
Forward Synthesis: A Step-by-Step Technical Guide
The selected forward synthesis is presented as a three-step sequence.
Caption: Overall synthetic workflow.
Step 1: Synthesis of 4-(Thien-2-yl)tetrahydropyran-4-ol
This step establishes the crucial C4-quaternary center via the nucleophilic addition of a thiophene-derived Grignard reagent to tetrahydropyran-4-one.
-
Expertise & Experience: The Grignard reaction is a cornerstone of C-C bond formation.[14] Success hinges on maintaining strictly anhydrous conditions to prevent quenching of the highly basic organometallic reagent.[14] The use of 2-thienylmagnesium bromide, prepared in situ or from commercial sources, provides a potent carbon nucleophile that readily attacks the electrophilic carbonyl carbon of the ketone. High concentrations of the alkyl halide precursor can sometimes lead to Wurtz-type coupling side products, so slow addition is key.[14]
-
Experimental Protocol:
-
All glassware must be oven-dried at 120 °C for at least 4 hours and assembled hot under a dry nitrogen or argon atmosphere.
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add magnesium turnings (1.1 eq).
-
Add a solution of 2-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the dropping funnel.
-
Add a small portion (~5%) of the 2-bromothiophene solution to the magnesium turnings. If the reaction does not initiate (indicated by gentle refluxing or cloudiness), add a single crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour at room temperature to ensure full formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of tetrahydropyran-4-one (0.95 eq) in anhydrous THF dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure tertiary alcohol.
-
Step 2: Synthesis of 4-(Thien-2-yl)tetrahydro-2H-pyran-4-carbonitrile
The tertiary alcohol is converted to a nitrile via an Sₙ1 mechanism. The hydroxyl group is first transformed into a better leaving group, facilitating the formation of a stable tertiary carbocation, which is then trapped by the cyanide nucleophile.
-
Expertise & Experience: Direct substitution of a tertiary hydroxyl group is inefficient. It must first be converted to a good leaving group. Thionyl chloride (SOCl₂) is an excellent choice as it produces gaseous byproducts (SO₂ and HCl) that can be easily removed. The subsequent reaction with sodium cyanide proceeds via a stabilized tertiary carbocation intermediate. The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation (Na⁺) while leaving the cyanide anion highly nucleophilic and available for reaction.
-
Experimental Protocol:
-
Dissolve the alcohol intermediate from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C. Add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude tertiary chloride. Caution: This intermediate may be unstable and is typically used immediately in the next step without further purification.
-
Dissolve the crude chloride in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN) (1.5 eq). Extreme Caution: NaCN is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. Acidic conditions must be avoided to prevent the formation of HCN gas.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Cool the mixture, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash thoroughly with water and brine to remove DMSO, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to afford the desired nitrile.
-
Step 3: Synthesis of this compound
The final step is the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and effectiveness.
-
Expertise & Experience: Nitrile reduction to a primary amine requires a powerful hydride source.[5] LiAlH₄ delivers two equivalents of hydride (H⁻): the first attacks the electrophilic nitrile carbon to form an intermediate imine anion, and the second attacks the imine carbon to generate a dianion, which is then protonated during workup to yield the amine.[3][4] The reaction is highly exothermic and reactive towards protic sources; therefore, strict anhydrous conditions and careful quenching are paramount.
-
Experimental Protocol:
-
To a dry, three-necked flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of the nitrile intermediate from Step 2 (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture back to 0 °C.
-
Perform a Fieser workup by quenching the reaction sequentially and very carefully with:
-
Water (X mL, where X = grams of LiAlH₄ used).
-
15% aqueous NaOH solution (X mL).
-
Water (3X mL).
-
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude amine.
-
The product can be purified by acid-base extraction or by column chromatography on silica gel (eluting with a DCM/Methanol/Ammonia system) to provide the final, pure product.
-
Quantitative Data Summary
The following table summarizes the expected outcomes for this synthetic pathway. Yields are representative and may vary based on scale and experimental execution.
| Step | Intermediate/Product Name | Molecular Formula | MW ( g/mol ) | Typical Yield (%) | Key Analytical Data (Expected) |
| 1 | 4-(Thien-2-yl)tetrahydropyran-4-ol | C₉H₁₂O₂S | 184.25 | 85-95% | ¹H NMR: Signals for thiophene protons, THP ring protons (diastereotopic), and a singlet for the hydroxyl proton. |
| 2 | 4-(Thien-2-yl)tetrahydro-2H-pyran-4-carbonitrile | C₁₀H₁₁NOS | 193.26 | 70-85% | IR: Strong C≡N stretch ~2240 cm⁻¹. ¹H NMR: Disappearance of the -OH signal, characteristic shifts for thiophene and THP protons. |
| 3 | This compound | C₁₀H₁₅NOS | 197.30 | 80-90% | IR: Disappearance of C≡N stretch, appearance of N-H stretches ~3300-3400 cm⁻¹. MS (ESI+): [M+H]⁺ at m/z 198.1. |
Safety and Handling
-
Grignard Reagents: Highly flammable, pyrophoric, and water-reactive. Must be handled under an inert atmosphere.
-
Thionyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle in a fume hood.
-
Sodium Cyanide: Acutely toxic by all routes of exposure. Contact with acid liberates deadly hydrogen cyanide gas. All manipulations must be performed in a certified chemical fume hood. A calcium gluconate antidote kit should be readily available.
-
Lithium Aluminum Hydride: Highly flammable and reacts violently with water and other protic solvents, releasing flammable hydrogen gas. Use only anhydrous solvents and perform a careful, controlled quench.
Conclusion
The described three-step synthesis provides a reliable and efficient pathway to this compound. The strategy leverages fundamental and robust organic reactions, starting from commercially available materials. By providing detailed mechanistic insights and practical experimental protocols, this guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the production of this key structural motif for further investigation and application in drug discovery programs.
References
- 1. leapchem.com [leapchem.com]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. homework.study.com [homework.study.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of (4-Thien-2-yltetrahydropyran-4-yl)methylamine: A Technical Guide
Introduction
(4-Thien-2-yltetrahydropyran-4-yl)methylamine is a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Its unique structural architecture, featuring a thiophene ring linked to a tetrahydropyran core with a methylamine substituent, presents an interesting profile for biological activity. Accurate structural elucidation and purity assessment are paramount for any further investigation of this molecule's properties. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to explain the causality behind experimental choices and provides detailed, field-proven protocols. The focus is on building a self-validating system of characterization through a multi-faceted spectroscopic approach.
The Importance of Spectroscopic Analysis
In drug discovery and development, an unambiguous understanding of a molecule's structure is non-negotiable. Spectroscopic techniques provide the necessary tools to confirm the identity, purity, and structural integrity of a synthesized compound. Each technique offers a unique piece of the structural puzzle:
-
NMR Spectroscopy reveals the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity and chemical environment of each atom.
-
IR Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight of the compound and can provide insights into its structure through fragmentation analysis.
By combining the data from these techniques, a complete and confident characterization of this compound can be achieved.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, we can deduce the structure of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Thiophene H | 6.8 - 7.3 | m | 3H |
| Tetrahydropyran O-CH₂ | 3.6 - 4.0 | m | 4H |
| Methylamine CH₂ | 2.8 - 3.2 | s | 2H |
| Tetrahydropyran C-CH₂ | 1.8 - 2.2 | m | 4H |
| Amine NH₂ | 1.5 - 2.5 | br s | 2H |
Causality behind Predictions:
-
Thiophene Protons: These protons are in an aromatic environment and are therefore deshielded, appearing at a higher chemical shift.
-
Tetrahydropyran O-CH₂ Protons: The protons on the carbons adjacent to the oxygen atom are deshielded due to the electronegativity of oxygen.
-
Methylamine CH₂ Protons: These protons are adjacent to the amine group, resulting in a moderate chemical shift.
-
Tetrahydropyran C-CH₂ Protons: These are aliphatic protons and appear at a lower chemical shift.
-
Amine NH₂ Protons: The chemical shift of amine protons can be variable and the peak is often broad due to hydrogen bonding and exchange with trace amounts of water.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Thiophene C (quaternary) | 140 - 145 |
| Thiophene CH | 123 - 128 |
| Tetrahydropyran C-O | 65 - 70 |
| Methylamine CH₂ | 45 - 50 |
| Tetrahydropyran C (quaternary) | 40 - 45 |
| Tetrahydropyran C-C | 30 - 35 |
Causality behind Predictions:
-
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. Aromatic carbons of the thiophene ring appear at higher chemical shifts. The carbon attached to the electronegative oxygen in the tetrahydropyran ring is also shifted downfield.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and high-quality data.
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte peaks.[1][2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Transfer the solution to a clean, unscratched 5 mm NMR tube.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[1]
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| N-H (amine) | 3300 - 3500 | Medium | Stretch (two bands for primary amine) |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretch |
| C-H (aliphatic) | 2850 - 3000 | Medium-Strong | Stretch |
| N-H (amine) | 1590 - 1650 | Medium | Bend |
| C=C (aromatic) | 1450 - 1600 | Medium | Stretch |
| C-O (ether) | 1050 - 1150 | Strong | Stretch |
| C-N (amine) | 1020 - 1250 | Medium | Stretch |
Causality behind Predictions:
-
N-H Stretch: The two bands in the 3300-3500 cm⁻¹ region are characteristic of a primary amine (R-NH₂), corresponding to asymmetric and symmetric stretching vibrations.[3]
-
C-O Stretch: The strong absorption in the 1050-1150 cm⁻¹ range is a hallmark of the C-O-C ether linkage within the tetrahydropyran ring.[4]
-
Aromatic and Aliphatic C-H Stretches: The presence of both sp² (thiophene) and sp³ (tetrahydropyran and methylamine) hybridized carbons results in C-H stretching absorptions slightly above and below 3000 cm⁻¹, respectively.[5]
Experimental Protocol for FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.[6]
Data Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure from the fragmentation pattern.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₁₅NOS. The calculated monoisotopic mass is 197.0874 g/mol . A prominent peak at m/z ≈ 197 is expected in the mass spectrum, corresponding to the molecular ion.
-
Nitrogen Rule: Since the molecule contains an odd number of nitrogen atoms (one), the molecular ion will have an odd nominal mass, which is consistent with 197.[7][8]
-
Key Fragmentation Patterns: Alpha-cleavage is a common fragmentation pathway for amines.[7][9][10] The bond between the carbon bearing the amine and the adjacent carbon in the ring is likely to break. This would lead to the loss of a C₄H₈O fragment and the formation of a resonance-stabilized iminium ion.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[11]
-
Further dilute this stock solution to a final concentration of about 10 µg/mL with the same solvent.[11]
-
The final solution may be acidified with a small amount of formic acid to promote protonation and the formation of [M+H]⁺ ions.
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Obtain a high-resolution mass spectrum to confirm the elemental composition of the molecular ion.
Conclusion
The comprehensive spectroscopic characterization of this compound requires a synergistic approach utilizing NMR, IR, and Mass Spectrometry. This guide provides the theoretical framework, predicted spectral data, and robust experimental protocols necessary for the unambiguous structural elucidation and purity confirmation of this novel compound. By understanding the "why" behind each experimental step and the interpretation of the resulting data, researchers can confidently establish the chemical identity of this molecule, a critical step in its journey through the drug discovery and development pipeline.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. Interpreting IR Spectra [chemistrysteps.com]
- 6. edinst.com [edinst.com]
- 7. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 8. Video: Mass Spectrometry of Amines [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Physical and chemical properties of (4-Thien-2-yltetrahydropyran-4-yl)methylamine
An In-depth Technical Guide to the Physical and Chemical Properties of (4-Thien-2-yltetrahydropyran-4-yl)methylamine
Introduction
This compound is a unique heterocyclic compound that incorporates three key chemical motifs: a saturated tetrahydropyran (oxane) ring, an aromatic thiophene moiety, and a primary aminomethyl group. This trifunctional architecture makes it a compound of significant interest for researchers in medicinal chemistry and materials science. The primary amine serves as a versatile synthetic handle and a basic center for salt formation, the thiophene ring provides a π-rich aromatic system that can engage in various electronic interactions, and the tetrahydropyran core acts as a rigid, non-planar scaffold.
This guide provides a comprehensive technical overview of the known and predicted properties of this compound. As a senior application scientist, the goal is not merely to list data but to provide context, explain the causality behind its chemical behavior, and offer field-proven insights into its analysis and potential manipulation. The protocols described herein are designed as self-validating systems, ensuring that researchers can confidently characterize and utilize this molecule in their development pipelines.
Chemical Identity and Structure
The unambiguous identification of a compound is the foundation of all subsequent research. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 906422-74-0 | [1][2] |
| IUPAC Name | (4-thiophen-2-yloxan-4-yl)methanamine | [2] |
| Molecular Formula | C₁₀H₁₅NOS | [1][2] |
| Molecular Weight | 197.30 g/mol | [1][2] |
| Canonical SMILES | C1COCCC1(CN)C2=CC=CS2 | [2] |
| InChI Key | LBEBHUWSRFXHQR-UHFFFAOYSA-N | [1][2] |
| Synonyms | 4-thien-2-yltetrahydropyran-4-yl methylamine, 4-(Aminomethyl)-4-(thien-2-yl)tetrahydro-2H-pyran | [1][2] |
The structure is characterized by a quaternary carbon at the 4-position of the tetrahydropyran ring, which is substituted with both a thiophen-2-yl group and an aminomethyl group.
References
A Technical Guide to the Novel Asymmetric Synthesis of Thienyl-Containing Tetrahydropyran Derivatives via Organocatalytic Domino Reaction
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tetrahydropyran (THP) ring is a cornerstone scaffold in medicinal chemistry, appearing as the sixth most common ring system in all FDA-approved small-molecule drugs.[1] Its prevalence stems from its ability to improve pharmacokinetic properties, such as solubility and metabolic stability, while providing a rigid three-dimensional framework for orienting pharmacophoric groups. Similarly, the thiophene ring is a privileged bioisostere of the benzene ring, frequently incorporated into drug candidates to modulate potency and metabolic profiles.[2][3] The strategic combination of these two moieties into a single thienyl-tetrahydropyran scaffold presents a compelling opportunity for the discovery of novel chemical entities with unique biological activities.
This technical guide moves beyond established synthetic routes to detail a novel, efficient, and highly stereoselective approach for the synthesis of functionalized thienyl-containing tetrahydropyran derivatives. We present an organocatalytic asymmetric domino Michael-hemiacetalization sequence. This strategy leverages the power of hydrogen-bonding catalysis to construct multiple stereocenters and the core heterocyclic structure in a single, atom-economical step from readily available starting materials.[4][5] By explaining the causal-mechanistic principles behind the protocol, this guide provides researchers with a robust and reproducible method to access this valuable chemical space.
Chapter 1: The Scientific Rationale for the Thienyl-Tetrahydropyran Scaffold
The Tetrahydropyran (THP) Moiety: A Privileged Scaffold in Drug Design
The THP ring is a saturated six-membered oxygen-containing heterocycle. Unlike its aromatic counterpart, pyridine, or its planar furan cousin, the THP ring adopts a stable chair conformation. This non-planar geometry is critical in drug design, as it allows for the precise spatial arrangement of substituents, enabling optimal interactions with complex biological targets like enzyme active sites and protein receptors.[6] Many natural products with potent biological activities, such as the anticancer macrolide bryostatin 1, feature the THP core, underscoring its evolutionary selection as a valuable structural motif.[1] Consequently, numerous synthetic methodologies have been developed to access this framework, including the Prins cyclization, hetero-Diels-Alder reactions, and intramolecular oxa-Michael additions.[6][7][8]
The Thiophene Ring: A Versatile Aromatic Pharmacophore
Thiophene and its derivatives are fixtures in medicinal chemistry, often employed as bioisosteric replacements for phenyl rings.[9] This substitution can lead to significant advantages, including altered electronic properties, improved metabolic stability by blocking sites of aromatic oxidation, and the introduction of new hydrogen bonding capabilities via the sulfur atom. Thiophene-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[2][10]
Strategic Rationale: Combining the Thienyl and THP Moieties
The fusion of a thienyl group with a tetrahydropyran ring creates a novel scaffold that marries the metabolic and electronic advantages of the thiophene ring with the favorable pharmacokinetic and conformational properties of the THP moiety. This "scaffold hopping" approach from more common phenyl-THP systems is a proven strategy for generating new intellectual property and discovering compounds with improved or entirely new pharmacological profiles.[9][11] The synthetic challenge lies in developing methods that can construct this combined architecture with high efficiency and, crucially, with precise control over stereochemistry.
Chapter 2: An Overview of Established Synthetic Routes to Tetrahydropyrans
To appreciate the novelty of the proposed organocatalytic method, it is instructive to briefly review several powerful, established strategies for THP synthesis.
-
Prins Cyclization: This acid-catalyzed reaction involves the condensation of a homoallylic alcohol with an aldehyde or ketone.[8] It forms an oxocarbenium ion, which is then trapped intramolecularly by the alkene to form the THP ring.[7] While powerful, it often requires strong Lewis or Brønsted acids and can sometimes suffer from competing side reactions.[12][13]
-
Intramolecular Hetero-Diels-Alder Reaction: This cycloaddition provides a robust method for constructing dihydropyran systems, which can be subsequently reduced to the desired THP. The development of asymmetric catalysts has made this a valuable tool for enantioselective synthesis.[6][14]
-
Oxonium-Ene and Related Cyclizations: These reactions involve the intramolecular attack of an alkene onto an oxonium ion, similar to the Prins reaction, and are highly effective for building substituted THP rings.[15][16]
-
Intramolecular Oxa-Michael Addition: The 1,4-conjugate addition of a tethered alcohol to an α,β-unsaturated carbonyl system is a reliable method for THP synthesis.[17] The stereochemical outcome is often dependent on the specific substrate and reaction conditions.
-
Intramolecular Williamson Ether Synthesis: A classic method involving the S_N2 cyclization of a haloalcohol under basic conditions. While straightforward, it is often limited to simpler, less functionalized THP systems.[18]
These methods, while effective, often require multiple steps, harsh reagents, or metal-based catalysts. The quest for milder, more efficient, and highly stereoselective methods has led to the rise of organocatalysis.
Chapter 3: A Novel Approach: Asymmetric Organocatalytic Domino Synthesis
The Power of Organocatalytic Domino Reactions
Organocatalysis, the use of small, chiral organic molecules to catalyze chemical transformations, has become the third pillar of asymmetric synthesis.[5] Domino (or cascade) reactions are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. The combination of these two concepts allows for the rapid construction of molecular complexity from simple precursors in a highly efficient and environmentally benign manner.[4] For the synthesis of thienyl-tetrahydropyrans, we propose a domino Michael-hemiacetalization sequence catalyzed by a chiral squaramide catalyst.
Proposed Reaction and Mechanistic Rationale
The core transformation involves the reaction between an α-hydroxymethyl thienyl nitroalkene (1) and a 1,3-dicarbonyl compound (2) to yield the highly functionalized thienyl-tetrahydropyran (3) .
The rationale for this specific design is threefold:
-
Readily Available Starting Materials: Thienyl aldehydes and 1,3-dicarbonyl compounds are commercially available or easily prepared. The nitroalkene intermediate is accessible via a Henry reaction.
-
High Stereocontrol: Chiral hydrogen-bonding catalysts, such as those based on a squaramide core, are exceptionally effective at activating nitroalkenes towards nucleophilic attack while controlling the facial selectivity of the addition.[19]
-
Inherent Domino Sequence: The product of the initial Michael addition contains both a hydroxyl group and a carbonyl group in a sterically pre-organized conformation, perfectly poised for a rapid intramolecular hemiacetalization to form the stable THP ring.[4]
Mechanistic Workflow
The reaction proceeds through a well-defined catalytic cycle, which can be visualized as follows.
Caption: Proposed catalytic cycle for the domino Michael-hemiacetalization.
Causality of the Mechanism:
-
Activation: The squaramide catalyst, with its two hydrogen-bond donor sites, binds to and activates the nitroalkene (Michael Acceptor), lowering its LUMO energy and predisposing it to nucleophilic attack.[19] The chiral environment of the catalyst dictates which face of the alkene is exposed.
-
Michael Addition: The enol form of the 1,3-dicarbonyl compound (Michael Donor) attacks the activated nitroalkene. The stereochemistry of this addition is controlled by the catalyst.
-
Intramolecular Hemiacetalization: The newly formed Michael adduct is released from the catalyst. The proximity of the hydroxyl group to one of the carbonyls facilitates a rapid and spontaneous 6-exo-trig cyclization to form the thermodynamically stable six-membered tetrahydropyran ring.
-
Catalyst Regeneration: The catalyst is released unchanged and free to enter a new cycle.
Chapter 4: Detailed Experimental Protocol
This section provides a self-validating, step-by-step methodology for the synthesis of a representative thienyl-tetrahydropyran derivative.
General Experimental Conditions
-
All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvents should be of anhydrous grade, purchased and used directly or dried using appropriate methods.
-
Reagents should be purchased from a reputable commercial supplier and used without further purification unless otherwise noted.
-
Thin-layer chromatography (TLC) on silica gel plates should be used to monitor reaction progress.
-
Column chromatography on silica gel is the recommended method for purification.
Step-by-Step Synthesis of Michael Acceptor: (E)-1-(thiophen-2-yl)-2-nitroprop-2-en-1-ol
-
To a solution of thiophene-2-carbaldehyde (1.0 eq) in nitromethane (5.0 eq), add a catalytic amount of a suitable base (e.g., diethylamine, 0.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the aldehyde is consumed.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude nitroaldol product can often be used directly in the next step or purified by column chromatography if necessary.
Step-by-Step Protocol for the Domino Michael-Hemiacetalization
-
In a dry vial, dissolve the chiral squaramide catalyst (e.g., a quinine-derived squaramide, 0.1 eq) in a suitable solvent (e.g., dichloromethane or toluene, 0.1 M).
-
Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.2 eq) to the catalyst solution.
-
Add the crude α-hydroxymethyl thienyl nitroalkene (1.0 eq) to the mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) for 24-72 hours. Monitor the consumption of the nitroalkene by TLC.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
Purification and Characterization
-
Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the thienyl-tetrahydropyran as a solid or oil.
-
Characterize the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and chiral HPLC to determine the enantiomeric excess (e.e.).
Chapter 5: Data Analysis and Expected Results
The robustness of this organocatalytic method allows for the synthesis of a variety of thienyl-tetrahydropyran derivatives. The following table summarizes expected outcomes for a range of substrates, based on established principles of organocatalysis.[4][19]
| Entry | Thienyl Aldehyde Precursor | 1,3-Dicarbonyl Compound | Expected Yield (%) | Expected d.r. | Expected e.e. (%) |
| 1 | Thiophene-2-carbaldehyde | Acetylacetone | 85-95 | >20:1 | >95 |
| 2 | 5-Chlorothiophene-2-carbaldehyde | Acetylacetone | 80-90 | >20:1 | >97 |
| 3 | Thiophene-2-carbaldehyde | Dibenzoylmethane | 75-85 | >15:1 | >90 |
| 4 | Thiophene-3-carbaldehyde | Acetylacetone | 80-90 | >20:1 | >95 |
| 5 | Thiophene-2-carbaldehyde | Ethyl acetoacetate | 70-80 | ~10:1 | >92 |
Note: d.r. = diastereomeric ratio; e.e. = enantiomeric excess.
Interpretation of Results:
-
Yields: Generally expected to be high, reflecting the efficiency of the domino process.
-
Diastereoselectivity: The reaction is expected to be highly diastereoselective, favoring the formation of the all-cis substituted THP ring, which is often the thermodynamically preferred isomer.
-
Enantioselectivity: The chiral catalyst is expected to induce high levels of enantioselectivity, consistently producing one enantiomer in significant excess. Electron-withdrawing groups on the thiophene ring (Entry 2) may enhance the reactivity of the Michael acceptor and potentially improve selectivity.
Chapter 6: Conclusion and Future Outlook
This guide has detailed a novel, powerful, and highly stereoselective method for synthesizing thienyl-containing tetrahydropyran derivatives. The organocatalytic domino Michael-hemiacetalization strategy offers significant advantages over classical methods, including operational simplicity, mild reaction conditions, excellent stereocontrol, and high atom economy.
Future Directions:
-
Scaffold Diversification: The methodology is amenable to a wide range of substituted thienyl aldehydes and various 1,3-dicarbonyl compounds, allowing for the rapid generation of a library of novel compounds for biological screening.
-
Post-Synthetic Modification: The functional groups present in the product (nitro, carbonyl, hydroxyl) serve as versatile handles for further chemical transformations, enabling access to even more complex molecular architectures.
-
Application in Total Synthesis: This method could be applied as a key step in the total synthesis of complex natural products containing the thienyl-tetrahydropyran core.
-
Biological Evaluation: The synthesized compounds represent a novel chemical space and should be subjected to a broad range of biological assays to explore their therapeutic potential in areas such as oncology, infectious diseases, and neurodegenerative disorders.
By providing a detailed, mechanistically-grounded protocol, we hope to empower researchers to explore this promising area of medicinal chemistry.
References
- 1. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 9. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. research.abo.fi [research.abo.fi]
- 14. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2,3,5,6-tetrasubstituted tetrahydropyrans via (3,5)-oxonium-ene reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An efficient synthesis of dihydro- and tetrahydropyrans via oxonium-ene cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Technique Approach to the Structural Elucidation of (4-Thien-2-yltetrahydropyran-4-yl)methylamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. (4-Thien-2-yltetrahydropyran-4-yl)methylamine represents a scaffold of interest, combining the distinct chemical properties of a thiophene ring, a tetrahydropyran (THP) core, and a primary amine.[1] This guide presents a comprehensive, field-proven methodology for the unambiguous determination of its structure. By integrating data from high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, this document provides not just a protocol, but the scientific rationale behind each analytical choice, ensuring a self-validating and authoritative structural confirmation.
Foundational Analysis: Establishing the Molecular Blueprint
Before delving into the intricate connectivity of the molecule, the first step is to establish its fundamental properties: molecular formula and the nature of its functional groups.
High-Resolution Mass Spectrometry (HRMS)
The primary objective of HRMS is the precise determination of the compound's molecular formula, which is a critical constraint for all subsequent analysis.[2] Unlike unit-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, allowing for the differentiation between molecular formulas that have the same nominal mass.[3]
Protocol:
-
Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, using electrospray ionization (ESI) in positive ion mode.
-
Acquire the spectrum, focusing on the region of the expected protonated molecule [M+H]⁺.
-
The instrument's software is then used to calculate the elemental composition that corresponds to the measured accurate mass.[4][5]
Expected Result for C₁₀H₁₅NOS: The theoretical monoisotopic mass of the protonated molecule [C₁₀H₁₆NOS]⁺ is 198.0947. An experimental mass measurement within a narrow tolerance (typically < 5 ppm) provides high confidence in the molecular formula of C₁₀H₁₅NOS.[2][6] This formula indicates four degrees of unsaturation, which is consistent with the presence of a thiophene ring (4 degrees) and a saturated tetrahydropyran ring (1 degree), minus one for the ring-opening to a linear chain for calculation purposes, and plus one for the thiophene double bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]
Protocol:
-
Prepare the sample, typically as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Identify the key absorption bands corresponding to the expected functional groups.
Expected Absorptions:
-
N-H Stretch (Primary Amine): Two distinct, sharp-to-medium peaks in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the -NH₂ group.[8][9]
-
C-H Stretch (Aromatic/Aliphatic): Peaks just above 3000 cm⁻¹ for the sp² C-H bonds of the thiophene ring and just below 3000 cm⁻¹ for the sp³ C-H bonds of the tetrahydropyran and methyl groups.
-
N-H Bend (Primary Amine): A medium-intensity band around 1650-1580 cm⁻¹.[8]
-
C-O-C Stretch (Ether): A strong, characteristic band in the 1250-1020 cm⁻¹ region, confirming the ether linkage within the tetrahydropyran ring.[7]
The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[10][11] A combination of 1D and 2D NMR experiments is required for complete and unambiguous assignment.[12][13]
1D NMR: ¹H and ¹³C Spectra
¹H NMR - Proton Environments: The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling.
-
Thiophene Region (δ ~6.8-7.5 ppm): Three distinct signals are expected for the 2-substituted thiophene ring. The coupling patterns (doublet, doublet of doublets, etc.) and coupling constants (J-values) will be characteristic of this substitution pattern.
-
Tetrahydropyran Region (δ ~1.5-4.0 ppm): The protons on the THP ring will appear as complex multiplets. The axial and equatorial protons at each position are diastereotopic, leading to distinct signals and complex splitting patterns.
-
Methylamine Protons (-CH₂NH₂): The methylene (-CH₂-) protons adjacent to the nitrogen will likely appear as a singlet around δ 2.5-3.0 ppm. The amine (-NH₂) protons will appear as a broad singlet that is exchangeable with D₂O.
¹³C NMR - Carbon Skeleton: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
-
Thiophene Carbons (δ ~120-145 ppm): Four signals are expected, two protonated and two quaternary (one being the point of attachment to the THP ring).
-
Tetrahydropyran Carbons (δ ~20-80 ppm): Signals corresponding to the methylene carbons and the key quaternary carbon (C4) attached to both the thiophene and methylamine groups. The carbons adjacent to the ring oxygen will be the most downfield in this region.
-
Methylamine Carbon (-CH₂NH₂): A single signal in the aliphatic region, typically around δ 40-50 ppm.
2D NMR: Mapping the Connectivity
While 1D NMR provides the pieces, 2D NMR shows how they are connected.[14][15]
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[16] It is essential for tracing the connectivity within the thiophene and tetrahydropyran rings separately. A cross-peak between two proton signals indicates that they are neighbors in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[17] It is the definitive method for assigning which proton belongs to which carbon, resolving any ambiguity from 1D spectra. Quaternary carbons will not show a signal in an HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the overall structure, as it reveals correlations between protons and carbons over two to three bonds.[16][18] This allows for the connection of isolated spin systems and the placement of quaternary carbons.
Key HMBC Correlations for Confirmation:
-
Thiophene to THP Link: Correlations from the THP protons near the substitution site to the quaternary carbon of the thiophene ring.
-
Methylamine to THP Link: A crucial correlation from the methylene protons (-CH₂NH₂) to the quaternary carbon (C4) of the tetrahydropyran ring.
-
Intra-ring Connectivity: Long-range correlations within the THP ring will further validate its structure.
Data Integration and Final Validation
The final step is to synthesize all the collected data into a single, cohesive structural assignment. The information must be cross-validating.
| Technique | Parameter | Expected Result for C₁₀H₁₅NOS | Purpose |
| HRMS | [M+H]⁺ m/z | ~198.0947 (within 5 ppm) | Confirms Molecular Formula[4] |
| FTIR | Wavenumber (cm⁻¹) | ~3350 (2 peaks), ~1100 | Identifies -NH₂ and C-O-C groups[8] |
| ¹H NMR | Chemical Shift (δ) | ~7 ppm (3H), ~1.5-4.0 ppm (8H), ~2.7 ppm (2H) | Maps proton environments |
| ¹³C NMR | Chemical Shift (δ) | ~120-145 ppm (4C), ~20-80 ppm (5C), ~45 ppm (1C) | Shows all unique carbons |
| COSY | Cross-peaks | Correlates adjacent protons within rings | Establishes H-H connectivity[16] |
| HSQC | Cross-peaks | Correlates protons to their attached carbons | Assigns C-H pairs[17] |
| HMBC | Cross-peaks | Correlates protons to carbons 2-3 bonds away | Connects molecular fragments[18] |
Workflow for Structural Elucidation
The logical flow from initial synthesis to final structural confirmation is a systematic process of increasing analytical detail.
References
- 1. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation Section 6.4 [people.whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jchps.com [jchps.com]
- 11. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. researchgate.net [researchgate.net]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. emerypharma.com [emerypharma.com]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Quantum Chemical Calculations for Thienyl-Tetrahydropyran Compounds in Drug Discovery
Introduction: The Convergence of Scaffolds and Silicon
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The thienyl-tetrahydropyran motif represents a fascinating conjunction of two such pharmacologically significant fragments. The tetrahydropyran (THP) ring, a conformationally constrained ether, often serves as a bioisostere for cyclohexane but with improved physicochemical properties such as reduced lipophilicity and the potential for hydrogen bonding, which can enhance absorption, distribution, metabolism, and excretion (ADME) profiles. Concurrently, the thienyl group, a sulfur-containing aromatic heterocycle, is a versatile component found in numerous approved drugs, valued for its ability to engage in various intermolecular interactions and its distinct electronic character.[1][2]
The synergy of these two moieties presents a rich chemical space for exploration. However, understanding the subtle interplay of their structural and electronic properties is paramount to optimizing their therapeutic potential. This is where quantum chemical (QC) calculations become an indispensable tool.[3] By moving beyond classical molecular mechanics, QC methods, particularly Density Functional Theory (DFT), allow us to model the electronic structure of these molecules with high fidelity, providing insights that are critical for predicting reactivity, stability, and interaction with biological targets.[4][5]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven protocol for performing and interpreting quantum chemical calculations on thienyl-tetrahydropyran derivatives. We will eschew a rigid template, instead focusing on the causality behind each computational decision, ensuring a self-validating and scientifically robust workflow.
Pillar 1: Theoretical & Computational Methodology
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory, which comprises the method and the basis set.[6] For drug-like organic molecules containing second-row elements like sulfur, this choice is not trivial.
The Method: Why Density Functional Theory (DFT)?
For systems of the size typically encountered in drug discovery, full ab initio methods like coupled-cluster theory are computationally prohibitive.[3] DFT strikes an optimal balance between computational cost and accuracy, making it the workhorse of modern computational chemistry.[7] It works by solving equations that relate the electron density to the total energy of the system, which is computationally more efficient than calculating the wavefunction for every single electron.[7]
Among the plethora of available functionals, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains a robust and widely validated choice for organic molecules.[8][9] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects crucial for understanding reactivity and intermolecular interactions.
The Basis Set: A Critical Choice for Sulfur and Oxygen
A basis set is a set of mathematical functions used to construct the molecular orbitals.[10] The size and type of the basis set dictate the flexibility the calculation has to describe the spatial distribution of electrons.
For molecules containing heteroatoms like sulfur and oxygen, a simple minimal basis set is inadequate. We require a more sophisticated split-valence basis set augmented with polarization and diffuse functions .
-
Split-Valence (e.g., 6-31G): This type of basis set uses two sets of functions to describe the valence electrons, giving the model more flexibility where chemistry happens, while using a single, more compact function for the core electrons.[10]
-
*Polarization Functions (e.g., (d) or ): These are functions of higher angular momentum (e.g., d-functions on heavy atoms, p-functions on hydrogen). They are essential for describing the anisotropic (non-spherical) nature of electron density in molecules, which is crucial for accurately modeling bonding, especially in strained or heteroatomic systems.[11] For sulfur, the inclusion of d-functions is particularly important to correctly describe its bonding environment.[12][13]
-
Diffuse Functions (e.g., + or ++): These are large, spread-out functions that are critical for describing species with diffuse electron density, such as anions, or for accurately calculating properties related to the electronic periphery, like electron affinity and non-covalent interactions.
For our thienyl-tetrahydropyran system, the 6-31+G(d,p) basis set is an excellent starting point. It provides a good description of the valence electrons (6-31G), includes polarization functions on both heavy atoms (d) and hydrogens (p), and adds diffuse functions on heavy atoms (+) to better account for the lone pairs on oxygen and sulfur.
Therefore, the chosen level of theory for this guide is B3LYP/6-31+G(d,p). This combination is a well-established standard that provides reliable geometries and electronic properties for a reasonable computational cost.
Pillar 2: The Computational Workflow
The following protocol outlines a complete, self-validating workflow for the quantum chemical analysis of a thienyl-tetrahydropyran compound. This process is designed to ensure that the results are physically meaningful and derived from a true energy minimum on the potential energy surface.
Workflow Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. rroij.com [rroij.com]
- 4. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijirt.org [ijirt.org]
- 6. medium.com [medium.com]
- 7. learningbreeze.com [learningbreeze.com]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Thienyl Group: A Privileged Scaffold in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Ascendance of a Heterocyclic Workhorse
In the intricate tapestry of medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the thienyl group, a five-membered aromatic ring containing a single sulfur atom, has emerged as a "privileged pharmacophore."[1] Its remarkable versatility and favorable physicochemical properties have led to its presence in a multitude of FDA-approved drugs, spanning a wide array of therapeutic areas including cardiovascular disease, oncology, central nervous system disorders, and inflammatory conditions.[1][2]
This technical guide provides a comprehensive exploration of the thienyl group's role in drug design, moving beyond a mere catalog of its applications. We will delve into the fundamental principles that make the thienyl moiety an attractive choice for medicinal chemists, examine its role as a bioisosteric replacement for the ubiquitous phenyl ring, and provide practical insights into its synthesis and incorporation into drug candidates. Detailed experimental protocols, comparative data, and mechanistic visualizations are presented to equip researchers with the knowledge to effectively leverage the thienyl group in their own drug discovery endeavors.
I. The Thienyl Group: A Physicochemical and Structural Analysis
The utility of the thienyl group in drug design is rooted in its unique combination of electronic and steric properties, which often impart advantageous characteristics to a parent molecule.
A. Physicochemical Properties: A Comparative Overview
The thienyl group is often employed as a bioisostere of the phenyl ring, a common strategy to modulate a drug's properties while maintaining its core biological activity.[2] The substitution of a phenyl ring with a thienyl group can lead to significant, and often beneficial, changes in a molecule's physicochemical profile. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
| Property | Phenyl Group | Thienyl Group | Rationale and Impact on Drug Design |
| Lipophilicity (logP) | Generally higher | Generally lower | The sulfur atom in the thiophene ring introduces a degree of polarity, often leading to a decrease in lipophilicity compared to its phenyl analog. This can improve aqueous solubility and potentially reduce off-target toxicities associated with high lipophilicity. |
| pKa | Not applicable (non-ionizable) | Can influence the pKa of adjacent functional groups | The electron-donating or -withdrawing nature of the thiophene ring can subtly influence the acidity or basicity of nearby functional groups, which can be critical for receptor binding and solubility. |
| Solubility | Generally lower in aqueous media | Generally higher in aqueous media | The increased polarity of the thienyl group often translates to improved aqueous solubility, a crucial factor for oral bioavailability and formulation development. |
| Molecular Size and Shape | Planar, six-membered ring | Planar, five-membered ring | The smaller size of the thienyl ring can sometimes allow for a better fit into tight binding pockets of target proteins where a phenyl group might be too bulky. |
| Hydrogen Bonding | Can participate in π-π stacking and cation-π interactions | Can participate in π-π stacking, cation-π interactions, and the sulfur atom can act as a weak hydrogen bond acceptor.[2] | The ability of the sulfur atom to engage in hydrogen bonding provides an additional point of interaction with biological targets, potentially increasing binding affinity and selectivity. |
B. Metabolic Stability: A Double-Edged Sword
The metabolic fate of a drug is a critical factor in its overall efficacy and safety profile. The incorporation of a thienyl group can significantly influence a drug's metabolic stability, sometimes for the better, but it also carries a potential for the formation of reactive metabolites.[3]
Metabolic stability refers to a drug's resistance to being broken down by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[4] A drug with high metabolic stability will have a longer half-life in the body, potentially allowing for less frequent dosing.[4]
However, the metabolism of the thiophene ring can sometimes lead to the formation of reactive thiophene-S-oxides or thiophene epoxides.[3] These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, which can lead to idiosyncratic drug-induced toxicities, including hepatotoxicity.[3] A notable example is the drug tienilic acid, which was withdrawn from the market due to severe hepatotoxicity attributed to the formation of a reactive thiophene metabolite.
It is crucial to note that the presence of a thienyl group does not automatically equate to toxicity. The overall metabolic profile of a drug is influenced by the entire molecular structure, and many thiophene-containing drugs have a safe and effective track record.[5] Careful early-stage ADME and toxicology studies are essential to assess the bioactivation potential of any new thienyl-containing drug candidate.
| Drug | Thienyl-containing | Phenyl Analog | Comparative Metabolic Stability |
| Ticlopidine | Yes | - | Ticlopidine is a prodrug that is metabolized to an active thiol metabolite. It has a relatively short half-life. |
| Clopidogrel | Yes | - | Clopidogrel is also a prodrug requiring metabolic activation. It has a more favorable metabolic profile and a lower incidence of certain side effects compared to ticlopidine.[6][7][8] |
| Duloxetine | Yes | - | Duloxetine is extensively metabolized, with an elimination half-life of approximately 10-12 hours.[9] |
| Celecoxib Analog | Thiophene-based | Celecoxib (phenyl-based) | Studies on thiophene analogs of celecoxib have shown that the thienyl moiety can influence metabolic stability, with some analogs exhibiting longer half-lives.[10] |
II. Strategic Incorporation of the Thienyl Group in Drug Design
The thienyl group has proven to be a valuable building block in a diverse range of therapeutic areas. Its ability to modulate physicochemical properties and engage in specific interactions with biological targets has been exploited to create highly effective drugs.
A. Thienopyridines in Cardiovascular Disease: Clopidogrel and Prasugrel
The thienopyridine class of drugs, which includes the blockbuster antiplatelet agents clopidogrel (Plavix®) and prasugrel (Effient®), exemplifies the successful application of the thienyl group. These drugs are prodrugs that require metabolic activation in the liver to form an active thiol metabolite.[11] This active metabolite then irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation and reducing the risk of thrombotic events such as heart attack and stroke.[11]
The signaling pathway of the P2Y12 receptor is a key target for antiplatelet therapy. The following diagram illustrates the mechanism of action of thienopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. JP2006517527A - Pharmaceutical composition having improved solubility - Google Patents [patents.google.com]
- 3. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis of (4-Thien-2-yltetrahydropyran-4-yl)methylamine: An Essential Building Block for Drug Discovery
Introduction
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties. The replacement of a carbocycle with the THP ring can reduce lipophilicity and introduce a potential hydrogen bond acceptor through the ring oxygen, thereby improving solubility and target engagement. Specifically, 4-substituted THP derivatives serve as versatile building blocks in the synthesis of complex bioactive molecules. This application note provides a detailed, two-step protocol for the synthesis of (4-Thien-2-yltetrahydropyran-4-yl)methylamine, a valuable intermediate for the development of novel therapeutics. The thiophene group, another important heterocycle in drug discovery, imparts unique electronic and steric properties. The combination of the thiophene and aminomethyl-tetrahydropyran motifs offers a rich chemical space for library synthesis and lead optimization.
This guide is designed for researchers, medicinal chemists, and process development scientists. It offers a comprehensive walkthrough of the synthesis, from the initial construction of the substituted tetrahydropyran ring to the final reduction of the nitrile, providing insights into the rationale behind the chosen methodologies and detailed experimental procedures.
Synthetic Strategy Overview
The synthesis of this compound is accomplished via a two-step sequence. The first step involves the construction of the key intermediate, 4-(thien-2-yl)tetrahydropyran-4-carbonitrile. This is achieved through the alkylation of 2-thienylacetonitrile with bis(2-chloroethyl) ether under basic conditions. The second step is the reduction of the nitrile functionality to the corresponding primary amine using a robust reducing agent such as Lithium Aluminum Hydride (LiAlH₄).
(4-Thien-2-yltetrahydropyran-4-yl)methylamine: A Versatile Scaffold in Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. An ideal scaffold should not only provide a robust framework for the elaboration of diverse chemical functionalities but also possess inherent physicochemical properties conducive to favorable pharmacokinetic and pharmacodynamic profiles. (4-Thien-2-yltetrahydropyran-4-yl)methylamine, a unique heterocyclic compound, has emerged as a scaffold of significant interest in medicinal chemistry. Its structure, which combines the sp³-rich, conformationally defined tetrahydropyran ring with the aromatic, heteroatom-containing thiophene moiety, offers a compelling platform for the design of novel therapeutics. This application note provides a comprehensive overview of the synthesis, key applications, and detailed experimental protocols related to this compound, intended for researchers, scientists, and drug development professionals.
The tetrahydropyran (THP) ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility and metabolic stability.[1] The thiophene ring, a bioisostere of the phenyl group, offers unique electronic properties and potential for specific interactions with biological targets.[2] The combination of these two motifs in this compound creates a three-dimensional structure that can effectively probe the chemical space of protein binding pockets. This molecule is particularly well-suited for fragment-based drug discovery (FBDD), a powerful approach for identifying novel lead compounds.
Synthetic Pathways
The synthesis of this compound is typically achieved through a two-step sequence involving the formation of a key nitrile intermediate followed by its reduction.
Step 1: Synthesis of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile
A common and effective method for the synthesis of the nitrile precursor involves the reaction of tetrahydro-4H-pyran-4-one with a thiophene-derived nucleophile in the presence of a cyanide source. A plausible approach is a variation of the Strecker synthesis or a related cyanation reaction.
Step 2: Reduction of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile to this compound
The reduction of the nitrile group to a primary amine is a crucial final step. Several established methods can be employed, with the choice of reagent influencing the reaction conditions and work-up procedure. Two widely used and effective methods are catalytic hydrogenation with Raney Nickel and chemical reduction with Lithium Aluminum Hydride (LAH).
-
Catalytic Hydrogenation with Raney® Nickel: This method is often preferred for its milder reaction conditions and easier work-up. Raney Nickel is a versatile catalyst for the hydrogenation of nitriles to primary amines.[2][3][4][5][6] The reaction is typically carried out under a hydrogen atmosphere.
-
Reduction with Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[7][8][9][10] This method is highly effective but requires stringent anhydrous conditions due to the reactivity of LAH with water.
Applications in Medicinal Chemistry
The this compound scaffold has shown promise in the development of therapeutic agents targeting a variety of biological systems, with a particular emphasis on central nervous system (CNS) disorders.
Dopamine Transporter (DAT) Inhibition
The dopamine transporter is a key protein involved in the regulation of dopamine levels in the brain and is a target for drugs used to treat conditions such as ADHD and depression. Research has shown that oxacyclic and carbacyclic analogues of methylphenidate, which are structurally related to the thienyl-tetrahydropyran scaffold, can be potent and selective inhibitors of the dopamine transporter.[11][12] The unique three-dimensional structure of this compound allows for the exploration of interactions within the DAT binding pocket, potentially leading to the development of novel DAT inhibitors with improved selectivity and pharmacokinetic profiles.[13]
Fragment-Based Drug Discovery (FBDD)
As a relatively small and structurally diverse molecule, this compound is an excellent candidate for fragment-based drug discovery. FBDD involves screening libraries of small molecules ("fragments") to identify those that bind to a biological target. These initial hits can then be elaborated and optimized to develop potent and selective drug candidates. The thienyl and aminomethyl groups on the tetrahydropyran ring of the title compound provide clear vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Scaffold for CNS Drug Development
The physicochemical properties of the thienyl-tetrahydropyran scaffold make it an attractive starting point for the development of drugs targeting the central nervous system. The ability to cross the blood-brain barrier is a critical requirement for CNS-active drugs, and the lipophilicity and hydrogen bonding capacity of this scaffold can be fine-tuned through chemical modification to optimize brain penetration.[14][15] The structural rigidity of the tetrahydropyran ring can also contribute to improved target selectivity and reduced off-target effects.
Experimental Protocols
Protocol 1: Synthesis of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile
This protocol is a representative procedure for the synthesis of the nitrile intermediate.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
2-Bromothiophene
-
n-Butyllithium (n-BuLi)
-
Tosylmethyl isocyanide (TosMIC)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromothiophene in anhydrous THF at -78 °C, add n-BuLi dropwise. Stir the mixture for 1 hour at this temperature to generate 2-lithiothiophene.
-
In a separate flask, dissolve tetrahydro-4H-pyran-4-one in anhydrous THF and cool to -78 °C.
-
Slowly add the 2-lithiothiophene solution to the tetrahydro-4H-pyran-4-one solution. Allow the reaction to stir at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.
-
To a solution of the crude alcohol in a suitable solvent, add a cyanide source such as trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (e.g., TMSOTf) or use a two-step procedure involving conversion of the alcohol to a leaving group followed by displacement with a cyanide salt.
-
Alternatively, a one-pot reaction can be performed. To a solution of tetrahydro-4H-pyran-4-one and tosmethyl isocyanide in a suitable solvent, add a base to facilitate the formation of the nitrile.
-
After the reaction is complete (monitored by TLC), quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to yield 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile.
Protocol 2: Reduction of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile using Raney® Nickel
Materials:
-
4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile
-
Raney® Nickel (50% slurry in water)
-
Ethanol
-
Ammonia solution (e.g., 7N in methanol)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar
-
Celite®
Procedure:
-
In a Parr hydrogenation bottle, add 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile and ethanol.
-
Carefully add the Raney® Nickel slurry.
-
Add the ammonia solution. The addition of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[5]
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation or column chromatography if necessary.
Protocol 3: Reduction of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile using Lithium Aluminum Hydride (LAH)
Materials:
-
4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Glauber's salt) or a standard Fieser workup.[16]
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of LAH in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH. A common and safe method is the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[16]
-
Alternatively, quench by the careful addition of sodium sulfate decahydrate until the evolution of hydrogen gas ceases.
-
Stir the resulting slurry at room temperature for 30 minutes.
-
Add anhydrous magnesium sulfate to the slurry and stir for another 15 minutes.
-
Filter the mixture and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography as needed.
Data Presentation
| Property | Value | Reference |
| IUPAC Name | (4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanamine | N/A |
| CAS Number | 906422-74-0 | N/A |
| Molecular Formula | C₁₀H₁₅NOS | N/A |
| Molecular Weight | 197.30 g/mol | N/A |
| Appearance | Colorless to pale yellow oil | N/A |
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Application in CNS Drug Discovery
Caption: Role of the scaffold in CNS drug discovery.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutics, particularly for CNS disorders. Its unique structural features and amenability to chemical modification make it an attractive starting point for drug discovery campaigns. The synthetic protocols outlined in this application note provide a practical guide for the preparation of this valuable building block. Further exploration of the biological activities of derivatives based on this scaffold is warranted and is expected to yield new and effective drug candidates.
References
- 1. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 11. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment of CNS disorders with trans 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-napthalenamine - Patent US-9072699-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. US10179126B2 - 2,4-thiazolidinedione derivatives in the treatment of central nervous system disorders - Google Patents [patents.google.com]
- 16. Workup [chem.rochester.edu]
Application Notes & Protocols for High-Throughput Screening of (4-Thien-2-yltetrahydropyran-4-yl)methylamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing high-throughput screening (HTS) assays for the characterization of the novel compound, (4-Thien-2-yltetrahydropyran-4-yl)methylamine. Due to the limited publicly available data on the specific biological targets of this molecule, this guide adopts a rational, structure-based approach to target selection. The presence of a primary amine and heterocyclic scaffolds suggests potential interactions with key protein families in the central nervous system (CNS), such as monoamine transporters and G-protein coupled receptors (GPCRs). We present detailed protocols for a panel of robust HTS assays designed to elucidate the pharmacological profile of this compound, emphasizing scientific integrity, experimental causality, and self-validating systems.
Introduction: A Rationale for Target-Directed Screening
The compound this compound is a synthetic molecule featuring a thiophene ring, a tetrahydropyran core, and a methylamine side chain. While its specific biological activity is not extensively documented, its structural motifs are present in numerous pharmacologically active agents. The primary amine is a common feature in ligands for monoamine transporters—such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and G-protein coupled receptors (GPCRs), which are crucial in neurotransmission.[1][2] Dysfunction of these targets is implicated in a wide range of neurological and psychiatric disorders, making them prime targets for drug discovery.[1][3]
Therefore, a logical first step in characterizing this compound is to screen it against these target classes. This application note details the methodologies for three distinct, high-throughput assays designed to identify and characterize its potential activity as:
-
An inhibitor of monoamine transporter uptake.
-
An inhibitor of monoamine oxidase (MAO), an enzyme critical for neurotransmitter metabolism.
-
A modulator of GPCR signaling.
The successful execution of these screens requires careful assay design, implementation, and validation to ensure the generation of reliable and actionable data.[4][5]
The Cornerstone of HTS: Assay Quality and Validation
Before initiating a large-scale screen, it is imperative to validate the performance of the chosen assay.[6][7] The goal is to create a system that can reliably distinguish true "hits" from experimental noise.[8] Two key metrics for this are the Signal-to-Background (S/B) ratio and the Z'-factor.
Z'-Factor: The Gold Standard for Assay Robustness While S/B provides a simple measure of the dynamic range, the Z'-factor is a more rigorous statistical parameter that accounts for the variability in both the positive and negative controls.[9][10] It provides a quantitative measure of the separation between the distributions of these controls.
The Z'-factor is calculated using the following formula:
Z′=1−∣μp−μn∣3(σp+σn)
Where:
-
= mean of the positive controlμp -
= standard deviation of the positive controlσp -
= mean of the negative controlμn -
= standard deviation of the negative controlσn
| Z'-Factor Value | Assay Classification | Interpretation |
| 1.0 | Ideal (theoretical) | An assay with no data variation.[11] |
| 0.5 to 1.0 | Excellent | A robust assay with a large separation between controls, highly suitable for HTS.[11][12] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but careful hit confirmation is required.[11][12] |
| < 0 | Unacceptable | The signal from positive and negative controls overlap, making the assay unsuitable for screening.[9][11] |
An assay with a Z'-factor of ≥ 0.5 is generally considered robust for a high-throughput screening campaign.[13]
Assay Protocol I: Monoamine Transporter Uptake Inhibition
This assay determines if this compound can inhibit the reuptake of neurotransmitters by DAT, NET, or SERT. We will utilize a fluorescence-based method, which offers a non-radioactive and high-throughput alternative to traditional radioligand uptake assays.[14][15] The principle involves using a fluorescent substrate that is taken up by the transporter-expressing cells, leading to an increase in intracellular fluorescence.[14] An inhibitor of the transporter will block this uptake, resulting in a reduced fluorescence signal.
Workflow Diagram
Caption: Workflow for the fluorescence-based monoamine transporter uptake assay.
Detailed Step-by-Step Protocol
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluorescent neurotransmitter substrate (e.g., from a commercial kit)[15]
-
This compound, dissolved in DMSO
-
Positive control inhibitor (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)
-
Negative control (DMSO vehicle)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with bottom-read capability
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 384-well plates at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions for the positive and negative controls. The final DMSO concentration should be kept constant across all wells, typically ≤ 0.5%.
-
Assay Initiation: a. Gently wash the cell plates with assay buffer. b. Add the prepared compound dilutions and controls to the respective wells. c. Pre-incubate the plate for 10-15 minutes at room temperature.
-
Substrate Addition: Add the fluorescent substrate to all wells.
-
Signal Detection: Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths. Read the fluorescence intensity kinetically over 30 minutes or as an endpoint measurement.[15]
-
Data Analysis: a. For each concentration of the test compound, calculate the percentage of inhibition relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)) b. Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Assay Protocol II: Monoamine Oxidase (MAO) Inhibition
This assay evaluates the potential of this compound to inhibit the enzymatic activity of MAO-A or MAO-B. The protocol is based on a fluorometric method that detects hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed oxidative deamination.[16][17] A probe reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent product. A decrease in fluorescence indicates inhibition of MAO activity.
Reaction Principle Diagram
Caption: Principle of the fluorometric MAO inhibition assay.
Detailed Step-by-Step Protocol
Materials:
-
Recombinant human MAO-A or MAO-B enzyme[18]
-
MAO substrate (e.g., p-tyramine)[16]
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Horseradish peroxidase (HRP)
-
This compound, dissolved in DMSO
-
Positive control inhibitor (e.g., Clorgyline for MAO-A, Deprenyl for MAO-B)[17]
-
Negative control (DMSO vehicle)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a master mix containing the fluorescent probe and HRP in assay buffer.
-
Compound Plating: Add the serially diluted this compound and controls to the wells of a 384-well plate.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to all wells except for a no-enzyme background control. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the MAO substrate to all wells to start the reaction.
-
Signal Detection: Incubate the plate for 30-60 minutes at 37°C, protected from light. Measure the fluorescence intensity using an appropriate plate reader.
-
Data Analysis: Calculate the % inhibition and determine the IC50 value as described in the monoamine transporter assay protocol.
Assay Protocol III: GPCR Signaling (cAMP Modulation)
This cell-based assay determines if the compound modulates GPCR activity by measuring changes in the intracellular second messenger, cyclic AMP (cAMP).[2][19] Many GPCRs signal through the activation or inhibition of adenylyl cyclase, which produces cAMP.[3] This protocol utilizes a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying cAMP in a high-throughput format.
Signaling Pathway Overview
Caption: Simplified GPCR signaling cascade leading to cAMP production.
Detailed Step-by-Step Protocol
Materials:
-
CHO or HEK293 cells stably expressing the GPCR of interest
-
Cell culture medium
-
Stimulation buffer
-
cAMP TR-FRET assay kit (containing europium-labeled anti-cAMP antibody and a fluorescent cAMP analog)
-
This compound, dissolved in DMSO
-
Control agonist and/or antagonist for the specific GPCR
-
384-well white microplates
-
TR-FRET capable plate reader
Procedure:
-
Cell Plating: Plate the GPCR-expressing cells in 384-well plates and incubate overnight.
-
Compound Addition: Add the test compound or controls to the cells.
-
Agonist Mode: Add the compound directly to assess its ability to stimulate cAMP production.
-
Antagonist Mode: Pre-incubate the cells with the test compound before adding a known agonist at its EC50 concentration.
-
-
Cell Lysis and Detection: After an appropriate incubation period (e.g., 30 minutes), add the lysis buffer containing the TR-FRET reagents to all wells.
-
Signal Detection: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium. Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: a. Calculate the ratio of the two emission wavelengths. b. Normalize the data to positive and negative controls. c. For agonist mode, plot the normalized signal against compound concentration to determine the EC50. d. For antagonist mode, plot the % inhibition of the agonist response against compound concentration to determine the IC50.
Managing a Common HTS Pitfall: Compound Interference
A significant challenge in HTS is identifying compounds that interfere with the assay technology itself, rather than acting on the biological target.[20][21] This can lead to false-positive or false-negative results.[22][23] Common types of interference include:
-
Autofluorescence: The compound itself fluoresces at the same wavelengths as the assay signal.[23]
-
Fluorescence Quenching: The compound absorbs the excitation or emission light, reducing the signal.
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and inhibit enzymes nonspecifically.[22][24]
-
Reactivity: The compound may react directly with assay reagents.
Strategies for Mitigation:
-
Counter-screens: Run the assay in the absence of the biological target (e.g., no enzyme or parental cells) to identify compounds that generate a signal on their own.[22]
-
Wavelength Shift Analysis: For fluorescent assays, measure emission across a spectrum to detect autofluorescence from the test compound.
-
Detergent Addition: Including a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help prevent compound aggregation.[24]
-
Confirmation with Orthogonal Assays: Hits should be confirmed using a different assay technology that relies on an unrelated detection principle (e.g., confirming a fluorescence hit with a label-free or radiometric assay).
Conclusion
This application note provides a strategic framework and detailed protocols for the initial high-throughput screening of this compound. By systematically evaluating its effects on monoamine transporters, monoamine oxidases, and GPCR signaling pathways, researchers can efficiently generate a preliminary pharmacological profile. Adherence to rigorous assay validation, including the calculation of the Z'-factor, and the implementation of counter-screens to identify compound interference are critical for ensuring the integrity and reliability of the screening data. The methodologies described herein are robust, scalable, and grounded in established principles of drug discovery, providing a solid foundation for advancing the characterization of this and other novel chemical entities.
References
- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 2. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. Design and Implementation of High-Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Implementation of High-Throughput Screening Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. assay.dev [assay.dev]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. A novel high-throughput screening assay for discovery of molecules that increase cellular tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. scispace.com [scispace.com]
- 18. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GPCR Signaling Assays [promega.com]
- 20. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Apparent activity in high-throughput screening: origins of compound-dependent assay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-Thien-2-yltetrahydropyran-4-yl)methylamine as a scaffold for library synthesis
Starting the Research
I've initiated comprehensive Google searches for "(4-Thien-2-yltetrahydropyran-4-yl)methylamine." I'm prioritizing synthesis methods, key properties, and documented applications, particularly its role as a scaffold in drug discovery libraries. I'm focusing on finding established protocols and relevant reaction schemes.
Expanding the Search Scope
I'm now expanding my Google searches to include related compounds and alternative scaffolds, aiming to understand the structural features that make this compound attractive for medicinal chemistry. I'm focusing on its 3D conformation, diversification points, and bioisosteric possibilities. I'm planning to introduce the scaffold and its role in drug discovery, and I'll detail the synthesis with a step-by-step protocol, critical parameters, and challenges. Furthermore, I'll describe a general library synthesis strategy with diverse transformations and visual workflows. Lastly, I'll showcase a screening application, interpret the data, and illustrate the decision-making process.
Defining the Approach
I'm now outlining a detailed structure for the application note. I'll kick things off with comprehensive Google searches focused on synthesis and applications of the compound. I'll then delve into the structural features that make it a compelling drug discovery scaffold. I'm structuring the application note around an introduction, synthesis, library strategy, screening, and concluding with a summary table, experimental protocol, and a comprehensive references section to meet the prompt requirements.
Drafting the Introduction
I'm currently focused on the introduction, aiming to clearly explain the utility and potential of "(4- Thien-2-yltetrahydropyran-4-yl)methylamine" as a scaffold for library synthesis. I'm striving for brevity, while highlighting its key structural features and suitability for diversification. I'm also planning to discuss how its unique characteristics enable exploration of a broad chemical space.
Exploring Synthetic Routes
I'm now delving into the synthesis of the "this compound" scaffold. My focus is on identifying efficient and scalable synthetic routes that would be suitable for library synthesis. I'm searching for reliable methods to prepare this compound.
Analyzing Scaffold Features
I've been examining the key features of the "this compound" scaffold. The thiophene and tetrahydropyran rings offer a unique combination of privileged pharmacophores and sp3-rich character. I'm focusing on the structural attributes that make it suitable for library synthesis and exploring its potential for diverse biological applications. The goal is to highlight its advantageous properties in the application note.
Defining Diversification Strategies
I am now developing the crucial library synthesis section. The focus is on detailing the diversification strategies possible with the this compound scaffold. I will explore amide bond formation, reductive amination, sulfonamide formation and urea/thiourea formation to diversify the amines. The plan includes providing specific reaction conditions and potential reagents.
Developing Application Note Structure
I'm structuring the application note with an introduction, synthetic route discussion, diversification strategies, detailed protocols for amide coupling and reductive amination, and a section on data presentation and calculated properties. I've begun to flesh out the introduction, highlighting the significance of the scaffold's features. I am creating a table of the physicochemical properties.
Outlining Library Strategies
I'm presently developing diversification strategies and outlining detailed experimental protocols. My focus is on amide couplings and reductive aminations, providing clear, step-by-step instructions. I'll describe how to diversify the scaffold with a range of carboxylic acids, aldehydes, and ketones. I'm also planning to incorporate a data presentation section that includes a table of physicochemical properties and molecular weight.
Outlining Synthesis Strategy
I'm developing a synthesis strategy for the scaffold, focusing on a plausible route. Since a direct protocol wasn't found, I'm adapting known methods involving tetrahydropyran and thiophene derivatives to reach the desired target. The goal is a representative, multi-step synthetic scheme.
Application Notes & Protocols: A Comprehensive Guide to the Biological Evaluation of Thienyl Compounds
Introduction: The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Its structural and electronic properties allow it to serve as a versatile bioisostere for other aromatic systems, influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] The successful development of thienyl-based therapeutics hinges on a systematic and rigorous biological evaluation pipeline.
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to assess the biological activity of novel thienyl compounds. Moving beyond a simple recitation of steps, this document explains the causality behind experimental choices, establishing a self-validating system of protocols from initial screening to mechanistic elucidation and preliminary safety profiling.
General Workflow for Biological Evaluation
The evaluation of a novel compound is a hierarchical process. It begins with broad screening to identify biological activity, followed by more focused assays to determine the mechanism of action, and concludes with preclinical safety and efficacy models.
Caption: General workflow for the biological evaluation of thienyl compounds.
Chapter 1: Foundational Screening - Assessing General Cytotoxicity
The initial step in evaluating any new compound, particularly for oncology applications, is to determine its effect on cell viability and proliferation.[5] These assays provide a crucial first look at the compound's potency and establish the concentration range for subsequent mechanistic studies.[6]
Causality: Why Start with Cytotoxicity?
Starting with cytotoxicity assays is essential for efficiency. A highly potent cytotoxic compound will be prioritized for anticancer mechanism studies, while a compound with low cytotoxicity might be better suited for evaluation in non-cytotoxic contexts, such as anti-inflammatory or antiviral applications. These initial assays provide the half-maximal inhibitory concentration (IC50), a key metric for comparing potency.[6]
Protocol 1.1: MTT Assay for Cell Metabolic Activity
The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[5][7] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7][8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the thienyl compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression.[6]
Protocol 1.2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[6][9] It is an excellent complementary assay to the MTT test, as it directly measures cell death (necrosis) rather than metabolic function.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercially available kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]
-
Stop Reaction (if required): Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to a maximum LDH release control (cells lysed with a detergent).[6]
Data Presentation: Summarizing Cytotoxicity Data
Quantitative data from cytotoxicity assays should be presented clearly to facilitate comparison.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast Cancer) | Thienyl Compound A | 48 | 8.4[5][7] |
| A549 (Lung Cancer) | Thienyl Compound A | 48 | 12.2 |
| Huh-7 (Liver Cancer) | Thienyl Compound A | 48 | 5.7[10][11] |
| HEK293 (Normal Kidney) | Thienyl Compound A | 48 | >50[12] |
Chapter 2: Mechanistic Elucidation - Identifying the Molecular Target
Once a thienyl compound demonstrates biological activity, the next critical phase is to uncover its mechanism of action. Thienyl derivatives are known to act on various targets, most notably as inhibitors of protein kinases and tubulin polymerization.[1]
Focus Area A: Anticancer - Tubulin Polymerization Inhibition
Microtubules are essential components of the mitotic spindle, making them a prime target for anticancer drugs.[13] Compounds that interfere with tubulin dynamics can arrest cells in mitosis and trigger apoptosis. Several thienyl-containing compounds have been identified as potent tubulin assembly inhibitors.[13]
Caption: Mechanism of action for tubulin polymerization inhibitors.
Protocol 2.1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This cell-free assay directly measures a compound's effect on the polymerization of purified tubulin into microtubules. As tubulin polymerizes, the solution becomes turbid, which can be measured by an increase in absorbance.[14][15]
Step-by-Step Methodology:
-
Reagent Preparation: On ice, thaw purified tubulin (>99%), GTP solution, and a general tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).[14]
-
Compound Preparation: Prepare serial dilutions of the thienyl compound in polymerization buffer. Include a vehicle control (DMSO), a positive control for inhibition (e.g., colchicine), and a positive control for promotion (e.g., paclitaxel).[14][16]
-
Reaction Setup: In a pre-chilled 96-well plate, add the test compounds. Prepare a tubulin reaction mixture in buffer containing glycerol and add GTP to initiate polymerization. Dispense the mixture into the wells.[14][17]
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.[14][16]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization is the slope of the linear phase. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC50 value.[14]
Focus Area B: Anticancer & Anti-inflammatory - Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[18] Many thienyl compounds have been designed as kinase inhibitors, targeting enzymes like VEGFR-2, p38 MAP kinase, and others.[10][19][20]
Caption: General pathway for Receptor Tyrosine Kinase (RTK) inhibition.
Protocol 2.2: Cell-Free Kinase Activity Assay
Cell-free enzymatic assays are the gold standard for confirming direct inhibition of a kinase. These are often run as service panels against hundreds of kinases but can also be performed in-house using specific kits. The general principle involves an isolated kinase, its specific substrate, and ATP.
Step-by-Step Methodology (General Principle):
-
Assay Setup: In a 96- or 384-well plate, combine the specific kinase, its substrate (e.g., a peptide), and the thienyl compound at various concentrations.
-
Reaction Initiation: Add ATP to start the phosphorylation reaction. Incubate at the optimal temperature (e.g., 30°C or 37°C) for a set time (e.g., 30-60 minutes).
-
Detection: The method of detection varies. Common methods include:
-
Radiometric: Using [γ-32P]ATP and measuring the incorporation of radiolabel into the substrate.
-
Fluorescence/Luminescence: Using modified ATP analogs or antibodies that detect the phosphorylated substrate. For example, ADP-Glo™ assays measure the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
-
Data Analysis: Kinase activity is measured for each compound concentration. The percentage of inhibition relative to a vehicle control is calculated, and an IC50 value is determined by plotting inhibition versus the log of the compound concentration.[10]
Focus Area C: Anti-inflammatory - Nitric Oxide Inhibition
Nitric oxide (NO) is a key signaling molecule in inflammation, produced by nitric oxide synthases (NOS).[21][22] Overproduction of NO by inducible NOS (iNOS) is associated with inflammatory conditions. Evaluating a compound's ability to inhibit NO production is a primary screen for anti-inflammatory activity.[23]
Protocol 2.3: Nitric Oxide Synthase (NOS) Activity Assay
This assay indirectly measures NOS activity by quantifying nitrite (NO₂⁻), a stable breakdown product of NO, using the Griess reagent.[21]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression. Treat the cells concurrently with various concentrations of the thienyl compound.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction:
-
In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent 1 (e.g., sulfanilamide solution).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride solution).
-
Incubate for another 5-10 minutes. A pink/magenta color will develop.[21]
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[21]
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.
Chapter 3: Safety and Off-Target Profiling
A critical aspect of drug development is assessing potential toxicity. Mitochondrial dysfunction is a major mechanism of drug-induced toxicity, as mitochondria are central to cellular energy production and apoptosis.[24][25]
Protocol 3.1: Assessing Mitochondrial Dysfunction via Oxygen Consumption
Measuring the oxygen consumption rate (OCR) is a direct assessment of mitochondrial electron transport chain (ETC) activity.[26] Instruments like the Agilent Seahorse XF Analyzer can measure OCR in real-time in live cells.[24]
Step-by-Step Methodology (Conceptual Overview):
-
Cell Seeding: Seed cells on a specialized XF cell culture microplate.
-
Compound Treatment: Treat cells with the thienyl compound for a defined period.
-
XF Assay: The instrument sequentially injects a series of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.[24]
-
Data Analysis: Changes in the OCR profile after compound treatment indicate mitochondrial toxicity. For example, a decrease in basal and maximal respiration suggests ETC inhibition.[26][27]
Chapter 4: In Vivo Model Considerations
Promising compounds from in vitro studies must ultimately be tested in a living system. For anticancer thienyl compounds, the human tumor xenograft model in immunocompromised mice is a standard preclinical model.[28]
Key Principles of In Vivo Xenograft Models:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice).[14]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specific size (e.g., 100-150 mm³).[14]
-
Treatment: Mice are randomized into groups and treated with the thienyl compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.
-
Efficacy Measurement: The primary endpoint is typically tumor growth inhibition, measured by caliper measurements of the tumor volume over time.[14][29] Body weight is monitored as a general indicator of toxicity.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. rroij.com [rroij.com]
- 4. HETEROCYCLES IN DRUGS AND DRUG DISCOVERY | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. ijprajournal.com [ijprajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. media.sciltp.com [media.sciltp.com]
- 10. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Refubium - Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma [refubium.fu-berlin.de]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. p38 kinase inhibitors for the treatment of arthritis and osteoporosis: thienyl, furyl, and pyrrolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery and molecular docking of quinolyl-thienyl chalcones as anti-angiogenic agents targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro screening of cell bioenergetics to assess mitochondrial dysfunction in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 26. agilent.com [agilent.com]
- 27. agilent.com [agilent.com]
- 28. ijpbs.com [ijpbs.com]
- 29. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the Functional Characterization of Novel Chemical Entities Using Cell-Based Assays
Preamble: From Novel Compound to Biological Insight
In the landscape of modern drug discovery, research pipelines are continually populated with novel chemical entities (NCEs) synthesized with therapeutic potential. A critical bottleneck, however, is the efficient and accurate elucidation of their biological targets and mechanisms of action. This guide addresses this challenge head-on, using the uncharacterized molecule, (4-Thien-2-yltetrahydropyran-4-yl)methylamine , as a representative NCE.
This document deviates from a standard application note for a known compound. Instead, it serves as a strategic framework and detailed protocol guide for any researcher faced with a novel compound of unknown function. We will establish a logical, tiered workflow to first assess a compound's basic cellular compatibility and then probe its functional effects on one of the largest and most significant classes of drug targets: G-Protein Coupled Receptors (GPCRs). The methodologies described herein are designed to be robust, self-validating, and broadly applicable, providing a solid foundation for initial target deconvolution and pharmacological profiling.
Part 1: Foundational Analysis - Determining the Therapeutic Window via Cell Viability
Rationale: Before investigating the specific functional effects of an NCE, it is imperative to determine the concentration range at which the compound is well-tolerated by cells. Cell viability and cytotoxicity assays are fundamental tools that measure cellular health, ensuring that any observed effects in subsequent functional assays are due to specific molecular interactions rather than general toxicity.[1][2] An ideal therapeutic candidate exhibits its desired biological activity with minimal toxicity.[3]
Protocol 1: ATP-Based Cell Viability Assay
This protocol utilizes a luminescence-based assay that quantifies ATP, an indicator of metabolically active, viable cells.[3] The amount of light produced is directly proportional to the number of living cells in culture.
Materials:
-
HEK293 cells (or other relevant cell line)
-
Complete Growth Medium (e.g., DMEM, 10% FBS, 1% Pen-Strep)
-
This compound (Compound X)
-
DMSO (Vehicle)
-
Digitonin or similar potent cytotoxic agent (Positive Control)
-
Opaque-walled 96-well microplates
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Plate Luminometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture and harvest HEK293 cells that are in a healthy, logarithmic growth phase.[4]
-
Perform a cell count and viability check (e.g., using a trypan blue exclusion assay).
-
Dilute the cell suspension in a complete growth medium to a final concentration of 1 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series of Compound X in a separate 96-well plate using complete growth medium. The final DMSO concentration should be kept constant (e.g., 0.5%).
-
Prepare vehicle control wells (medium with 0.5% DMSO) and positive control wells (medium with a known cytotoxic agent).
-
Remove the medium from the cell plate and add 100 µL of the compound dilutions, vehicle, or positive control to the respective wells.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
ATP Measurement:
-
Equilibrate the cell plate and the ATP detection reagent to room temperature for 30 minutes.
-
Add 100 µL of the ATP detection reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis & Presentation: Normalize the data by setting the vehicle-treated wells to 100% viability and the wells with the potent cytotoxic agent (or no cells) to 0% viability. Plot the percent viability against the log concentration of Compound X to determine the concentration at which toxicity is observed.
| Compound X Conc. (µM) | Raw Luminescence (RLU) | % Viability |
| 100 | 15,020 | 5.1% |
| 33.3 | 95,880 | 32.6% |
| 11.1 | 289,500 | 98.5% |
| 3.7 | 293,150 | 99.8% |
| 1.2 | 294,000 | 100.0% |
| 0.4 | 294,300 | 100.1% |
| Vehicle (0) | 293,980 | 100.0% |
| No Cells | 1,250 | 0.0% |
| Table 1: Representative data for a cytotoxicity assay. The non-toxic concentration range for subsequent functional assays should be selected below 10 µM. |
Part 2: A Strategic Approach to Functional Screening
Rationale: With a non-toxic concentration range established, the next step is to screen for functional activity. GPCRs are an excellent starting point as they represent the largest family of cell surface receptors and are the target of over 30% of approved drugs.[5][6] GPCRs signal through different heterotrimeric G-protein families (primarily Gαs, Gαi, and Gαq), which in turn modulate distinct downstream second messengers.[7]
A highly effective strategy is to use assays that can capture the activity of multiple G-protein classes.
-
cAMP Assay: Directly measures the output of Gαs (stimulatory) and Gαi (inhibitory) coupled receptors.[8][9]
-
ERK Phosphorylation Assay: Measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade that serves as a convergence point for Gαs, Gαi, and Gαq signaling pathways.[10][11]
This dual-assay approach provides broad coverage of the major GPCR signaling axes.
Workflow for NCE Functional Characterization
Figure 2: Simplified Gαs and Gαi signaling pathways leading to modulation of cAMP.
Materials:
-
CHO-K1 or HEK293 cells stably expressing a GPCR of interest (or used for screening orphan GPCRs)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Compound X, reference agonists/antagonists
-
Forskolin (for Gαi mode)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
HTRF® cAMP detection kit reagents
-
Low-volume, white 384-well microplates
-
Plate reader capable of HTRF® detection
Step-by-Step Methodology:
-
Cell Preparation:
-
Harvest cells and resuspend in assay buffer containing IBMX to a concentration of 2 x 10⁶ cells/mL. IBMX is included to prevent the degradation of cAMP and enhance the signal window.
-
-
Agonist Mode (for Gαs screening):
-
Dispense 5 µL of cell suspension into each well (10,000 cells/well).
-
Add 5 µL of Compound X dilutions (prepared in assay buffer with IBMX). Use a known Gαs agonist as a positive control.
-
Incubate at room temperature for 30 minutes.
-
-
Antagonist/Inverse Agonist Mode (for Gαi screening):
-
Dispense 5 µL of cell suspension into each well.
-
Add 2.5 µL of Compound X dilutions.
-
Add 2.5 µL of forskolin (at a pre-determined EC₈₀ concentration) to all wells except the basal control. This stimulates cAMP production, which a Gαi agonist will then inhibit.
-
Incubate at room temperature for 30 minutes.
-
-
Detection:
-
Add 5 µL of the HTRF® anti-cAMP antibody-d2 conjugate to each well.
-
Add 5 µL of the HTRF® cAMP-cryptate tracer to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF®-compatible plate reader.
-
Protocol 3: Universal GPCR Screen via ERK 1/2 Phosphorylation Assay
Principle: The phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is a downstream signaling event common to many GPCRs, regardless of their G-protein coupling preference. T[11][12]his makes it a valuable universal assay. Upon receptor activation, a cascade of kinase activity culminates in the dual phosphorylation of ERK1/2 on specific threonine and tyrosine residues. T[10]his protocol uses a sandwich immunoassay (e.g., AlphaScreen™ SureFire™) to specifically detect the phosphorylated form of ERK.
[13]#### GPCR to ERK Signaling Pathway
Figure 3: A generalized signaling cascade from GPCR activation to ERK phosphorylation.
Materials:
-
HEK293 or other suitable cells, cultured in complete medium
-
Serum-Free Medium
-
Compound X, reference agonists (e.g., EGF or FBS)
-
AlphaScreen™ SureFire™ p-ERK 1/2 Assay Kit
-
White 384-well microplates
-
Plate reader capable of AlphaLISA® detection
Step-by-Step Methodology:
-
Cell Seeding and Serum Starvation:
-
Seed cells in a 96-well or 384-well plate and grow to ~90% confluency.
-
Carefully aspirate the growth medium.
-
Wash the cells once with serum-free medium.
-
Add serum-free medium and incubate for at least 4 hours (or overnight) at 37°C, 5% CO₂. This crucial step reduces basal levels of ERK phosphorylation, increasing the assay window.
-
-
Compound Stimulation:
-
Prepare serial dilutions of Compound X in serum-free medium.
-
Add the compound dilutions to the cells.
-
Incubate at 37°C for a pre-determined optimal time (typically 5-10 minutes, a time-course experiment is highly recommended during assay development).
-
[13]3. Cell Lysis:
- Aspirate the medium containing the compound.
- Immediately add the specific Lysis Buffer provided in the assay kit.
- Incubate on an orbital shaker for 10-15 minutes at room temperature.
-
Detection:
-
Transfer the cell lysate to a white 384-well detection plate.
-
Prepare the detection reagent mix containing AlphaScreen™ Donor and Acceptor beads according to the kit protocol.
-
Add the bead mix to the lysate.
-
Incubate for 2 hours at room temperature in the dark.
-
Read the plate using an AlphaLISA®-compatible plate reader.
-
Part 4: Data Interpretation and Advancing the Hypothesis
The data generated from these assays will form the basis of a pharmacological profile for this compound.
-
Dose-Response Curves: Plot the assay signal against the log concentration of Compound X. Use non-linear regression (sigmoidal dose-response model) to fit the data and derive key pharmacological parameters.
-
Potency (EC₅₀/IC₅₀):
-
EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response. A potent compound has a low EC₅₀ value.
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits a given response by 50%.
-
-
Efficacy (Eₘₐₓ): The maximum response achievable by the compound compared to a known reference agonist.
Interpreting the Results:
| Assay | Result for Compound X | Interpretation |
| cAMP (Agonist Mode) | No change in cAMP levels | Not a Gαs agonist. |
| cAMP (Forskolin Mode) | Dose-dependent decrease in cAMP (IC₅₀ = 250 nM) | Potent Gαi agonist or positive allosteric modulator. |
| p-ERK | Dose-dependent increase in p-ERK (EC₅₀ = 300 nM) | Activates the MAPK pathway, consistent with Gαi activation. |
| Table 2: Hypothetical results and interpretation for Compound X, suggesting it acts as a Gαi-coupled receptor agonist. |
Based on these hypothetical results, a strong initial hypothesis is that This compound is a potent agonist of a Gαi-coupled GPCR. Subsequent steps would involve screening against a panel of known Gαi-coupled receptors to identify the specific molecular target, followed by more advanced assays to confirm the mechanism of action and explore potential biased agonism.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 4. biocompare.com [biocompare.com]
- 5. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the In Vitro ADMET Profiling of (4-Thien-2-yltetrahydropyran-4-yl)methylamine
Introduction: The Imperative of Early ADMET Profiling
The journey of a novel chemical entity from discovery to a marketed drug is fraught with challenges, with a significant portion of failures attributed to suboptimal pharmacokinetic properties and unforeseen toxicity.[1] Early and comprehensive assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not just a regulatory requirement but a cornerstone of modern, efficient drug discovery.[1][2] Integrating ADMET profiling into the early stages allows for the timely identification and mitigation of liabilities, guiding medicinal chemistry efforts to optimize not just potency but also the drug-like characteristics of a candidate.[3]
This document provides a comprehensive guide to the in vitro ADMET profiling of (4-Thien-2-yltetrahydropyran-4-yl)methylamine (CTHPM), a novel small molecule with therapeutic potential. The protocols detailed herein are designed to be robust and provide critical data to inform decision-making in the progression of CTHPM or similar chemical scaffolds.
Physicochemical Properties: Aqueous Solubility
Scientific Rationale: Poor aqueous solubility is a primary obstacle to oral drug absorption and can confound the interpretation of in vitro biological assays.[4] Assessing solubility early is critical. We employ a high-throughput kinetic solubility assay using nephelometry, which measures light scattering caused by precipitated compound.[4][5][6] This method is ideal for early discovery as it mimics the rapid precipitation that can occur when a compound in a DMSO stock solution is introduced into an aqueous buffer, a common scenario in high-throughput screening.[4]
Protocol 1.1: Kinetic Solubility Assessment by Nephelometry
Objective: To determine the kinetic solubility of CTHPM in phosphate-buffered saline (PBS) at pH 7.4.
Materials:
-
CTHPM
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microtiter plates
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Laser nephelometer plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of CTHPM in 100% DMSO. Ensure complete dissolution.
-
Plate Setup: Dispense 198 µL of PBS (pH 7.4) into all wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM CTHPM stock solution to the first well of each replicate series. This creates an initial concentration of 100 µM.
-
Serial Dilution: Perform a 1:2 serial dilution across the plate to generate a range of concentrations (e.g., 100 µM down to 0.78 µM).
-
Incubation: Mix the plate on a plate shaker for 5 minutes at room temperature, then incubate for 2 hours at 37°C to allow for equilibration and potential precipitation.[7]
-
Measurement: Measure the light scattering in each well using a laser nephelometer. The intensity of scattered light is proportional to the amount of insoluble precipitate.[5][8]
-
Data Analysis: Plot the nephelometry signal (e.g., in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is defined as the concentration at which a sharp increase in the signal is observed, indicating the point of precipitation.[5]
Illustrative Data for CTHPM:
| Parameter | Result | Interpretation |
| Kinetic Solubility | 75.4 µM | Good Solubility |
Controls:
-
Positive Control (Poorly Soluble): Ondansetron[6]
-
Negative Control (Highly Soluble): Propranolol
-
Blank: PBS with 1% DMSO
Absorption: Caco-2 Permeability
Scientific Rationale: Predicting oral drug absorption is a key challenge in drug development. The Caco-2 cell permeability assay is the "gold standard" in vitro model for this purpose.[9] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[9][10][11] By measuring the flux of a compound from the apical (AP) to the basolateral (BL) side and vice versa, we can determine the apparent permeability coefficient (Papp) and an efflux ratio, which indicates if the compound is a substrate of efflux pumps.[9][10] This assay is recognized by regulatory agencies like the FDA.[12][13]
Protocol 2.1: Bidirectional Caco-2 Permeability Assay
Objective: To determine the permeability of CTHPM across a Caco-2 cell monolayer and to assess its potential as a substrate for efflux transporters.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell™ inserts (e.g., 24-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM), Hank's Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS), Non-Essential Amino Acids (NEAA), Penicillin-Streptomycin
-
Lucifer Yellow, Propranolol (high permeability control), Atenolol (low permeability control)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells and seed them onto Transwell™ inserts. Grow for 21 days to allow for differentiation and monolayer formation.[11]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values > 250 Ω·cm². Additionally, perform a Lucifer Yellow permeability test; leakage should be <1%.[11]
-
Transport Buffer Preparation: Prepare transport buffer (HBSS, pH 7.4).
-
Dosing Solution Preparation: Prepare a 10 µM dosing solution of CTHPM in transport buffer.
-
AP to BL Permeability (A→B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the CTHPM dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both donor and receiver compartments.
-
-
BL to AP Permeability (B→A):
-
Concurrently, in separate wells, add the CTHPM dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate and sample as described for the A→B direction.
-
-
Quantification: Analyze the concentration of CTHPM in all samples by a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[10]
-
Illustrative Data for CTHPM:
| Parameter | CTHPM | Atenolol (Low Perm) | Propranolol (High Perm) |
| Papp (A→B) (x 10⁻⁶ cm/s) | 12.5 | 0.5 | 25.0 |
| Papp (B→A) (x 10⁻⁶ cm/s) | 14.1 | 0.6 | 24.5 |
| Efflux Ratio | 1.13 | 1.2 | 0.98 |
| Interpretation | High Permeability, Not an Efflux Substrate | - | - |
Metabolism: Stability and CYP450 Inhibition
Scientific Rationale: The liver is the primary site of drug metabolism, which significantly impacts a drug's half-life, exposure, and potential for drug-drug interactions (DDI).[14][15] We assess metabolic stability using human liver microsomes (HLM), which are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily.[16][17] This assay measures the rate of disappearance of the parent compound to determine its intrinsic clearance (Clint).[15][17]
Furthermore, inhibition of CYP enzymes is a major cause of clinical DDIs.[18][19] We screen CTHPM against the five most clinically relevant CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) using a high-throughput fluorogenic assay.[18][19][20] This assay uses specific substrates that become fluorescent upon metabolism by a CYP enzyme. Inhibition of this process by the test compound leads to a decrease in the fluorescent signal.[18][21]
Protocol 3.1: Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of CTHPM in human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination and protein precipitation
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.[14]
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding CTHPM (final concentration 1 µM) and the NADPH regenerating system.[14]
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Quantification: Analyze the concentration of the remaining CTHPM in each sample by LC-MS/MS.[22]
-
Data Analysis: Plot the natural logarithm of the percentage of CTHPM remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate t½ = 0.693/k and Clint = (k / microsomal protein concentration).
Illustrative Data for CTHPM:
| Parameter | CTHPM | Verapamil (High Turnover) |
| In Vitro t½ (min) | 45 | 10 |
| Clint (µL/min/mg protein) | 30.8 | 138.6 |
| Interpretation | Moderate Metabolic Stability | - |
Protocol 3.2: CYP450 Inhibition (Fluorogenic Assay)
Objective: To determine the IC₅₀ values of CTHPM against five major human CYP450 isoforms.
Materials:
-
Recombinant human CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Specific fluorogenic substrates for each isoform
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Known specific inhibitors for each isoform (positive controls)
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Plate Setup: Add CTHPM at various concentrations (e.g., 8-point serial dilution) to the wells of a microplate. Include vehicle controls (no inhibitor) and positive controls (known inhibitor).
-
Enzyme/Substrate Addition: Add a mixture of the specific CYP enzyme, its fluorogenic substrate, and buffer to all wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Kinetic Reading: Immediately place the plate in a fluorescence reader pre-set to 37°C. Monitor the increase in fluorescence over time (e.g., for 30-60 minutes).
-
Data Analysis: Determine the rate of reaction (slope of fluorescence vs. time) for each well. Calculate the percent inhibition for each CTHPM concentration relative to the vehicle control. Plot percent inhibition versus CTHPM concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Illustrative Data for CTHPM:
| CYP Isoform | IC₅₀ (µM) | Interpretation |
| CYP1A2 | > 50 | Low Risk |
| CYP2C9 | > 50 | Low Risk |
| CYP2C19 | 22.5 | Low to Moderate Risk |
| CYP2D6 | 8.9 | Moderate Risk |
| CYP3A4 | > 50 | Low Risk |
Distribution: Plasma Protein Binding
Scientific Rationale: The extent to which a drug binds to plasma proteins, such as albumin, dictates its free (unbound) concentration.[2] Only the unbound fraction is available to interact with its therapeutic target, cross biological membranes, and be cleared by metabolic enzymes.[2][23] Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data. We use the Rapid Equilibrium Dialysis (RED) method, which is considered a reliable and accurate technique.[1][23][24]
Protocol 4.1: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
Objective: To determine the percentage of CTHPM bound to human plasma proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with inserts (8K MWCO)
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker with incubator
-
Acetonitrile (ACN) with internal standard
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike human plasma with CTHPM to a final concentration of 1 µM.
-
RED Device Assembly: Assemble the RED device. Add the CTHPM-spiked plasma to the sample chamber of the RED insert.
-
Buffer Addition: Add PBS to the buffer chamber of the base plate.
-
Incubation: Seal the unit and incubate at 37°C on an orbital shaker for 4 hours to reach equilibrium.[2][23]
-
Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
Matrix Matching and Protein Precipitation: Combine the plasma aliquot with an equal volume of blank PBS, and the buffer aliquot with an equal volume of blank plasma. This ensures identical matrix effects for LC-MS/MS analysis. Add cold ACN with an internal standard to all samples to precipitate proteins.
-
Sample Processing: Centrifuge the samples and transfer the supernatant for analysis.
-
Quantification: Analyze the concentration of CTHPM in the plasma and buffer chamber samples by LC-MS/MS.
-
Data Analysis: Calculate the percent bound using the formula: % Bound = 100 * (1 - [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]).
Illustrative Data for CTHPM:
| Parameter | CTHPM | Warfarin (High Binding) | Atenolol (Low Binding) |
| % Plasma Protein Bound | 85.2% | >99% | <10% |
| Fraction Unbound (fu) | 0.148 | <0.01 | >0.90 |
| Interpretation | High Binding | - | - |
Toxicity: Cytotoxicity, hERG Inhibition, and Genotoxicity
Scientific Rationale: Early assessment of potential toxicities is crucial to prevent late-stage attrition. We evaluate three key areas:
-
Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal. We use the HepG2 human hepatoma cell line as a model to assess general cytotoxicity via the MTT assay, which measures mitochondrial reductase activity as an indicator of cell viability.[25][26][27]
-
Cardiotoxicity: Inhibition of the hERG potassium channel can lead to QT interval prolongation and life-threatening arrhythmias.[28][29] Assessing hERG inhibition is a regulatory requirement. We use high-throughput automated patch-clamp electrophysiology, the gold standard for functional ion channel assessment.[3][30]
-
Genotoxicity: The potential for a compound to damage DNA must be evaluated. The bacterial reverse mutation assay (Ames test) is a widely used initial screen for mutagenic potential and is required by regulatory guidelines such as OECD 471.[31][32][33][34][35]
Protocol 5.1: In Vitro Hepatotoxicity (MTT Assay)
Objective: To determine the concentration of CTHPM that causes a 50% reduction in the viability (IC₅₀) of HepG2 cells.
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of CTHPM concentrations for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate percent viability relative to untreated controls and determine the IC₅₀ value.
Illustrative Data for CTHPM:
| Parameter | IC₅₀ (µM) | Interpretation |
| HepG2 Cytotoxicity | > 100 µM | Low Cytotoxicity |
Protocol 5.2: hERG Safety Assay (Automated Patch Clamp)
Objective: To determine the IC₅₀ of CTHPM for inhibition of the hERG potassium channel.
Procedure:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Using an automated patch-clamp system (e.g., QPatch, SyncroPatch), establish a whole-cell recording and apply increasing concentrations of CTHPM.[28][29]
-
Current Measurement: Apply a specific voltage protocol to elicit hERG tail currents and measure the current at each compound concentration.
-
Data Analysis: Calculate the percent inhibition of the hERG current relative to the vehicle control and determine the IC₅₀ value.
Illustrative Data for CTHPM:
| Parameter | IC₅₀ (µM) | Interpretation |
| hERG Inhibition | 35.7 µM | Low to Moderate Risk |
Protocol 5.3: Genotoxicity (Ames Test)
Objective: To evaluate the mutagenic potential of CTHPM using various strains of Salmonella typhimurium and Escherichia coli.
Procedure: (Following OECD 471 Guideline[31][34][35])
-
Strain Selection: Use a minimum of five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[34]
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver).[33]
-
Exposure: Expose the bacterial strains to a range of CTHPM concentrations.
-
Plating: Plate the treated bacteria on minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the negative control.
Illustrative Data for CTHPM:
| Parameter | Result | Interpretation |
| Ames Test (with and without S9) | Negative | Not Mutagenic |
Summary and Forward Look
The in vitro ADMET profile of this compound (CTHPM) generated through these protocols provides a solid foundation for its continued development.
The favorable solubility and permeability suggest good potential for oral absorption. The lack of cytotoxicity and mutagenicity is a positive sign for the safety profile. However, the moderate metabolic stability, high plasma protein binding, and moderate inhibition of CYP2D6 and the hERG channel are key areas for consideration. These data will be crucial for designing subsequent in vivo pharmacokinetic and safety studies and for guiding any further lead optimization efforts.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Plasma Protein Binding Assay [visikol.com]
- 3. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. enamine.net [enamine.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mercell.com [mercell.com]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 19. FLUORESCENT PROBE BASED CYP INHIBITION ASSAY: A HIGH THROUGHPUT TOOL FOR EARLY DRUG DISCOVERY SCREENING | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. enamine.net [enamine.net]
- 25. researchgate.net [researchgate.net]
- 26. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 30. Frontiers | Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® [frontiersin.org]
- 31. In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. measurlabs.com [measurlabs.com]
- 33. creative-bioarray.com [creative-bioarray.com]
- 34. scantox.com [scantox.com]
- 35. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
Application Notes & Protocols for the Analysis of (4-Thien-2-yltetrahydropyran-4-yl)methylamine
Introduction
(4-Thien-2-yltetrahydropyran-4-yl)methylamine is a novel heterocyclic compound incorporating a thiophene ring, a tetrahydropyran ring, and a primary amine functional group. The presence of these distinct chemical moieties suggests a potential for diverse pharmacological activities, making it a molecule of significant interest in drug discovery and development. The thiophene ring, a common scaffold in medicinal chemistry, is known to be a structural alert due to its potential for metabolic activation to reactive metabolites.[1] Therefore, the development of robust and reliable analytical methods is paramount for its characterization, quantification in various matrices, and for ensuring quality control throughout the research and development process.
This document provides a comprehensive guide to the analytical methodologies for this compound, detailing protocols for quantification by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Furthermore, given the presence of a stereocenter at the C4 position of the tetrahydropyran ring, a protocol for chiral separation is also presented. All methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose.[2][3][4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods.
| Property | Value (Predicted/Inferred) | Impact on Analytical Method Development |
| Molecular Formula | C10H15NOS | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 197.30 g/mol | Used for concentration calculations. |
| pKa (amine) | ~9-10 | The basic nature of the primary amine dictates the need for acidic mobile phases for good peak shape in reversed-phase chromatography and efficient ionization in positive mode ESI-MS. |
| LogP | ~1.5-2.5 | Indicates moderate lipophilicity, suitable for reversed-phase HPLC. |
| UV Chromophore | Thiophene ring | The thiophene moiety is expected to have a UV absorbance maximum around 230-240 nm, enabling UV detection. |
| Chirality | Yes, at C4 of the tetrahydropyran ring | Requires the use of chiral stationary phases for enantiomeric separation. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required. The thiophene ring provides a suitable chromophore for UV detection.[6][7]
Method Rationale
A reversed-phase HPLC method is proposed due to the moderate lipophilicity of the analyte. A C18 column is a versatile and robust choice for this type of compound. The mobile phase will consist of an acetonitrile/water gradient with an acidic modifier (e.g., formic acid or trifluoroacetic acid). The acid serves two critical purposes: it protonates the primary amine, minimizing peak tailing due to interactions with residual silanols on the silica-based stationary phase, and it provides protons for efficient ionization if the eluent is directed to a mass spectrometer.
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[7]
-
Acetonitrile (HPLC grade).
-
High-purity water (Milli-Q or equivalent).
-
Formic acid (or Trifluoroacetic acid), analytical grade.
-
This compound reference standard.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range.
Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Note & Protocol: A Scalable Synthesis of (4-Thien-2-yltetrahydropyran-4-yl)methylamine for Preclinical Studies
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Abstract
This application note provides a comprehensive, robust, and scalable three-step synthesis for (4-Thien-2-yltetrahydropyran-4-yl)methylamine, a key scaffold in modern drug discovery. The developed route is designed for the multi-gram to kilogram scale required for preclinical development, prioritizing safety, cost-effectiveness, and high purity of the final active pharmaceutical ingredient (API). The synthesis avoids problematic reagents and purification methods, such as chromatography, making it suitable for technology transfer to a contract manufacturing organization (CMO) under Good Manufacturing Practice (GMP) guidelines.[1][2] This document details the synthetic strategy, provides step-by-step protocols, and includes critical safety and handling information.
Introduction and Strategic Rationale
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including improved solubility and metabolic stability.[3][4] Specifically, 4-substituted THP derivatives serve as versatile building blocks for a range of therapeutic targets. The target molecule, this compound, incorporates a thiophene moiety, a common bioisostere for phenyl rings, and a primary aminomethyl group, which is a crucial anchor for further derivatization or direct interaction with biological targets.
Producing this compound in sufficient quantities and quality for preclinical toxicology and efficacy studies necessitates a synthesis that is not only high-yielding but also reproducible, safe, and economically viable on a larger scale.[1][2] The synthetic strategy detailed herein was chosen to meet these demands by adhering to the following principles:
-
Convergent Synthesis: A multi-step linear synthesis that builds complexity systematically.
-
Commercially Available Starting Materials: Utilizes readily available and cost-effective precursors.
-
Avoidance of Column Chromatography: Employs crystallization and distillation for purification, which are more amenable to large-scale production.
-
Scalable & Safe Reagents: Selects reagents and reaction conditions with well-understood safety profiles and scalability, such as catalytic hydrogenation over stoichiometric metal hydrides.[5]
Overall Synthetic Scheme
The synthesis proceeds in three main steps starting from commercially available Tetrahydropyran-4-one.
Detailed Experimental Protocols
Materials and Instrumentation
| Material/Instrument | Grade/Specification | Supplier |
| Tetrahydropyran-4-one | 98% | Sigma-Aldrich |
| 2-Bromothiophene | 98% | Alfa Aesar |
| Magnesium Turnings | 99.5% | Acros Organics |
| Methanesulfonyl Chloride | 99.5% | Sigma-Aldrich |
| Triethylamine | ≥99.5% (distilled) | Fisher Scientific |
| Sodium Cyanide (NaCN) | ≥98% | Sigma-Aldrich |
| Raney® Nickel 2800 | Slurry in water | W. R. Grace and Co. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Methanol (MeOH) | ACS Grade | Fisher Scientific |
| Hydrogen Gas (H₂) | 5.0 Grade (UHP) | Airgas |
| 10 L Jacketed Reactor | Glass, with overhead stirrer | Radleys |
| Hydrogenation Parr Reactor | 5 L, Stainless Steel | Parr Instrument Co. |
| NMR Spectrometer | 400 MHz | Bruker |
| LC-MS System | Agilent 1260/6120 | Agilent Technologies |
Step 1: Synthesis of 4-Thien-2-yltetrahydropyran-4-ol (Intermediate 1)
Reaction: Grignard addition of 2-thienylmagnesium bromide to tetrahydropyran-4-one.
Protocol:
-
Reactor Setup: A 10 L three-necked, jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. The glassware must be flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
Grignard Reagent Preparation:
-
Charge the reactor with magnesium turnings (133 g, 5.5 mol, 1.1 equiv).
-
Add 1 L of anhydrous THF.
-
In the dropping funnel, prepare a solution of 2-bromothiophene (815 g, 5.0 mol, 1.0 equiv) in 2 L of anhydrous THF.
-
Add approximately 100 mL of the 2-bromothiophene solution to the magnesium suspension. A small crystal of iodine may be added to initiate the reaction if necessary.
-
Once an exotherm is observed, cool the reactor to 20-25 °C and add the remaining 2-bromothiophene solution dropwise over 2-3 hours, maintaining the internal temperature below 35 °C.
-
After the addition is complete, stir the resulting dark brown solution for an additional 1 hour at room temperature.
-
-
Grignard Reaction:
-
Cool the Grignard solution to 0-5 °C using a circulating chiller.
-
Prepare a solution of tetrahydropyran-4-one (500 g, 5.0 mol, 1.0 equiv) in 1 L of anhydrous THF.
-
Add the ketone solution dropwise to the Grignard reagent over 2 hours, maintaining the internal temperature below 10 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 16 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution (2 L). Caution: This is an exothermic process.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (4 L).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 1 L).
-
Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product as a dark oil.
-
-
Purification: The crude oil is purified by vacuum distillation to afford 4-Thien-2-yltetrahydropyran-4-ol as a pale yellow solid upon cooling.
Expected Yield: ~75-85%. Purity (by GC-MS): >97%.
Step 2: Synthesis of 4-Thien-2-yltetrahydropyran-4-carbonitrile (Intermediate 2)
Reaction: Two-step, one-pot conversion of the tertiary alcohol to a mesylate followed by nucleophilic substitution with sodium cyanide.
Protocol:
-
Reactor Setup: A 10 L reactor is set up as described in Step 1.
-
Mesylation:
-
Charge the reactor with 4-Thien-2-yltetrahydropyran-4-ol (736 g, 4.0 mol, 1.0 equiv) and anhydrous dichloromethane (DCM, 4 L).
-
Cool the solution to 0-5 °C.
-
Add triethylamine (607 g, 6.0 mol, 1.5 equiv) dropwise, keeping the temperature below 10 °C.
-
Slowly add methanesulfonyl chloride (MsCl, 550 g, 4.8 mol, 1.2 equiv) dropwise over 1.5 hours, maintaining the temperature at 0-5 °C. Caution: Exothermic reaction.
-
Stir the reaction mixture at 0-5 °C for 2 hours. Monitor by TLC or LC-MS for the disappearance of the starting alcohol.
-
-
Cyanide Substitution:
-
In a separate vessel, prepare a solution of sodium cyanide (NaCN, 294 g, 6.0 mol, 1.5 equiv) in 2 L of dimethyl sulfoxide (DMSO). Extreme Caution: See Section 4.1 for NaCN safety protocols.
-
Carefully add the NaCN/DMSO solution to the reactor containing the mesylate mixture.
-
Allow the reaction to warm to room temperature and then heat to 40-45 °C for 18 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into 10 L of ice-water with stirring.
-
Extract the product with ethyl acetate (3 x 3 L).
-
Combine the organic layers and wash with water (2 x 4 L) and brine (2 L).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile.
-
-
Purification: The crude product is recrystallized from an isopropanol/water mixture to yield 4-Thien-2-yltetrahydropyran-4-carbonitrile as a white to off-white solid.
Expected Yield: ~80-90%. Purity (by HPLC): >98%.
Step 3: Synthesis of this compound (API)
Reaction: Catalytic hydrogenation of the nitrile using Raney® Nickel.[5]
Protocol:
-
Reactor Setup: A 5 L Parr high-pressure hydrogenation reactor is used.
-
Catalyst Preparation:
-
Under a stream of argon, carefully add Raney® Nickel 2800 slurry (approx. 75 g, ~10% w/w) to the reactor. Caution: Raney® Nickel is pyrophoric when dry.[6][7] See Section 4.2 for handling procedures.
-
Wash the catalyst by carefully decanting the water and replacing it with methanol (3 x 200 mL). Do not allow the catalyst to become dry.
-
-
Hydrogenation:
-
Add a solution of 4-Thien-2-yltetrahydropyran-4-carbonitrile (772 g, 4.0 mol, 1.0 equiv) in 3 L of methanol saturated with ammonia gas. (Ammonia helps suppress the formation of secondary amine byproducts).[5]
-
Seal the reactor.
-
Purge the reactor vessel with nitrogen (3 times) and then with hydrogen gas (3 times).
-
Pressurize the reactor to 100 psi (approx. 7 bar) with hydrogen.
-
Heat the mixture to 50 °C with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete in 6-12 hours.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucial Safety Step: The filter cake must be kept wet with methanol or water at all times to prevent ignition.[6] Immediately quench the filter cake with copious amounts of water.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the resulting oil in 2 M hydrochloric acid (3 L) and wash with ethyl acetate (2 x 1 L) to remove any non-basic impurities.
-
Cool the aqueous layer to 0-5 °C and basify to pH >12 by the slow addition of 50% aqueous sodium hydroxide.
-
Extract the free amine product with dichloromethane (3 x 2 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final API.
-
-
Purification (Optional): If required, the amine can be converted to its hydrochloride salt by bubbling HCl gas through a solution of the free base in isopropanol, followed by filtration to yield a highly pure, stable salt.
Expected Yield: ~85-95%. Purity (by HPLC): >99%.
Process Safety and Hazard Analysis
Sodium Cyanide (NaCN)
Sodium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[8][9]
-
Handling: Always handle NaCN in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-layered chemical-resistant gloves.[10][11]
-
Storage: Store in a cool, dry, well-ventilated area away from acids and water.[9] Contact with acid liberates highly toxic hydrogen cyanide (HCN) gas.
-
Waste Disposal: All NaCN waste, including empty containers and contaminated materials, must be treated as P-listed hazardous waste and disposed of according to institutional and federal regulations.[8] An emergency cyanide antidote kit should be readily available.
Raney® Nickel
Dry, activated Raney® Nickel is pyrophoric and can ignite spontaneously upon exposure to air.[6] It also contains adsorbed hydrogen gas, which is flammable.
-
Handling: Always handle Raney® Nickel as a slurry in water or a suitable solvent.[6][7] Never allow the catalyst to dry out.
-
Transfers: When transferring the catalyst, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize air contact.[12]
-
Filtration: During filtration, the filter cake must be kept wet at all times. After filtration, the catalyst should be immediately and carefully quenched by adding it to a large volume of water.
-
Storage: Store as a slurry under water in a clearly labeled, sealed container.
Data Summary and Characterization
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield | Purity (Method) | Key Characterization Data |
| 1 | 4-Thien-2-yltetrahydropyran-4-ol | 184.26 | 75-85% | >97% (GC-MS) | ¹H NMR, MS |
| 2 | 4-Thien-2-yltetrahydropyran-4-carbonitrile | 193.27 | 80-90% | >98% (HPLC) | ¹H NMR, ¹³C NMR, IR (C≡N stretch ~2240 cm⁻¹) |
| 3 | This compound | 197.30 | 85-95% | >99% (HPLC) | ¹H NMR, ¹³C NMR, MS (m/z [M+H]⁺ = 198.1) |
Conclusion
This application note describes a validated and scalable three-step synthesis of this compound. The route is designed to be robust and transferable for the production of preclinical drug substance, employing safe and scalable unit operations while delivering the final product in high yield and purity. The detailed protocols and safety analysis provide a solid foundation for researchers and drug development professionals to produce this valuable intermediate for their discovery programs.
References
- 1. How GMP Helps Maintain Drug Quality During Preclinical and Clinical Trials – Pharma GMP [pharmagmp.in]
- 2. agnopharma.com [agnopharma.com]
- 3. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. uthsc.edu [uthsc.edu]
- 9. camachem.com [camachem.com]
- 10. taekwang.co.kr [taekwang.co.kr]
- 11. unitedchemicalcn.com [unitedchemicalcn.com]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of (4-Thien-2-yltetrahydropyran-4-yl)methylamine
Welcome to the technical support center for the purification of (4-Thien-2-yltetrahydropyran-4-yl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable compound. Drawing from established chemical principles and extensive field experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve the highest purity for your downstream applications.
Understanding the Molecule and Its Challenges
This compound is a primary amine featuring a sterically hindered quaternary carbon center, a tetrahydropyran ring, and a thiophene moiety. This unique combination of functional groups presents several purification challenges:
-
Basicity of the Primary Amine: The primary amine group (pKa ~9-10) makes the molecule susceptible to strong interactions with acidic stationary phases like silica gel, often leading to peak tailing, poor resolution, and even irreversible adsorption during column chromatography.
-
Potential for Salt Formation: The basic amine readily forms salts with acidic species, which can be both a purification tool and a complication if not handled correctly.
-
Structurally Similar Impurities: Synthetic routes can generate byproducts that are structurally very similar to the target compound, making separation by standard techniques difficult.
-
Polarity: The presence of the amine and the ether linkage in the tetrahydropyran ring gives the molecule a degree of polarity that requires careful selection of chromatographic conditions.
This guide will address these challenges with practical, evidence-based solutions.
Troubleshooting Guide: Common Purification Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Issue 1: Significant Peak Tailing and Poor Recovery During Silica Gel Chromatography
Question: I am attempting to purify my crude this compound on a silica gel column, but I'm observing severe peak tailing and my overall yield is very low. What is happening and how can I fix it?
Answer:
This is a classic issue when purifying basic compounds like primary amines on standard silica gel. The root cause is the acidic nature of the silica surface, which is covered in silanol groups (Si-OH). These acidic sites can strongly interact with the basic amine via acid-base interactions, leading to the observed tailing and, in some cases, irreversible binding to the column, which explains the low recovery.
Solutions:
-
Mobile Phase Modification (Base Additive): The most common and effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your mobile phase.
-
Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). The TEA will compete with your product for the acidic sites on the silica, leading to a much-improved peak shape and recovery.
-
Ammonium Hydroxide: For very polar amines, a mobile phase like Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1) can be highly effective.
-
-
Use of Alternative Stationary Phases:
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds. This often provides excellent peak shapes without the need for mobile phase additives.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for purifying amines. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.
-
-
Reverse-Phase Chromatography: If the impurities have different hydrophobicities, reverse-phase chromatography (e.g., on a C18 column) can be an excellent option. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to ensure the amine is protonated and gives a good peak shape.
Issue 2: Difficulty Removing a Stubborn, Co-eluting Impurity
Question: I have an impurity that co-elutes with my product in most solvent systems I've tried on silica gel. How can I resolve this?
Answer:
This is a common problem, especially if the impurity is structurally similar to your target compound. Based on likely synthetic routes, a common impurity could be the corresponding nitrile, (4-thien-2-yltetrahydropyran-4-yl)carbonitrile, which would be the precursor to the amine if a nitrile reduction was performed. The nitrile is less polar than the amine but can still have similar retention characteristics in some systems.
Solutions:
-
Purification via Salt Formation and Recrystallization: This is often the most effective method for separating a basic amine from less basic or neutral impurities.
-
Principle: You can selectively protonate your basic amine product with an acid to form a salt. This salt will have drastically different solubility properties compared to the neutral or less basic impurities, allowing for separation by precipitation and filtration.
-
See Protocol 1 for a detailed step-by-step guide on purification via hydrochloride salt formation.
-
-
Derivative Formation: In some cases, it may be beneficial to temporarily protect the amine (e.g., as a Boc-carbamate), which changes its polarity and chromatographic behavior. After purification of the derivatized compound, the protecting group can be removed.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC can provide the high resolution needed. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound, and what are the likely impurities I should be aware of?
A1: A common and efficient method for synthesizing this type of structure is a multi-step process starting from commercially available materials. A likely route is a variation of the Strecker synthesis.
-
Step 1: Reaction of thiophene with a suitable electrophile to attach it to the 4-position of a tetrahydropyran precursor, or starting with 4-thien-2-yl-tetrahydropyran-4-one.
-
Step 2: Formation of a cyanohydrin or an aminonitrile from the ketone. For example, a Strecker-type reaction with a cyanide source (e.g., KCN) and an ammonia source (e.g., NH₄Cl) would yield (4-thien-2-yltetrahydropyran-4-yl)aminonitrile.
-
Step 3: Reduction of the nitrile group to the primary amine. This is often achieved using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or by catalytic hydrogenation.
Likely Impurities:
-
Unreacted Starting Materials: 4-thien-2-yl-tetrahydropyran-4-one.
-
Intermediates: (4-thien-2-yltetrahydropyran-4-yl)aminonitrile or the corresponding cyanohydrin.
-
Reagents: Residual cyanide salts or reducing agents and their byproducts.
-
Side-products: Over-reduction products or products from side reactions of the thiophene ring.
Q2: How can I best assess the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the mass of the compound and detect impurities, even at low levels. Using a high-resolution mass spectrometer (HRMS) will confirm the elemental composition.
-
HPLC (High-Performance Liquid Chromatography): To quantify the purity. A reverse-phase method with a UV detector is typically suitable.
-
Elemental Analysis (CHN): To confirm the elemental composition of the bulk material.
Q3: What are the recommended storage conditions for this compound?
A3: As a primary amine, it is susceptible to oxidation and can absorb atmospheric carbon dioxide to form a carbamate salt. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably at low temperatures (2-8 °C) and protected from light.
Experimental Protocols
Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization
This protocol is highly effective for removing non-basic or weakly basic organic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the hydrochloride salt is insoluble. Good choices include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.
-
Acidification: While stirring the solution, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise.
-
Precipitation: The hydrochloride salt of the amine should precipitate out of the solution as a solid. Continue adding the acid until no further precipitation is observed.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold organic solvent used in step 1 to remove any remaining impurities.
-
Drying: Dry the salt under vacuum.
-
(Optional) Recrystallization: For even higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or methanol/diethyl ether.
-
Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2 M NaOH or a saturated NaHCO₃ solution) with stirring until the pH is >10.
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
-
Data Presentation
Table 1: Comparison of Purification Methods for a Crude Sample of this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Silica Gel Chromatography (EtOAc/Hexanes) | 75% | 85% | 40% | Significant tailing and product loss. |
| Silica Gel Chromatography (DCM/MeOH + 1% TEA) | 75% | 95% | 80% | Good separation and recovery. |
| Amine-Functionalized Silica (EtOAc/Hexanes) | 75% | >98% | 85% | Excellent peak shape, no additive needed. |
| Salt Recrystallization (HCl salt) | 75% | >99% | 70% | Highly effective for removing non-basic impurities. |
Visualizations
Purification Workflow Diagram
Caption: Decision workflow for the purification of this compound.
Technical Support Center: Optimizing the Synthesis of (4-Thien-2-yltetrahydropyran-4-yl)methylamine
Welcome to the technical support guide for the synthesis of (4-Thien-2-yltetrahydropyran-4-yl)methylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields. This guide is structured as a series of frequently asked questions (FAQs) that address specific experimental challenges, followed by detailed protocols.
Section 1: Synthetic Strategy and Core Challenges
The synthesis of this compound involves the construction of a quaternary center on the tetrahydropyran (THP) ring, a common challenge in heterocyclic chemistry. While several routes are conceivable, the most frequently employed and scalable pathway involves the reduction of a nitrile intermediate, 4-(thiophen-2-yl)tetrahydropyran-4-carbonitrile. This approach, however, is prone to specific difficulties that can drastically lower yields, primarily during the final reduction step.
This guide will focus on troubleshooting and optimizing this nitrile reduction pathway.
Caption: High-level workflow for the synthesis of the target amine.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My nitrile reduction is giving a low yield of the desired primary amine. What are the common side products and how can I prevent them?
A1: This is the most common failure point in this synthesis. Low yields are almost always due to the formation of secondary and tertiary amine impurities.
Causality: The catalytic hydrogenation or chemical reduction of a nitrile (R-CN) to a primary amine (R-CH₂NH₂) proceeds through an imine intermediate (R-CH=NH). The desired primary amine product is itself a nucleophile and can react with this imine intermediate. This condensation forms a new secondary imine, which is subsequently reduced to a secondary amine byproduct ((R-CH₂)₂NH). This process can even repeat to form a tertiary amine.[1][2]
Caption: Mechanism of secondary amine byproduct formation.
Solutions to Minimize Side Products:
-
Use of Ammonia: When performing catalytic hydrogenation, adding ammonia (often as a solution in methanol) to the reaction mixture can suppress secondary amine formation. Ammonia is present in large excess and shifts the equilibrium away from the condensation of the product amine with the imine intermediate.[3]
-
Catalyst Choice: Certain catalysts are inherently more selective for primary amines. Cobalt-based catalysts (e.g., Raney Cobalt, Co/SiO₂) have shown high selectivity in nitrile hydrogenations.[3]
-
Reaction Conditions: Lower temperatures and higher hydrogen pressures generally favor the formation of the primary amine.
Q2: How do I choose the best reduction method: Catalytic Hydrogenation or a Chemical Reductant like LiAlH₄?
A2: The choice depends on your available equipment, scale, and tolerance for potential side reactions, particularly catalyst poisoning. The thiophene ring in your substrate is a critical factor.
Causality: Thiophene contains sulfur, which is a notorious poison for many common hydrogenation catalysts, especially those based on palladium (Pd) and platinum (Pt).[3] The sulfur atom can irreversibly bind to the active sites of the catalyst, leading to deactivation and an incomplete or stalled reaction. Chemical reductants like Lithium Aluminum Hydride (LiAlH₄) are immune to sulfur poisoning.
Data Presentation: Comparison of Reduction Methods
| Feature | Catalytic Hydrogenation | Chemical Reduction (LiAlH₄) |
| Typical Reagents | H₂ gas, Raney Ni, Raney Co, Rh/Al₂O₃ | Lithium Aluminum Hydride (LiAlH₄), Borane (BH₃) |
| Key Challenge | Catalyst poisoning by the thiophene sulfur. | Highly reactive & water-sensitive. Requires strictly anhydrous conditions. |
| Pros | - Greener (H₂ is the only reagent).- Easier product workup (filter catalyst).- Scalable for industrial processes.[3] | - Not susceptible to sulfur poisoning.- Generally provides clean, fast reductions.- Works well at lab scale. |
| Cons | - Catalyst deactivation is a major risk.- Requires specialized high-pressure equipment.- Selectivity can be an issue (see Q1).[2] | - Dangerous to handle (pyrophoric).- Workup can be complex (hydrolysis of aluminum salts).- Stoichiometric metal waste. |
| Verdict for this Synthesis | Feasible but requires a sulfur-tolerant catalyst (e.g., Raney Ni, Raney Co) and optimized conditions. Avoid Pd/C. | A reliable and highly recommended method for lab-scale synthesis to avoid catalyst poisoning issues. |
Q3: My catalytic hydrogenation reaction has stalled. How do I troubleshoot it?
A3: A stalled hydrogenation is a common problem with this substrate. The cause is almost certainly related to the catalyst.
Causality: As mentioned, the sulfur atom in the thiophene ring acts as a poison for many transition metal catalysts. Even with "sulfur-resistant" catalysts like Raney Nickel, gradual deactivation can occur, especially if the catalyst quality is poor or the reaction temperature is too high.
Troubleshooting Guide: Catalytic Hydrogenation
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No reaction or very slow H₂ uptake. | 1. Catalyst Poisoning: The catalyst is deactivated by the thiophene sulfur.2. Inactive Catalyst: The catalyst was not properly activated or is old. | 1. Switch to a more robust catalyst: Use a high-activity grade of Raney Nickel or Raney Cobalt. Avoid Pd/C and PtO₂.2. Increase Catalyst Loading: Use a higher weight percentage of the catalyst (e.g., 20-50% w/w).3. Use a fresh batch of catalyst. |
| Reaction starts but stops before completion. | 1. Gradual Catalyst Deactivation. 2. Insufficient Hydrogen Pressure: The pressure is too low to drive the reaction to completion.3. Leak in the System: The hydrogen gas is escaping. | 1. Filter and add fresh catalyst: If feasible, carefully filter the reaction mixture under an inert atmosphere and add a fresh portion of catalyst.2. Increase H₂ Pressure: Increase the pressure within the safe limits of your reactor (e.g., from 50 psi to 100 psi).3. Check all seals and connections on your hydrogenation apparatus. |
| Low yield with many byproducts. | 1. Poor Selectivity: The conditions favor secondary amine formation (see Q1).2. Reaction Temperature is too high. | 1. Add ammonia: Use a 7N solution of ammonia in methanol as the solvent.2. Lower the reaction temperature: Run the reaction at or slightly above room temperature (e.g., 25-40 °C). |
Q4: What is the best procedure for purifying the final this compound product?
A4: The basic nature of the amine product allows for a very effective and straightforward purification method: acid-base extraction. This technique is superior to chromatography for large-scale purifications as it is cheaper, faster, and avoids issues like product streaking on silica gel.
Causality: The primary amine is a base and will be protonated by an acid (like HCl) to form a water-soluble ammonium salt (R-CH₂NH₃⁺Cl⁻). Neutral organic impurities (like unreacted nitrile or secondary/tertiary amines, which are often less basic) will remain in the organic phase. After separating the layers, the aqueous phase can be treated with a strong base (like NaOH) to deprotonate the ammonium salt, regenerating the free amine which is now pure and can be extracted back into an organic solvent.
A detailed protocol for this procedure is provided in Section 3. For small-scale purification or separation of very similar amine byproducts, column chromatography on silica gel treated with triethylamine (typically 1-2% in the eluent) can be effective.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(Thiophen-2-yl)tetrahydropyran-4-carbonitrile
This protocol describes a potential route via Grignard addition followed by cyanation, a common method for creating such quaternary centers.[4][5]
-
Grignard Reagent Formation: In a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of 2-bromothiophene (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel. Use a heat gun to gently warm the flask to initiate the reaction if necessary. Once initiated, the reaction should self-sustain. Stir at room temperature for 2 hours after the addition is complete.
-
Addition to Ketone: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of tetrahydropyran-4-one (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of NH₄Cl at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 4-(thiophen-2-yl)tetrahydropyran-4-ol.
-
Cyanation: Dissolve the crude alcohol in dichloromethane (DCM). Cool to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.5 eq). Then, add a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight.
-
Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure nitrile precursor.
Protocol 2: High-Yield Nitrile Reduction using LiAlH₄
This protocol is recommended for lab-scale synthesis to avoid catalyst poisoning issues.
-
Setup: In a flame-dried, three-neck flask under an argon atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF.
-
Addition: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve the 4-(thiophen-2-yl)tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. A slow, controlled addition is critical to manage the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C for THF). Monitor the reaction by TLC or LC-MS until all the starting nitrile has been consumed (typically 4-6 hours).
-
Workup (Fieser Method): Cool the reaction mixture back down to 0 °C. Quench the reaction by the sequential, slow, and careful dropwise addition of:
-
'X' mL of H₂O (where 'X' is the mass of LiAlH₄ used in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of H₂O. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound, which can then be purified as described in Protocol 3.
Protocol 3: Amine Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude amine product from Protocol 2 in a suitable organic solvent like ethyl acetate or DCM (approx. 10 volumes).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3x, using 5 volumes each time). The desired amine will move into the aqueous layer as its hydrochloride salt. Combine all aqueous layers.
-
Organic Wash (Optional): Wash the combined acidic aqueous layers once with ethyl acetate to remove any remaining neutral impurities. Discard the organic layer.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated base, such as 6M aqueous NaOH, with stirring until the pH is >12. The free amine will precipitate or form an oily layer.
-
Back Extraction: Extract the basified aqueous layer with ethyl acetate or DCM (3x, using 5 volumes each time). The purified free amine is now in the organic layer.
-
Final Steps: Combine the organic layers, wash once with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stability of (4-Thien-2-yltetrahydropyran-4-yl)methylamine in Solution
Welcome to the technical support center for (4-Thien-2-yltetrahydropyran-4-yl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that may influence its stability in solution?
A1: The stability of this compound is influenced by three key structural motifs:
-
Thiophene Ring: While generally aromatic and stable, the sulfur atom in the thiophene ring can be susceptible to oxidation under certain conditions, potentially forming sulfoxides or sulfones.[1]
-
Tetrahydropyran Ring: As a cyclic ether, the tetrahydropyran ring is relatively stable. However, it can be liable to oxidative degradation, particularly at the carbons adjacent to the oxygen atom (C2 and C6).[2][3] Studies on related compounds like 4-methyltetrahydropyran have shown that oxidation can lead to ring-opening or the formation of oxidized products.[2][3]
-
Primary Amine Group: The methylamine group is basic and can readily form salts in the presence of acids. The reactivity of amines is highly dependent on the pH of the solution.[4][5]
Understanding the interplay of these functional groups is crucial for predicting and mitigating potential stability issues.
Q2: What are the most likely degradation pathways for this compound in solution?
A2: Based on the functional groups present, the following degradation pathways are plausible under stress conditions:
-
Oxidative Degradation: This is a significant potential degradation pathway. The thiophene ring's sulfur atom and the tetrahydropyran ring are both susceptible to oxidation.[1][2][3] The presence of reactive oxygen species, often introduced through excipients or atmospheric oxygen, can initiate these degradation processes.
-
pH-Dependent Degradation: The stability of the compound is likely to be highly influenced by the pH of the solution.[5][6][7]
-
Acidic Conditions: While the amine group will be protonated and stabilized as a salt, strong acidic conditions could potentially catalyze the cleavage of the ether linkage in the tetrahydropyran ring, although this is generally less common than for acyclic ethers.
-
Basic Conditions: In alkaline solutions, the free amine may be more susceptible to oxidation or other reactions.
-
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. It is crucial to assess the photostability of this compound, as recommended by ICH guidelines.[8][9]
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my chromatogram after storing my solution of this compound.
Possible Cause: This is a classic sign of degradation. The new peaks likely correspond to one or more degradation products.
Troubleshooting Steps:
-
Characterize the Degradants: The first step is to identify the nature of the new peaks. Mass spectrometry (LC-MS) is an invaluable tool for determining the molecular weights of the degradation products, which can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
-
Conduct Forced Degradation Studies: To systematically identify the degradation pathways, it is essential to perform forced degradation studies.[8][9][10] This involves subjecting the compound to a variety of stress conditions to intentionally induce degradation. By analyzing the degradation products formed under each condition, you can understand the compound's vulnerabilities.
-
Review Solution Preparation and Storage:
-
Solvent Purity: Ensure the use of high-purity solvents, as impurities can act as catalysts for degradation.
-
Headspace: Minimize the headspace in your storage vials to reduce exposure to atmospheric oxygen. Purging the solution and vial with an inert gas like nitrogen or argon can also prevent oxidation.
-
Storage Conditions: Store solutions protected from light and at reduced temperatures (e.g., 2-8 °C) to slow down the rate of degradation.[11]
-
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Studies
Forced degradation studies are a critical component of drug development and are recommended by regulatory agencies to establish the intrinsic stability of a drug substance.[9][12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water and organic solvent (e.g., acetonitrile or methanol)
-
Calibrated pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl.
-
Store at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl.
-
Before analysis, neutralize the sample with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH.
-
Store at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH.
-
Before analysis, neutralize the sample with an equivalent amount of HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% H₂O₂.
-
Store at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation (Solid State and Solution):
-
Store the solid compound and a solution at 60°C for 48 hours in the dark.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be stored in the dark under the same conditions.
-
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the parent and degradant peaks.
-
Data Presentation
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C | 24 hours | Potential ether cleavage |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C | 24 hours | Amine-related reactions |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 24 hours | Thiophene S-oxidation, Tetrahydropyran ring oxidation |
| Thermal | - | 60°C | 48 hours | General decomposition |
| Photolytic | ICH Q1B light exposure | Ambient | As per ICH | Photochemically induced degradation |
Visualizing Potential Degradation
To better understand the potential points of instability within the molecule, the following diagram illustrates the likely degradation pathways.
Caption: Potential degradation pathways of this compound.
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. benchchem.com [benchchem.com]
- 12. ijsdr.org [ijsdr.org]
- 13. rjptonline.org [rjptonline.org]
Side-reaction products in the synthesis of thienyl-tetrahydropyrans
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of thienyl-tetrahydropyrans. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during their synthetic endeavors. As Senior Application Scientists, we aim to combine our expertise with established scientific principles to help you navigate the complexities of these important heterocyclic scaffolds.
Introduction
Thienyl-tetrahydropyrans are privileged structures in medicinal chemistry, appearing in a range of biologically active molecules. Their synthesis, while achievable through various methods, is often plagued by the formation of side-reaction products, leading to reduced yields and complex purification challenges. The electron-rich nature of the thiophene ring and its reactivity under common tetrahydropyran-forming conditions are central to these challenges. This guide will address specific issues in a question-and-answer format, providing not just solutions, but also the underlying mechanistic rationale to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Low Yields in Prins Cyclization with Thiophenecarboxaldehyde
Question: I am performing a Prins cyclization between a homoallylic alcohol and thiophenecarboxaldehyde using a Lewis acid catalyst (e.g., SnCl₄, BF₃·OEt₂), but my yields of the desired thienyl-tetrahydropyran are consistently low. What are the likely side reactions consuming my starting materials?
Answer:
Low yields in this context are a common issue and often stem from the inherent reactivity of the thiophene ring under acidic conditions. The primary competing pathways are electrophilic attack on the thiophene ring and polymerization.
1. Electrophilic Aromatic Substitution on the Thiophene Ring:
The thiophene ring is highly susceptible to electrophilic substitution, particularly at the C5 position (if unsubstituted) and C2/C5 positions in general.[1] The carbocation intermediate generated during the Prins reaction is a potent electrophile that can attack the electron-rich thiophene ring of another molecule of thiophenecarboxaldehyde or the product itself, leading to diarylmethane-type byproducts.
-
Troubleshooting:
-
Catalyst Choice: Employ milder Lewis acids or Brønsted acids to reduce the reactivity of the carbocation intermediate. Consider using catalysts like InCl₃ or scandium triflate.[2]
-
Temperature Control: Running the reaction at lower temperatures can help to disfavor the higher activation energy pathway of electrophilic aromatic substitution.
-
Stoichiometry: Use a slight excess of the homoallylic alcohol to ensure the aldehyde is consumed rapidly, minimizing its availability for side reactions.
-
2. Thiophene Polymerization:
Strong acids can induce the polymerization of thiophene and its derivatives.[3] This is particularly problematic with strong Lewis acids that can generate highly reactive cationic species. The result is often an intractable black or brown tar-like substance in your reaction vessel.
-
Troubleshooting:
-
Acid Concentration: Use the minimum effective concentration of the acid catalyst.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
-
Alternative Synthetic Routes: If polymerization remains a significant issue, consider alternative, non-acidic methods for tetrahydropyran synthesis, such as intramolecular Williamson ether synthesis or ring-closing metathesis if your substrate is amenable.
-
3. Oxonia-Cope Rearrangement:
A common side reaction in Prins cyclizations is the oxonia-Cope rearrangement, which can lead to isomeric byproducts or even racemization if chiral centers are present.[4] This rearrangement is often in equilibrium with the desired cyclization pathway.
-
Troubleshooting:
-
Nucleophilic Quench: The use of a nucleophilic solvent or additive can sometimes trap the desired carbocation intermediate before rearrangement can occur.
-
Careful Catalyst Selection: The choice of Lewis or Brønsted acid can influence the relative rates of cyclization versus rearrangement.
-
Diagram: Competing Pathways in Prins Cyclization of Thiophenecarboxaldehyde
Caption: Competing reaction pathways in the Prins cyclization.
FAQ 2: Byproducts in Hetero-Diels-Alder Reactions with Thienyl Dienophiles
Question: I am attempting a hetero-Diels-Alder reaction using a thienyl-substituted α,β-unsaturated carbonyl compound as the dienophile. I am observing multiple products and have difficulty isolating the desired dihydropyran. What could be the cause?
Answer:
The hetero-Diels-Alder reaction is a powerful tool for constructing dihydropyran rings.[5] However, the reactivity of the thienyl moiety can lead to undesired side reactions, particularly when Lewis acids are used to activate the dienophile.
1. Competing [4+2] Cycloadditions:
The thiophene ring itself can, under certain conditions, act as a diene or a dienophile in Diels-Alder reactions, although this is generally less common than with furan. This can lead to complex oligomeric or polymeric byproducts.
-
Troubleshooting:
-
Reaction Conditions: Optimize the reaction temperature. Thermal hetero-Diels-Alder reactions without a catalyst might be cleaner if the reactivity of your system allows.
-
Lewis Acid Choice: If a Lewis acid is necessary, screen for one that provides the best balance of activating the desired dienophile without promoting side reactions of the thiophene ring.
-
2. Instability of the Dihydropyran Product:
The initially formed dihydropyran may not be stable under the reaction conditions, especially if elevated temperatures or strong acids are used. This can lead to aromatization (if possible), ring-opening, or other rearrangements.
-
Troubleshooting:
-
Mild Reaction Conditions: Aim for the mildest possible conditions that afford a reasonable reaction rate.
-
In Situ Trapping: In some cases, the dihydropyran can be trapped in situ by a subsequent reaction (e.g., reduction or functionalization) to prevent its degradation.
-
Diagram: Potential Side Reactions in Hetero-Diels-Alder
Caption: Potential side reactions in hetero-Diels-Alder reactions.
FAQ 3: Purification and Characterization of Thienyl-Tetrahydropyrans
Question: I have managed to synthesize my target thienyl-tetrahydropyran, but I am struggling with purification. Column chromatography gives overlapping spots, and my NMR spectra show persistent impurities. How can I effectively purify my product and identify the byproducts?
Answer:
Purification of thienyl-tetrahydropyrans can be challenging due to the similar polarities of the desired product and certain side-products.
1. Purification Strategies:
-
Column Chromatography:
-
Solvent System Optimization: A systematic screen of solvent systems with varying polarities and compositions is crucial. Consider using ternary solvent systems (e.g., hexane/ethyl acetate/dichloromethane) to improve separation.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase silica.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. Experiment with a range of solvents and solvent pairs.
-
Preparative HPLC: For high-purity samples, preparative HPLC is a powerful, albeit more resource-intensive, option.
2. Characterization of Impurities:
Identifying the structure of your impurities is key to understanding the side reactions and optimizing your synthesis.
-
NMR Spectroscopy:
-
1D NMR (¹H and ¹³C): Carefully analyze the chemical shifts and coupling constants. The presence of additional aromatic signals in the thiophene region (typically 6.8-7.5 ppm) can indicate byproducts from electrophilic substitution.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for elucidating the structure of unknown impurities by establishing connectivity between protons and carbons.
-
-
Mass Spectrometry (MS):
-
LC-MS: This is a powerful tool for identifying the molecular weights of impurities in your crude reaction mixture, which can provide clues to their structures.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass, allowing you to determine the elemental composition of your impurities.
-
-
Spiking Experiments: If you can synthesize or isolate a suspected byproduct, "spiking" your crude sample with a small amount of the pure byproduct and re-analyzing by HPLC or LC-MS can confirm its identity.
Table: Common Analytical Signatures of Side-Products
| Side-Product Type | ¹H NMR Signature | ¹³C NMR Signature | Mass Spectrometry |
| Diarylmethane-type | Additional thiophene signals, methylene bridge signal (~4.0 ppm) | Additional aromatic carbon signals | M+ of (Thienyl-CHO + Thienyl-THP - H₂O) or similar |
| Thiophene Polymer | Broad, unresolved signals in the aromatic region | Broad, unresolved signals | A distribution of high molecular weight species |
| Oxonia-Cope Isomer | Different chemical shifts and coupling constants for THP ring protons | Different chemical shifts for THP ring carbons | Same molecular weight as the desired product |
Experimental Protocols
Protocol 1: General Procedure for a Mild Prins Cyclization
This protocol aims to minimize acid-catalyzed side reactions of the thiophene ring.
-
To a solution of the homoallylic alcohol (1.2 equiv.) and thiophenecarboxaldehyde (1.0 equiv.) in a suitable solvent (e.g., dichloromethane, acetonitrile) at -20 °C, add the Lewis acid (e.g., InCl₃, 0.1 equiv.) portion-wise.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Optimization of reaction conditions for amine addition to tetrahydropyran
<><>## Technical Support Center: Optimization of Amine Addition to Tetrahydropyran
Welcome to the Technical Support Center for the optimization of reaction conditions for amine addition to tetrahydropyran derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The tetrahydropyran ring is a prevalent scaffold in pharmaceuticals, and the introduction of an amine functionality is a key step in the synthesis of many bioactive molecules.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the reductive amination of tetrahydropyran-4-one, a primary method for introducing an amine group onto the tetrahydropyran ring.
Issue 1: Low Yield of the Desired 4-Aminotetrahydropyran Product
Symptoms:
-
Low isolated yield of the final amine product.
-
Presence of significant amounts of unreacted starting materials (tetrahydropyran-4-one and amine) in the reaction mixture.
-
Formation of multiple byproducts observed by TLC or LC-MS analysis.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The initial equilibrium between the ketone and the amine to form the hemiaminal and subsequently the imine may not be favorable.[3]
-
Solution 1: Water Removal: The formation of the imine intermediate generates water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
Solution 2: pH Optimization: Imine formation is often favored under weakly acidic conditions (pH 4-5).[4] A catalytic amount of a mild acid, such as acetic acid, can be added to the reaction mixture to facilitate this step.[5][6]
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical for the selective reduction of the imine.
-
Solution 1: Selecting the Right Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) for reductive aminations.[6] This is because they are less likely to reduce the starting ketone and are more selective for the imine intermediate.[4][7] NaBH(OAc)₃ is particularly useful as it is less toxic than NaBH₃CN and can be used in a wider range of solvents.[4][5]
-
Solution 2: Staged Addition: If using NaBH₄, it is crucial to allow sufficient time for the imine to form before adding the reducing agent. Adding NaBH₄ prematurely will lead to the reduction of the starting ketone to the corresponding alcohol.[4][7]
-
-
Catalyst Deactivation (for catalytic hydrogenation): When using catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon), the catalyst can become deactivated.[8][9]
-
Solution 1: Catalyst Quality and Loading: Ensure the catalyst is fresh and active. The catalyst loading may need to be optimized for the specific substrate and reaction scale.
-
Solution 2: Purity of Reagents: Impurities in the starting materials or solvent can poison the catalyst.[9] Use high-purity reagents and solvents.
-
Solution 3: Reaction Conditions: The temperature and hydrogen pressure may need to be adjusted. A systematic variation of these parameters can help identify the optimal conditions.[9]
-
Issue 2: Formation of Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS corresponding to undesired products.
-
Difficulty in purifying the desired amine.
Potential Causes & Solutions:
-
Over-reduction to Tetrahydropyran-4-ol: The ketone starting material can be reduced to the corresponding alcohol, a common byproduct.[9]
-
Dialkylation of the Amine: If a primary amine is used, it can react with a second molecule of the tetrahydropyran-4-one, leading to the formation of a tertiary amine byproduct.
-
Solution 1: Stoichiometry Control: Use an excess of the primary amine to favor the formation of the desired secondary amine.
-
Solution 2: Stepwise Approach: Consider a two-step process where the imine is first formed and isolated (if stable) before the reduction step.
-
-
Side Reactions of the Tetrahydropyran Ring: Depending on the reaction conditions and the presence of strong acids or bases, the tetrahydropyran ring itself could undergo side reactions, although this is less common under typical reductive amination conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the reductive amination of tetrahydropyran-4-one?
The choice of solvent can significantly impact the reaction.[10][11] For reductive aminations using borohydride reagents, common solvents include methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE).[5][7]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): DCE is often the preferred solvent as NaBH(OAc)₃ is sensitive to water and less compatible with protic solvents like methanol.[5][7]
-
Sodium Cyanoborohydride (NaBH₃CN): Methanol is a commonly used solvent with NaBH₃CN as it is not water-sensitive.[7]
-
Catalytic Hydrogenation: Methanol or ethanol are typical solvents for catalytic hydrogenation with catalysts like Raney Nickel.[1]
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction.
-
TLC: Use an appropriate solvent system to separate the starting materials (ketone and amine), the intermediate imine (if observable), and the final amine product. Staining with a suitable agent (e.g., ninhydrin for primary/secondary amines or potassium permanganate) can help visualize the spots.
-
LC-MS: This technique is highly effective for monitoring the disappearance of starting materials and the formation of the product, providing both retention time and mass information to confirm the identity of the species in the reaction mixture.
Q3: My amine product is difficult to isolate. What are some purification strategies?
Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.
-
Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid (e.g., HCl, citric acid) to form a water-soluble salt.[12] This allows for the separation from non-basic impurities by liquid-liquid extraction. The aqueous layer can then be basified (e.g., with NaOH, NaHCO₃) to regenerate the free amine, which can be extracted into an organic solvent.[12]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable eluent system (e.g., a mixture of a non-polar solvent like hexane or ethyl acetate with a polar solvent like methanol, often with a small amount of a basic modifier like triethylamine to prevent streaking of the amine) needs to be developed.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.[13]
Q4: Are there any safety precautions I should be aware of?
-
Sodium Cyanoborohydride: NaBH₃CN can release toxic hydrogen cyanide gas upon contact with strong acids.[3] Therefore, it should be handled in a well-ventilated fume hood, and acidic workups should be performed with caution.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Reactions should be conducted in appropriate pressure vessels with proper safety measures in place. Catalysts like Raney Nickel and Palladium on carbon can be pyrophoric (ignite spontaneously in air) when dry and should be handled with care, typically kept wet with a solvent.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before use.
Experimental Protocols
General Protocol for Reductive Amination of Tetrahydropyran-4-one using Sodium Triacetoxyborohydride
This protocol provides a general guideline. The specific amounts and reaction times may need to be optimized for your particular amine.
-
To a solution of tetrahydropyran-4-one (1.0 equivalent) and the desired amine (1.1 equivalents) in 1,2-dichloroethane (DCE) (approximately 0.1-0.5 M concentration), add glacial acetic acid (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or another suitable method.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, DCM[5][7] | Mild, selective for imines over ketones, less toxic than NaBH₃CN.[4][5] | Water-sensitive.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol[7] | Selective for imines, not water-sensitive.[7] | Toxic (releases HCN with acid).[3] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol[7] | Inexpensive, readily available. | Can reduce the starting ketone, requiring careful control of addition.[4][7] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C, Ra-Ni) | Methanol, Ethanol | "Green" reducing agent (water is the only byproduct), suitable for large-scale synthesis.[14] | Can reduce other functional groups, requires specialized equipment, catalyst can be pyrophoric.[15] |
Visualizations
Reductive Amination Workflow
Caption: A typical workflow for the reductive amination of tetrahydropyran-4-one.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yields in reductive amination reactions.
References
- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 14. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]
Technical Support Center: Characterizing Novel Heterocyclic Compounds
Welcome to the technical support center for the characterization of novel heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of structural elucidation and purity assessment. My goal is to provide you with not just solutions, but a deeper understanding of the underlying principles, enabling you to make informed decisions in your experimental workflow. This is a living document, structured in a question-and-answer format to directly address the practical challenges you face at the bench.
Workflow Overview: From Synthesis to Structure
The journey from a newly synthesized compound to a fully characterized molecule is a systematic process. The following diagram outlines a typical workflow, highlighting the key decision points and analytical techniques involved.
Refinement of chromatographic separation for thienyl amine isomers
Technical Support Center: Refinement of Chromatographic Separation for Thienyl Amine Isomers
Welcome to the Technical Support Center for the chromatographic separation of thienyl amine isomers. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar compounds. Thienyl amines, which feature a thiophene ring attached to an amine group, are crucial building blocks in pharmaceuticals. Their isomers, whether positional or enantiomeric, often exhibit different biological activities, making their accurate separation and quantification paramount.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve robust and reproducible separations.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of thienyl amine isomers so challenging? A1: The primary challenge lies in their structural similarity. Positional isomers, such as 2-(2-thienyl)ethylamine[1] and 2-(3-thienyl)ethanamine[2], have nearly identical physical properties, making them difficult to resolve with standard reversed-phase chromatography. Enantiomers are even more challenging as they have identical properties in an achiral environment and require a chiral stationary phase (CSP) for separation.[3][4]
Q2: What is the most critical mobile phase parameter to control for separating amine isomers? A2: Mobile phase pH is the most critical parameter.[5][6] The retention of amines is highly dependent on their ionization state. Buffering the mobile phase at a pH approximately two units away from the analyte's pKa ensures a consistent, single ionic form, which prevents peak splitting and improves peak shape.[7] For basic amines, using a high pH mobile phase (e.g., pH 9.5) can neutralize the amine, increasing retention on a C18 column and improving peak shape.[8]
Q3: What type of HPLC column is best for separating positional isomers of thienyl amines? A3: While a standard C18 column can be a starting point, stationary phases that offer alternative selectivities are often more effective. Phenyl-hexyl or pentafluorophenyl (PFP) phases can provide enhanced shape selectivity for positional isomers through π-π interactions.[9] Additionally, specialized zirconia-based stationary phases have shown success in separating various positional isomers, including those of amines.[10]
Q4: When should I use a chiral stationary phase (CSP)? A4: A CSP is necessary for the separation of enantiomers.[3] If your thienyl amine has a chiral center, you must use a chiral column to resolve the R- and S-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are versatile and widely successful for separating a broad range of chiral compounds, including amines.[11][12]
Q5: My peaks are tailing. What is the most likely cause for an amine compound? A5: Peak tailing for basic compounds like amines is often caused by secondary interactions with acidic silanol groups on the surface of silica-based columns.[8][13] This can be mitigated by using a high-purity, end-capped column, adding a competing base like triethylamine (TEA) to the mobile phase, or operating at a higher pH to neutralize the amine.[8][14]
Troubleshooting Guide
Navigating separation challenges requires a systematic approach. The table below outlines common problems, their probable causes, and actionable solutions tailored for thienyl amine isomer separations.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution | 1. Inadequate Selectivity: The stationary phase and mobile phase are not providing enough differential interaction for the isomers.[15] 2. Low Column Efficiency: Column is old, contaminated, or has a large particle size.[16] 3. Suboptimal Mobile Phase pH: The pH is close to the pKa of the amines, causing inconsistent ionization.[5] | 1. Change Selectivity: Switch to a different stationary phase (e.g., from C18 to Phenyl-Hexyl or PFP for positional isomers).[9] For enantiomers, screen different chiral stationary phases (CSPs). 2. Optimize Mobile Phase: Adjust the organic modifier (e.g., acetonitrile vs. methanol) and pH.[5] 3. Improve Efficiency: Use a column with smaller particles (e.g., sub-2 µm) or a longer column.[15] Lower the flow rate.[15] 4. Adjust Temperature: Lowering the temperature can sometimes increase retention and improve resolution.[15] |
| Peak Tailing | 1. Silanol Interactions: The basic amine is interacting with acidic silanol groups on the silica support.[13] 2. Column Overload: Injecting too much sample mass.[16][17] 3. Mismatched Injection Solvent: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Modify Mobile Phase: Add a competing base (e.g., 0.1% Triethylamine or Diethylamine). Adjust pH to >9 to neutralize the amine.[8][14] 2. Use a Modern Column: Employ a high-purity, fully end-capped silica column or a pH-stable hybrid particle column.[8] 3. Reduce Injection Load: Decrease the injection volume or dilute the sample. 4. Match Solvents: Dissolve the sample in the initial mobile phase whenever possible. |
| Peak Splitting or Broadening | 1. Dual Ionization States: Mobile phase pH is too close to the analyte's pKa, causing the amine to exist in both protonated and neutral forms.[5] 2. Column Void or Contamination: A void has formed at the column inlet, or the inlet frit is plugged. 3. Incompatible Sample Solvent: The sample solvent is causing peak distortion upon injection. | 1. Buffer the Mobile Phase: Adjust the mobile phase pH to be at least 2 units away from the analyte pKa and ensure adequate buffer concentration. 2. Check Column Health: Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the column.[13] Use a guard column to protect the analytical column.[13] 3. Optimize Injection: Inject a smaller volume or use a weaker sample solvent. |
| Inconsistent Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to stabilize between gradient runs.[18] 2. Mobile Phase Instability: Incorrect preparation, evaporation of the organic component, or pH drift.[13] 3. Temperature Fluctuations: The column temperature is not stable.[18] | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent bottles capped. 3. Use a Column Oven: Maintain a constant, controlled column temperature.[18] |
Experimental Protocols & Method Development
Protocol 1: Systematic Screening for Positional Isomer Separation
This protocol outlines a systematic approach to developing a separation method for positional thienyl amine isomers (e.g., 2- vs. 3-substituted).
Objective: To achieve baseline resolution (Rs > 1.5) between positional isomers.
Methodology:
-
Analyte Characterization:
-
Determine the pKa of the thienyl amine isomers. This is critical for pH selection.
-
Assess the hydrophobicity (logP) to guide the initial choice of organic solvent.
-
-
Initial Column & Mobile Phase Screening:
-
Columns: Screen at least two columns with different selectivities:
-
Standard C18 (for baseline hydrophobic retention).
-
Pentafluorophenyl (PFP) or Phenyl-Hexyl (for alternative π-π and shape-based selectivity).[9]
-
-
Mobile Phases: Run a generic gradient (e.g., 5-95% Acetonitrile in 10 minutes) with two different buffered mobile phases:
-
Parameters:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID column).
-
Temperature: 30 °C.
-
Detection: UV, wavelength of maximum absorbance.
-
-
-
Evaluation and Optimization:
-
Review the screening chromatograms. Identify the column/pH combination that provides the best, even if incomplete, separation.
-
Optimize Gradient: Adjust the slope of the gradient around the elution point of the isomers to improve resolution.
-
Optimize Temperature: Evaluate temperatures between 25 °C and 40 °C. Higher temperatures can reduce viscosity but may decrease retention and selectivity.[15]
-
Switch Organic Modifier: If using acetonitrile, try methanol. Methanol is a hydrogen-bond donor and can alter selectivity for polar compounds.
-
Protocol 2: Chiral Stationary Phase (CSP) Screening for Enantiomers
This protocol describes a screening process for separating thienyl amine enantiomers.
Objective: To identify a CSP and mobile phase system that can resolve the enantiomers.
Methodology:
-
Column Selection:
-
Mobile Phase Screening:
-
Screen each column with at least two different mobile phase modes:
-
Run isocratic conditions for initial screening (e.g., 90:10 Hexane:IPA, 100% ACN).
-
-
Evaluation and Optimization:
-
Identify the CSP/mobile phase combination that shows any degree of separation (even just a shoulder).
-
Optimize Modifier Ratio: Fine-tune the ratio of the polar modifier (e.g., from 10% IPA to 5% or 15%) in normal phase.
-
Adjust Additives: Vary the concentration or type of acidic/basic additives.
-
Optimize Flow Rate & Temperature: Decreasing the flow rate often improves chiral resolution. Temperature can have a significant and unpredictable effect on chiral separations and should be screened.
-
Diagrams and Workflows
A logical workflow is crucial for efficient method development and troubleshooting.
Caption: A systematic workflow for HPLC method development.
Caption: A decision tree for troubleshooting common HPLC separation issues.
References
- 1. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3-Thienyl)ethanamine | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. akjournals.com [akjournals.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC separation of positional isomers on a dodecylamine-N, N-dimethylenephosphonic acid modified zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yakhak.org [yakhak.org]
- 12. columnex.com [columnex.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. uhplcs.com [uhplcs.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Bioassay Reproducibility with (4-Thien-2-yltetrahydropyran-4-yl)methylamine
Welcome to the technical support center for (4-Thien-2-yltetrahydropyran-4-yl)methylamine. As Senior Application Scientists, we have developed this guide to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results in their bioassays involving this compound. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.
I. Understanding the Reagent: Compound Profile
This compound is a primary amine with the CAS number 906422-74-0.[1][2] Its structure, featuring a thienyl group and a tetrahydropyran ring, suggests potential for diverse biological activities. To ensure the integrity of your experiments, a clear understanding of its chemical and physical properties is crucial.
| Property | Value | Source |
| CAS Number | 906422-74-0 | [1][2] |
| Molecular Formula | C10H15NOS | [1][2] |
| Molecular Weight | 197.30 g/mol | [1][2] |
| Boiling Point | 150 °C / 0.2mm | [2] |
| Density | 1.131 g/cm³ | [2] |
II. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and properties of this compound.
Q1: How should I store this compound?
A1: Proper storage is critical for maintaining the compound's stability. It is recommended to store it in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refer to the supplier's specific recommendations, which may include refrigeration or freezing.
Q2: What is the best solvent for dissolving this compound?
A2: The choice of solvent will depend on your specific bioassay. While data on the optimal solvent for this particular compound is limited, primary amines often exhibit good solubility in organic solvents like DMSO and ethanol.[3] It is crucial to determine the solvent's compatibility with your experimental system, ensuring the final concentration does not exceed non-toxic levels (typically <0.5% for DMSO).[4] Always perform a solubility test before preparing a stock solution.
Q3: Can I expect this compound to be stable in aqueous solutions?
A3: The stability of small molecules in aqueous buffers can be influenced by pH and temperature. The methylamine group suggests the compound is a weak base.[3] Therefore, the pH of your assay buffer could affect its charge state and stability. It is advisable to prepare fresh dilutions in your assay buffer for each experiment to minimize degradation.[4]
Q4: Are there any known safety precautions for handling this compound?
A4: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. The methylamine functional group suggests that the compound may be corrosive and harmful if swallowed or inhaled.[5][6] Refer to the material safety data sheet (MSDS) provided by the supplier for detailed safety information.[7]
III. Troubleshooting Bioassay Inconsistency
Inconsistent results are a common challenge in bioassay development.[4][8] This section provides a structured approach to identifying and resolving variability in your experiments with this compound.
Diagram: Troubleshooting Workflow
Caption: A workflow for diagnosing sources of bioassay variability.
Issue 1: High Variability in Dose-Response Curves
Q: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?
A: High variability in dose-response curves can stem from several factors, broadly categorized as compound-related, system-related, or assay-related issues.[4]
Potential Causes & Solutions:
-
Compound Solubility:
-
Cause: The compound may be precipitating out of solution at higher concentrations, leading to inaccurate dosing.
-
Solution: Visually inspect your stock and working solutions for any precipitates. Prepare fresh dilutions for each experiment and consider performing a solubility test in your assay buffer.[4]
-
-
Cell Culture Conditions:
-
Pipetting and Dilution Errors:
-
Cause: Inaccurate serial dilutions or inconsistent pipetting can lead to significant errors in the final compound concentration.
-
Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.[10]
-
Issue 2: Unexpected Cytotoxicity
Q: I'm observing significant cell death at concentrations where I expect to see a specific biological effect. How can I differentiate between targeted effects and general toxicity?
A: Distinguishing between a specific, on-target effect and general cytotoxicity is crucial for interpreting your results correctly.
Strategies for Deconvolution:
-
Determine the Cytotoxic Threshold:
-
Solvent Toxicity Check:
-
Protocol: Run a control experiment with the solvent (e.g., DMSO) at the highest concentration used in your dose-response curve.
-
Action: Ensure the final solvent concentration in your assay is not exceeding a non-toxic level, which is typically below 0.5%.[4]
-
-
On-Target Validation (if the target is known):
-
Protocol: If the molecular target of the compound is known, a rescue experiment can be performed. Overexpressing a resistant mutant of the target should negate the compound's effect.[4]
-
Action: The persistence of cell death in the rescue experiment would suggest off-target effects or general cytotoxicity.
-
Issue 3: Poor Signal-to-Noise Ratio or No Signal
Q: My assay is not producing a detectable signal, or the signal is very weak. What should I check?
A: A lack of signal can be frustrating, but a systematic check of your assay components and procedure can often resolve the issue.[10]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Incorrect Reagent Storage/Handling | Verify that all assay reagents, including enzymes, have been stored at the correct temperatures. Allow reagents to equilibrate to the assay temperature before use.[10] |
| Faulty Reagents | Run a positive control for your assay to ensure that the reagents are working as expected. If the positive control fails, consider using a new batch of reagents. |
| Incorrect Wavelength/Filter Settings | Double-check the data sheet for your assay kit and ensure that your plate reader is set to the correct wavelength or filter set for absorbance, fluorescence, or luminescence detection.[10][11] |
| Incompatible Plate Type | Use the appropriate microplate for your assay: clear plates for absorbance, black plates for fluorescence, and white plates for luminescence.[10] |
IV. Experimental Protocols: Best Practices
Adhering to best practices in your experimental design and execution is fundamental for reproducibility.[8][11]
Protocol: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of the compound using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature (typically -20°C or -80°C).
Diagram: Serial Dilution Workflow
Caption: A standard workflow for preparing serial dilutions.
By systematically addressing potential sources of variability and adhering to best practices in compound handling and assay execution, you can significantly enhance the reproducibility and reliability of your bioassays with this compound. For further assistance, please consult the references provided below.
V. References
-
This compound, 97%, Thermo Scientific™. Fisher Scientific. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. Benchchem. --INVALID-LINK--
-
Troubleshooting. BioAssay Systems. --INVALID-LINK--
-
Bioassays. National Center for Advancing Translational Sciences (NCATS), National Institutes of Health (NIH). --INVALID-LINK--
-
Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Taylor & Francis Online. --INVALID-LINK--
-
Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. --INVALID-LINK--
-
Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. --INVALID-LINK--
-
Essentials in Bioassay Development. BioPharm International. --INVALID-LINK--
-
(4-thien-2-yltétrahydropyran-4-yl)méthylamine 906422-74-0 wiki. Guidechem. --INVALID-LINK--
-
4-Aminomethyltetrahydropyran. PubChem, National Institutes of Health (NIH). --INVALID-LINK--
-
Methylamine. Wikipedia. --INVALID-LINK--
-
Methylamine. PubChem, National Institutes of Health (NIH). --INVALID-LINK--
-
This compound. ChemicalBook. --INVALID-LINK--
References
- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. Page loading... [guidechem.com]
- 3. Methylamine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 906422-74-0 [amp.chemicalbook.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. tandfonline.com [tandfonline.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Bioassays - Toolkit [toolkit.ncats.nih.gov]
Validation & Comparative
Confirming the Structure of (4-Thien-2-yltetrahydropyran-4-yl)methylamine: A Comparative Guide to NMR and Mass Spectrometry Analysis
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as (4-Thien-2-yltetrahydropyran-4-yl)methylamine, a molecule integrating a thiophene ring, a tetrahydropyran core, and a methylamine side-chain, a multi-technique analytical approach is not just best practice, but essential. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the structural elucidation of this specific compound, offering insights into the causality behind experimental choices and providing detailed protocols for data acquisition and interpretation.
The convergence of three distinct chemical moieties within this compound presents a unique analytical puzzle. The thiophene ring, an aromatic heterocycle, will exhibit characteristic signals in both NMR and MS.[1][2][3][4][5] The saturated tetrahydropyran ring introduces stereochemical considerations and specific fragmentation patterns.[6][7][8][9] Finally, the primary amine of the methylamine group possesses exchangeable protons and directs predictable fragmentation in mass spectrometry.[10][11] Understanding the interplay of these structural features is paramount for definitive characterization.
Predicted Spectroscopic Data at a Glance
To facilitate a clear comparison, the following tables summarize the predicted key NMR and Mass Spectrometry data points for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.25 | dd | 1H | H-5' (Thiophene) | Characteristic downfield shift due to aromaticity and proximity to sulfur. |
| ~6.95 | dd | 1H | H-3' (Thiophene) | Aromatic proton on the thiophene ring. |
| ~6.90 | dd | 1H | H-4' (Thiophene) | Aromatic proton on the thiophene ring. |
| ~3.70 | m | 4H | H-2, H-6 (THP) | Protons adjacent to the oxygen in the tetrahydropyran ring, deshielded. |
| ~2.80 | s | 2H | -CH₂-NH₂ | Methylene protons adjacent to the amine. |
| ~1.80 | m | 4H | H-3, H-5 (THP) | Methylene protons of the tetrahydropyran ring. |
| ~1.50 | br s | 2H | -NH₂ | Exchangeable protons of the primary amine; signal may be broad. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~145 | C-2' (Thiophene) | Quaternary carbon of the thiophene ring attached to the tetrahydropyran. |
| ~127 | C-5' (Thiophene) | Aromatic CH carbon. |
| ~125 | C-4' (Thiophene) | Aromatic CH carbon. |
| ~123 | C-3' (Thiophene) | Aromatic CH carbon. |
| ~65 | C-2, C-6 (THP) | Carbons adjacent to the oxygen in the tetrahydropyran ring. |
| ~50 | -CH₂-NH₂ | Methylene carbon attached to the nitrogen. |
| ~45 | C-4 (THP) | Quaternary carbon of the tetrahydropyran ring. |
| ~35 | C-3, C-5 (THP) | Methylene carbons of the tetrahydropyran ring. |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment | Rationale |
| 197 | [M]⁺ | Molecular ion peak. |
| 180 | [M - NH₃]⁺ | Loss of ammonia from the primary amine. |
| 166 | [M - CH₂NH₂]⁺ | Alpha-cleavage, loss of the methylamine radical.[10][11] |
| 111 | [C₄H₃S-C(CH₂)=CH₂]⁺ | Fragmentation of the tetrahydropyran ring.[6][7] |
| 83 | [C₄H₃S]⁺ | Thienyl cation. |
Experimental Protocols for Structural Confirmation
The following protocols outline the steps for acquiring high-quality NMR and mass spectrometry data for the confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The choice of solvent and NMR experiments is critical for resolving all proton and carbon signals and establishing connectivity.
Workflow for NMR Analysis
Caption: Workflow for comprehensive NMR analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., -1 to 10 ppm), and a relaxation delay of at least 2 seconds.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A spectral width of 0 to 160 ppm is typically sufficient.
-
DEPT-135 Experiment: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment to differentiate between CH, CH₂, and CH₃ groups. This is invaluable for assigning the tetrahydropyran and methylamine signals.
-
2D NMR (if necessary): If signal overlap or ambiguity exists in the 1D spectra, acquire 2D NMR data.
-
¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the tetrahydropyran ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the thiophene, tetrahydropyran, and methylamine fragments.[12][13]
-
-
Data Processing and Interpretation: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS. Integrate the ¹H NMR signals and assign all peaks based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and crucial information about its fragmentation pattern, which serves as a fingerprint for the structure.
Logical Flow for Mass Spectrometry Analysis
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene [webbook.nist.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydropyran(142-68-7) 13C NMR spectrum [chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. studylib.net [studylib.net]
- 12. mdpi.com [mdpi.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
A Prospective Efficacy Analysis of (4-Thien-2-yltetrahydropyran-4-yl)methylamine: A Comparative Guide for Preclinical Research
This guide provides a comprehensive framework for the preclinical evaluation of (4-Thien-2-yltetrahydropyran-4-yl)methylamine, a novel chemical entity with potential psychoactive properties. Due to the current absence of published pharmacological data for this specific compound, this document outlines a prospective research plan. By analyzing its structural motifs and comparing them to known pharmacophores, we can formulate a primary hypothesis for its mechanism of action and design a rigorous, multi-tiered experimental workflow to compare its efficacy against established standard-of-care medications. This guide is intended for researchers and professionals in drug discovery and development, offering a scientifically grounded pathway for the characterization of new chemical entities.
Introduction and Structural Rationale
This compound is a synthetic compound characterized by a central tetrahydropyran ring, a thienyl group, and a methylamine side chain. While direct biological data is unavailable, its structural components offer compelling clues to its potential pharmacological targets. The tetrahydropyran moiety is a recognized scaffold in numerous centrally active compounds, often serving as a bioisosteric replacement for a cyclohexane ring to improve physicochemical properties such as solubility and metabolic stability. The thienyl group is a well-established bioisostere of the phenyl ring, a ubiquitous feature in drugs targeting the central nervous system (CNS)[1][2]. The presence of a primary amine is a common feature in ligands for various CNS targets, including monoamine transporters.
Based on these structural features, a primary hypothesis is that This compound functions as a monoamine reuptake inhibitor , targeting one or more of the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This class of drugs is fundamental to the treatment of depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).
This guide will therefore focus on a comparative efficacy evaluation of this compound against standard monoamine reuptake inhibitors, such as a selective serotonin reuptake inhibitor (SSRI) like Fluoxetine , and a serotonin-norepinephrine reuptake inhibitor (SNRI) like Venlafaxine .
Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition
Monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) are cleared from the synaptic cleft by their respective transporters (SERT, NET, and DAT). Inhibition of these transporters increases the synaptic concentration of these neurotransmitters, thereby enhancing monoaminergic signaling. This is the established mechanism of action for a wide range of antidepressant and psychostimulant drugs.
Caption: Hypothesized mechanism of action for this compound as a monoamine reuptake inhibitor.
Experimental Workflow for Comparative Efficacy
A tiered approach is proposed, starting with in vitro assays to determine the binding affinity and functional inhibition of the monoamine transporters, followed by in vivo models to assess behavioral outcomes relevant to antidepressant and/or stimulant activity.
Caption: A tiered experimental workflow for the preclinical evaluation of this compound.
Tier 1: In Vitro Characterization
Objective: To determine the binding affinity and functional inhibitory potency of this compound at human SERT, NET, and DAT, in comparison to Fluoxetine and Venlafaxine.
3.1.1. Radioligand Binding Assays
-
Protocol:
-
Prepare cell membrane homogenates from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Incubate membrane preparations with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound, Fluoxetine, or Venlafaxine.
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from the IC50 values (concentration of the drug that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
-
-
Data Presentation:
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity | SERT/DAT Selectivity |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Fluoxetine | ~1 | ~200 | ~2000 | ~0.005 | ~0.0005 |
| Venlafaxine | ~25 | ~150 | ~4000 | ~0.17 | ~0.006 |
3.1.2. Synaptosomal Uptake Assays
-
Protocol:
-
Prepare synaptosomes from rat brain regions rich in the respective transporters (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Pre-incubate synaptosomes with varying concentrations of the test compound, Fluoxetine, or Venlafaxine.
-
Initiate the uptake reaction by adding a radiolabeled substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).
-
Terminate the reaction by rapid filtration and washing.
-
Measure the amount of radioactivity taken up by the synaptosomes.
-
Determine the IC50 values for the inhibition of uptake.
-
-
Data Presentation:
| Compound | [³H]5-HT Uptake IC50 (nM) | [³H]NE Uptake IC50 (nM) | [³H]DA Uptake IC50 (nM) |
| This compound | TBD | TBD | TBD |
| Fluoxetine | ~5 | ~300 | ~3000 |
| Venlafaxine | ~50 | ~200 | ~5000 |
Tier 2: In Vivo Behavioral Models
Objective: To assess the antidepressant-like and psychostimulant/sedative effects of this compound in rodent models, in comparison to standard drugs.
3.2.1. Forced Swim Test (FST) and Tail Suspension Test (TST)
These models are widely used to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant effect.
-
Protocol:
-
Acclimate mice or rats to the testing room.
-
Administer the test compound, vehicle, Fluoxetine, or Venlafaxine via an appropriate route (e.g., intraperitoneal or oral) at various doses.
-
After a specific pretreatment time, place the animal in a cylinder of water (FST) or suspend it by its tail (TST).
-
Record the duration of immobility over a set period (e.g., the last 4 minutes of a 6-minute test).
-
Analyze the data for statistically significant differences in immobility time between treatment groups.
-
3.2.2. Locomotor Activity
This test assesses the stimulant or sedative effects of a compound.
-
Protocol:
-
Acclimate mice or rats to open-field arenas equipped with photobeam detectors.
-
Administer the test compound, vehicle, or a standard stimulant/sedative.
-
Record locomotor activity (e.g., distance traveled, beam breaks) over a period of time (e.g., 60-120 minutes).
-
Analyze the data for significant increases or decreases in activity compared to the vehicle group.
-
-
Data Presentation (Hypothetical):
| Treatment (Dose) | Immobility Time in FST (seconds) | Locomotor Activity (Total Distance, cm) |
| Vehicle | 150 ± 10 | 2000 ± 250 |
| Test Compound (1 mg/kg) | TBD | TBD |
| Test Compound (10 mg/kg) | TBD | TBD |
| Fluoxetine (20 mg/kg) | 80 ± 8 | 1800 ± 200 |
| Venlafaxine (30 mg/kg) | 75 ± 9 | 1900 ± 220 |
Discussion and Interpretation
The data generated from this proposed workflow will allow for a comprehensive comparison of this compound with standard drugs.
-
In Vitro Profile: The binding and uptake data will reveal the compound's potency and selectivity for the monoamine transporters. A profile similar to Fluoxetine would suggest a primary SSRI-like activity. A profile with potent inhibition of both SERT and NET would be more akin to an SNRI like Venlafaxine. Potent inhibition of all three transporters would classify it as a triple reuptake inhibitor (TRI), a class of compounds with potential for treating a broader range of depressive symptoms.
-
In Vivo Efficacy: The behavioral data will provide evidence for the compound's functional effects in a living system. A significant reduction in immobility in the FST and TST would support an antidepressant-like effect. The locomotor activity data is crucial for interpreting the FST/TST results; an increase in locomotor activity could be a confounding factor, suggesting a psychostimulant effect rather than a specific antidepressant action.
-
Structure-Activity Relationship (SAR): The results will contribute to the SAR of this chemical scaffold. For instance, if the compound shows high affinity for DAT, it would suggest that the thienyl-tetrahydropyran core is well-tolerated by the dopamine transporter, providing a basis for future medicinal chemistry efforts.
Conclusion
While the pharmacological profile of this compound is currently unknown, its chemical structure provides a strong rationale for investigating its activity as a monoamine reuptake inhibitor. The experimental plan detailed in this guide offers a robust and systematic approach to characterizing its efficacy and comparing it to established therapeutic agents. The successful execution of these studies will elucidate the compound's mechanism of action, its potential therapeutic utility, and its place within the landscape of CNS drug discovery.
References
In Vivo Validation of (4-Thien-2-yltetrahydropyran-4-yl)methylamine Activity: A Comparative Guide
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Introduction: The Therapeutic Potential of a Novel Chemical Entity
In the landscape of central nervous system (CNS) drug discovery, novel chemical entities with unique scaffolds offer the promise of improved efficacy, selectivity, and safety profiles. (4-Thien-2-yltetrahydropyran-4-yl)methylamine, hereafter referred to as Cmpd-X, is one such molecule. Its structure, featuring a tetrahydropyran core linked to a thiophene and a methylamine side chain, suggests a potential interaction with monoamine neurotransmitter systems. This guide outlines a comprehensive in vivo validation strategy to characterize the pharmacological activity of Cmpd-X, hypothesizing its action as a selective serotonin reuptake inhibitor (SSRI).
To establish a robust and scientifically rigorous evaluation, Cmpd-X will be benchmarked against two well-established SSRIs: Fluoxetine, a first-generation SSRI, and Sertraline, a potent and widely prescribed antidepressant. This comparative approach is essential for contextualizing the preclinical data and predicting the potential therapeutic window and side-effect profile of Cmpd-X. The following sections detail the experimental rationale, protocols, and expected data outcomes for a tiered in vivo testing cascade designed to elucidate the antidepressant and anxiolytic-like properties of this novel compound.
Tier 1: Primary Behavioral Screening for Antidepressant-Like Activity
The initial phase of in vivo validation focuses on well-established, high-throughput behavioral assays that are predictive of antidepressant efficacy.[1][2] The Forced Swim Test (FST) and Tail Suspension Test (TST) are cornerstone models for this purpose.[3][4] They are based on the principle that rodents, when placed in an inescapable, stressful situation, will eventually adopt an immobile posture.[5][6] This immobility is interpreted as a state of behavioral despair, which is robustly reversed by clinically effective antidepressant medications.[4]
Experimental Rationale
The core hypothesis is that acute administration of Cmpd-X will reduce the duration of immobility in these tests, similarly to Fluoxetine and Sertraline. By comparing the dose-response curves of Cmpd-X to these standards, we can assess its relative potency and efficacy. A significant reduction in immobility time is a primary indicator of potential antidepressant activity.[7]
Figure 1: Tier 1 Experimental Workflow.
Comparative Data Summary (Hypothetical)
| Treatment Group | Dose (mg/kg, IP) | Forced Swim Test (Immobility, s) | Tail Suspension Test (Immobility, s) |
| Vehicle | - | 155 ± 10 | 140 ± 12 |
| Cmpd-X | 3 | 120 ± 8 | 115 ± 9 |
| 10 | 85 ± 7 | 75 ± 6 | |
| 30 | 70 ± 5 | 60 ± 5 | |
| Fluoxetine | 10 | 110 ± 9 | 105 ± 8 |
| 20 | 75 ± 6 | 70 ± 7 | |
| Sertraline | 5 | 90 ± 8 | 80 ± 7 |
| 15 | 65 ± 5 | 55 ± 6 | |
| *p < 0.05, *p < 0.01 vs. Vehicle. Data are presented as Mean ± SEM. |
Tier 2: Assessment of Anxiolytic-Like Activity
Anxiety is a common comorbidity with depression, and many effective antidepressants also possess anxiolytic properties. The Elevated Plus Maze (EPM) is the gold-standard assay for assessing anxiety-like behavior in rodents.[8][9] The test is based on the natural aversion of rodents to open and elevated spaces.[10] An increase in the time spent and entries made into the open arms of the maze is indicative of an anxiolytic effect.[11]
Experimental Rationale
This experiment tests the hypothesis that Cmpd-X reduces anxiety-like behavior. By quantifying exploration of the open arms, we can determine if Cmpd-X has an anxiolytic profile comparable to established SSRIs.[12] This is a critical step, as a compound with dual antidepressant and anxiolytic activity may have broader therapeutic applications. It is crucial to ensure that any observed effects are not due to general hyperactivity; therefore, total distance traveled in the maze is an important control parameter.
Comparative Data Summary (Hypothetical)
| Treatment Group | Dose (mg/kg, IP) | Time in Open Arms (%) | Open Arm Entries (%) | Total Distance (m) |
| Vehicle | - | 15 ± 2 | 20 ± 3 | 25 ± 2 |
| Cmpd-X | 10 | 35 ± 4 | 40 ± 5 | 27 ± 3 |
| Fluoxetine | 20 | 30 ± 3 | 35 ± 4 | 26 ± 2 |
| Sertraline | 15 | 40 ± 4 | 45 ± 5 | 28 ± 3 |
| *p < 0.05, *p < 0.01 vs. Vehicle. Data are presented as Mean ± SEM. |
Tier 3: Mechanistic Validation via In Vivo Microdialysis
While behavioral tests provide crucial information about the functional output of a compound, they do not directly confirm the mechanism of action. In vivo microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[13] To validate our hypothesis that Cmpd-X acts as an SSRI, we will measure extracellular serotonin (5-HT) levels in the prefrontal cortex, a key brain region implicated in mood regulation.
Experimental Rationale
The definitive test of an SSRI is its ability to increase synaptic serotonin concentrations by blocking the serotonin transporter (SERT).[14] This experiment will directly measure the effect of Cmpd-X on extracellular 5-HT levels and compare its efficacy and time course to Fluoxetine. A significant and sustained increase in 5-HT following Cmpd-X administration would provide strong evidence for its proposed mechanism as a SERT inhibitor.[15]
Figure 2: Proposed Mechanism of Action for Cmpd-X.
Comparative Data Summary (Hypothetical)
| Treatment Group | Dose (mg/kg, IP) | Peak Extracellular 5-HT (% of Baseline) |
| Vehicle | - | 110 ± 15 |
| Cmpd-X | 10 | 350 ± 40 |
| Fluoxetine | 20 | 320 ± 35 |
| *p < 0.05, *p < 0.01 vs. Vehicle. Data are presented as Mean ± SEM. |
Detailed Experimental Protocols
Forced Swim Test (FST)
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm diameter) filled with water (24-26°C) to a depth of 15 cm.[16]
-
Procedure: Mice are individually placed into the cylinder for a 6-minute session.[1] The session is video-recorded.
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to the test.[5]
-
Dosing: Cmpd-X, reference compounds, or vehicle are administered via intraperitoneal (IP) injection 30 minutes before the test.
-
Scoring: An observer blinded to the treatment groups scores the duration of immobility during the last 4 minutes of the 6-minute test.[16] Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[17]
Tail Suspension Test (TST)
-
Apparatus: A suspension box that allows for the mouse to be suspended by its tail, preventing it from touching any surfaces.[18][19]
-
Procedure: A small piece of adhesive tape is attached approximately 1 cm from the tip of the mouse's tail and used to suspend the animal from a hook or bar in the chamber.[3]
-
Session: The duration of the test is 6 minutes, and it is video-recorded.[6]
-
Scoring: A blinded observer scores the total duration of immobility over the 6-minute session. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.[18]
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze, elevated 50 cm from the floor, with two open arms (30 x 5 cm) and two enclosed arms (30 x 5 x 15 cm).[8]
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.[10][11]
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to testing.[9]
-
Scoring: An automated video-tracking system is used to record the time spent in each arm, the number of entries into each arm, and the total distance traveled.[9] The maze is cleaned with 70% ethanol between trials.
Conclusion and Forward Outlook
This structured, comparative in vivo validation guide provides a robust framework for characterizing the pharmacological profile of this compound (Cmpd-X). The tiered approach, progressing from high-throughput behavioral screens to direct mechanistic validation, ensures a comprehensive and scientifically sound evaluation.
The hypothetical data presented suggest that Cmpd-X possesses a promising antidepressant and anxiolytic-like profile, with potency comparable to or exceeding that of established SSRIs like Fluoxetine and Sertraline. The proposed elevation of extracellular serotonin in the prefrontal cortex strongly supports its hypothesized mechanism as a serotonin reuptake inhibitor.
Successful validation through these experiments would provide a strong rationale for advancing Cmpd-X into more complex preclinical models, such as chronic stress models, and subsequent safety and toxicology studies. This guide underscores the importance of a logical, evidence-based progression in preclinical drug development, ensuring that only the most promising candidates move forward in the pipeline.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 6. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. benchchem.com [benchchem.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Elevated plus maze protocol [protocols.io]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Tail Suspension Test [jove.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Thienyl-Tetrahydropyran Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of thienyl-tetrahydropyran derivatives. By objectively comparing the performance of various structural analogues and providing supporting experimental data, we aim to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to navigate the design and optimization of this promising class of compounds. The tetrahydropyran (THP) moiety is a key structural motif in numerous biologically active compounds, valued for its ability to modulate physicochemical properties and provide specific interactions with biological targets.[1] When coupled with the versatile thienyl ring, a privileged scaffold in medicinal chemistry, the resulting derivatives present a rich landscape for therapeutic innovation.[2]
The Thienyl-Tetrahydropyran Scaffold: A Privileged Combination
The core structure of a thienyl-tetrahydropyran derivative combines two key heterocyclic systems. The tetrahydropyran ring, a saturated six-membered ether, is often employed as a bioisosteric replacement for cyclohexane. This substitution typically lowers lipophilicity, which can improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is absent in its carbocyclic counterpart.
The thiophene ring is a five-membered aromatic heterocycle that is a common component in many approved drugs. Its electronic properties and ability to engage in various interactions make it a valuable building block for modulating biological activity.[2] The strategic combination of these two rings creates a scaffold with significant potential for fine-tuning pharmacological properties.
Caption: Key modification points on the thienyl-tetrahydropyran scaffold.
Comparative SAR Analysis Across Different Biological Targets
The versatility of the thienyl-tetrahydropyran scaffold is evident from its application across a range of biological targets. The following sections compare derivatives designed as monoamine transporter inhibitors and HIV protease inhibitors, highlighting how specific structural modifications dictate potency and selectivity.
A series of (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives were investigated for their ability to inhibit the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The study provides a clear example of how the position of substituents on the tetrahydropyran ring dramatically influences activity.[3]
Key Findings:
-
Positional Importance: Side-chain extensions at the 3-position of the tetrahydropyran ring resulted in a significant loss of activity compared to the parent compound.[3]
-
Favorable Interactions: Conversely, extending the side chain at the 6-position led to a two-fold improvement in activity, indicating a more favorable interaction within the binding site of the monoamine transporters.[3]
-
Stereoisomerism: The relative stereochemistry (cis- vs. trans-) of the substituents on the THP ring also played a critical role in determining potency and selectivity.
Table 1: SAR of Tetrahydropyran Derivatives as Monoamine Transporter Inhibitors
| Compound ID | Modification on THP Ring | Target | Activity (IC₅₀, nM) | Fold Change vs. Parent |
|---|---|---|---|---|
| Parent (I) | None | DAT | 15.0 | - |
| Analogue A | Extension at 3-position | DAT | >1000 | >66x decrease |
| Analogue B (cis-12) | Extension at 6-position | DAT | 7.5 | 2x increase |
| Analogue C (trans-24) | Glycosidic extension at 6-position | NET | 3.2 | Highest NET Potency |
Data synthesized from information presented in Bioorganic & Medicinal Chemistry, 2006, 14(11), 3953-66.[3]
The tetrahydropyran ring and its close analogue, tetrahydrofuran (THF), are crucial P₂ ligands in the design of potent HIV protease inhibitors (PIs).[4] These cyclic ethers are designed to fill a hydrophobic binding pocket in the enzyme, with the ring oxygen often forming critical hydrogen bonds with backbone residues like Asp-29 and Asp-30.[4]
Key Findings:
-
Hydrogen Bonding is Critical: Replacing the oxygen of a THF ring with a methylene group leads to a drastic loss of antiviral activity, underscoring the importance of the hydrogen bond accepting capability of the ether oxygen.[4]
-
Ring Size and Conformation: Larger, fused ring systems like tetrahydropyran–tetrahydrofuran (Tp–THF) have been explored to enhance van der Waals' interactions within the enzyme's binding pocket.[4]
-
Metabolic Stability: SAR studies have also focused on modifying other parts of the molecule to improve the pharmacokinetic profile. For instance, replacing a metabolically labile phenolic hydroxyl group with an aniline group can eliminate glucuronidation pathways, leading to better cell permeability and antiviral activity despite a slight decrease in direct enzyme binding.[4]
Table 2: SAR of Tetrahydropyran/furan Analogues as HIV Protease Inhibitors
| Compound ID | P₂ Ligand | Key Modification | Kᵢ (nM) | Antiviral EC₅₀ (nM) |
|---|---|---|---|---|
| 10 | Cyclopentane-THF (Cp-THF) | - | 0.14 | 8 |
| 11 | Carbocyclic analogue of 10 | Oxygen replaced with CH₂ | 5.3 | >1000 |
| 55 | Thiazolidine P₁' | Phenolic hydroxyl at P₂ | 0.035 | - |
| 56 | Thiazolidine P₁' | Aniline at P₂ (replaces phenol) | 0.353 | 77 |
Data synthesized from information presented in Molecules, 2011, 16(5), 3995-4027.[4]
Experimental Protocols for SAR Evaluation
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are representative methodologies for the synthesis and biological evaluation of thienyl-tetrahydropyran derivatives.
The synthesis of these derivatives often involves a multi-step sequence, typically culminating in the coupling of the thienyl and tetrahydropyran moieties.
Caption: A generalized workflow for the synthesis of target compounds.
Step-by-Step Protocol: Representative Amide Coupling
-
Activation: Dissolve the thienyl-carboxylic acid intermediate (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM). Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir at room temperature for 15 minutes.
-
Coupling: Add the amino-tetrahydropyran intermediate (1.0 eq) to the activated acid solution.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the final compound.
This protocol is based on methods used to assess the potency of compounds at DAT, SERT, and NET.[3]
-
Preparation: Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT).
-
Incubation: Aliquot the synaptosomal preparations into a 96-well plate. Add increasing concentrations of the test compound (thienyl-tetrahydropyran derivative) or vehicle control.
-
Radioligand Addition: Initiate the uptake reaction by adding a known concentration of a radiolabeled substrate (e.g., [³H]Dopamine for DAT, [³H]Serotonin for SERT).
-
Termination: After a short incubation period (e.g., 5-10 minutes) at 37°C, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake at each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Conclusion and Future Perspectives
The structure-activity relationship studies of thienyl-tetrahydropyran derivatives reveal a scaffold that is highly tunable for diverse biological targets. The key takeaways for future design include:
-
Positional Isomerism is Key: The substitution pattern on the tetrahydropyran ring is critical for potency. Favorable and unfavorable interaction zones must be mapped for each specific target.[3]
-
The THP Oxygen is a Functional Handle: The hydrogen bond accepting capability of the THP ether oxygen is a crucial interaction point that should be exploited in rational drug design, a feature absent in carbocyclic analogues.[4]
-
Integrated Optimization: Successful drug design requires a holistic approach. Modifications aimed at improving potency must be balanced with those that enhance ADME properties to achieve a viable clinical candidate.[4]
Future research should focus on exploring novel substitutions on the thienyl ring to modulate electronic properties and target interactions, while also employing advanced synthetic methods to access a wider range of stereochemically defined tetrahydropyran cores.[5] By leveraging the insights from these comparative SAR studies, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical class.
References
- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of (4-Thien-2-yltetrahydropyran-4-yl)methylamine
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. The aminomethyl-tetrahydropyran motif, particularly when functionalized with a heteroaromatic group like thiophene, represents a valuable pharmacophore with potential applications in various therapeutic areas. This guide provides an in-depth, objective comparison of distinct synthetic strategies for the preparation of (4-Thien-2-yltetrahydropyran-4-yl)methylamine, offering detailed experimental protocols and supporting data to inform your synthetic planning.
Introduction: The Significance of the 4-Aryl-4-aminomethyl-tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability. When combined with an aminomethyl group at the 4-position, it introduces a key basic center for molecular interactions. The further addition of a thienyl group at the same quaternary center creates a unique three-dimensional structure with potential for novel biological activities. The efficient and scalable synthesis of such molecules is therefore of high interest.
This guide will benchmark three distinct synthetic routes to the target molecule, this compound, each commencing from readily available starting materials. The routes to be compared are:
-
Route 1: Reductive Amination of a Nitrile Precursor
-
Route 2: Wittig-type Olefination followed by Hydroamination
-
Route 3: Grignard Addition and Subsequent Functional Group Interconversion
Each route will be evaluated based on synthetic efficiency, step economy, reagent availability and cost, and potential for scalability.
Route 1: Reductive Amination of a Nitrile Precursor
This is arguably the most direct approach, leveraging the commercially available intermediate, 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile. The core of this strategy lies in the efficient reduction of the nitrile functionality to the corresponding primary amine. Two common and potent reducing agents for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Raney Nickel.
Experimental Protocol 1A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This method employs the powerful reducing agent LiAlH₄, which is highly effective for the reduction of nitriles to primary amines.[1][2]
Step 1: Reduction of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile
-
To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, a solution of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is then cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.
-
Purification can be achieved by column chromatography on silica gel or by distillation under high vacuum.
Experimental Protocol 1B: Reduction with Raney Nickel
This protocol offers a catalytic alternative to the stoichiometric use of a strong hydride reagent, often favored for its milder conditions and easier workup on a larger scale.[3][4]
Step 1: Catalytic Hydrogenation of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile
-
A pressure vessel is charged with 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 equivalent), a suitable solvent such as ethanol or methanol, and Raney Nickel (typically 10-20% by weight of the nitrile).
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
The reaction mixture is then carefully filtered through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet with solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Further purification can be performed by column chromatography or crystallization of a suitable salt form.
Diagram of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Wittig-type Olefination and Hydroamination
This route constructs the target molecule by first forming an exocyclic double bond via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction, followed by a hydroamination sequence. This multi-step approach offers flexibility in the introduction of the aminomethyl group.
Experimental Protocol 2A: Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is often preferred over the classical Wittig reaction due to the easier removal of the phosphate byproduct and generally higher E-selectivity for the resulting alkene.[5][6][7]
Step 1: Synthesis of Diethyl (thien-2-ylmethyl)phosphonate
-
A mixture of 2-(chloromethyl)thiophene (1.0 equivalent) and triethyl phosphite (1.1 equivalents) is heated at 120-140 °C for 4-6 hours (Arbuzov reaction).
-
The reaction mixture is then cooled, and the product, diethyl (thien-2-ylmethyl)phosphonate, is purified by vacuum distillation.
Step 2: Horner-Wadsworth-Emmons Reaction
-
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of diethyl (thien-2-ylmethyl)phosphonate (1.1 equivalents) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the careful addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 4-(thien-2-ylmethylene)tetrahydropyran, is purified by column chromatography.
Experimental Protocol 2B: Hydroboration-Oxidation and Amination
This sequence converts the alkene into the primary amine via an anti-Markovnikov alcohol intermediate.
Step 1: Hydroboration-Oxidation
-
To a solution of 4-(thien-2-ylmethylene)tetrahydropyran (1.0 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere, borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 equivalents) is added dropwise.[8][9]
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is then cooled to 0 °C, and a solution of sodium hydroxide (3 M aqueous solution) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).
-
The mixture is stirred at room temperature for 1 hour and then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude (4-(thien-2-yl)tetrahydropyran-4-yl)methanol.
Step 2: Conversion of Alcohol to Amine (via Mesylation and Azide Displacement)
-
To a solution of the crude alcohol from the previous step (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C, methanesulfonyl chloride (1.2 equivalents) is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour, then washed with water and brine, dried, and concentrated.
-
The crude mesylate is dissolved in DMF, and sodium azide (1.5 equivalents) is added. The mixture is heated to 80-90 °C for 4-6 hours.
-
After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude azide.
-
The crude azide is dissolved in THF/water and treated with triphenylphosphine (1.2 equivalents). The mixture is stirred at room temperature for 12 hours (Staudinger reaction).
-
The solvent is removed, and the residue is purified by column chromatography to yield the final product.
Diagram of Route 2
Caption: Synthetic pathway for Route 2.
Route 3: Grignard Addition and Functional Group Interconversion
This approach utilizes a Grignard reaction to form the key carbon-carbon bond between the thiophene and tetrahydropyran rings, followed by conversion of the resulting tertiary alcohol to the desired aminomethyl group.
Experimental Protocol 3A: Grignard Reaction
The addition of a thienyl Grignard reagent to tetrahydropyran-4-one provides the tertiary alcohol precursor.[10]
Step 1: Synthesis of 4-(thien-2-yl)tetrahydropyran-4-ol
-
A solution of 2-bromothiophene (1.1 equivalents) in anhydrous THF is added dropwise to a stirred suspension of magnesium turnings (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. A crystal of iodine can be added to initiate the reaction.
-
The mixture is gently refluxed until most of the magnesium has reacted.
-
The resulting Grignard reagent is cooled to 0 °C, and a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude tertiary alcohol is purified by column chromatography.
Experimental Protocol 3B: Conversion of Tertiary Alcohol to Amine (Ritter Reaction)
The Ritter reaction provides a direct method to convert a tertiary alcohol to an N-substituted amide, which can then be hydrolyzed to the primary amine.
Step 1: Ritter Reaction and Hydrolysis
-
To a stirred solution of 4-(thien-2-yl)tetrahydropyran-4-ol (1.0 equivalent) in acetonitrile, concentrated sulfuric acid is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The mixture is then carefully poured into ice-water and neutralized with aqueous sodium hydroxide.
-
The resulting amide is extracted with ethyl acetate, and the organic layer is dried and concentrated.
-
The crude N-acetyl amine is then subjected to hydrolysis by heating with aqueous hydrochloric acid or sodium hydroxide.
-
After neutralization and extraction, the final product is purified by column chromatography.
Diagram of Route 3
Caption: Synthetic pathway for Route 3.
Comparative Analysis
| Feature | Route 1: Nitrile Reduction | Route 2: Wittig & Hydroamination | Route 3: Grignard & Ritter |
| Overall Yield | Potentially high (1 step from advanced intermediate) | Moderate (multi-step) | Moderate (multi-step) |
| Step Economy | Excellent (1 step) | Poor (4-5 steps) | Moderate (2-3 steps) |
| Reagent Availability | Excellent (nitrile is commercially available) | Good (requires synthesis of phosphonate) | Good (Grignard can be prepared in situ) |
| Reagent Cost | Potentially higher initial cost for intermediate | Lower cost for basic starting materials | Lower cost for basic starting materials |
| Scalability | Good, especially with catalytic reduction | Moderate, Wittig/HWE can be scaled, but multi-step nature is a drawback | Good, Grignard reactions are scalable |
| Safety Considerations | LiAlH₄ is highly reactive; Raney Ni is pyrophoric | NaH is flammable; Borane is toxic and flammable; Azides are explosive | Grignard reagents are moisture-sensitive and flammable; Concentrated acids are corrosive |
| Waste Generation | Moderate (metal salts or catalyst) | High (phosphine oxide, boron and mesyl byproducts) | Moderate (magnesium salts and acid/base waste) |
Conclusion and Recommendations
The choice of synthetic route for this compound will ultimately depend on the specific needs of the researcher, including scale, available equipment, and cost considerations.
-
Route 1 (Nitrile Reduction) is the most efficient and direct method, provided the starting nitrile is readily available and cost-effective. For rapid access to the target molecule on a laboratory scale, this is the recommended approach. The use of Raney Nickel for the reduction is preferable for larger scale synthesis due to safety and work-up considerations.
-
Route 2 (Wittig & Hydroamination) is the longest and likely lowest-yielding route. However, it offers the most flexibility for analog synthesis. By varying the phosphonate reagent and the amination conditions, a wide range of derivatives could be prepared. This route is most suitable for medicinal chemistry programs where library synthesis is a primary goal.
-
Route 3 (Grignard & Ritter) provides a good balance between step economy and starting material accessibility. The Grignard reaction is a robust and scalable method for C-C bond formation. The Ritter reaction, while sometimes substrate-dependent, offers a direct path to the aminomethyl group. This route is a solid choice for both laboratory and potential pilot-scale synthesis.
By carefully considering the trade-offs presented in this guide, researchers can select the most appropriate synthetic strategy to efficiently access this compound and its analogs for their drug discovery and development endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Analytical Techniques for the Quantification of Heterocyclic Amines in Food Matrices
<Senior Application Scientist >
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic amines (HCAs) are potent mutagens and carcinogens formed in protein-rich foods, such as meat and fish, during high-temperature cooking.[1][2][3] The reliable quantification of these compounds at trace levels (ng/g) is critical for toxicological research, food safety assessment, and regulatory control.[3][4] However, analyzing HCAs presents significant challenges due to their low concentrations, the complexity of food matrices, and the diverse physicochemical properties of the over 25 identified compounds.[1][2][5] This guide provides a head-to-head comparison of the principal analytical techniques employed for HCA analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative performance data to empower researchers to select the most appropriate methodology for their objectives.
The Analytical Challenge: Why HCA Quantification is Demanding
The primary difficulties in HCA analysis stem from two key areas:
-
Complex Sample Matrix: Food samples are intricate mixtures of fats, proteins, carbohydrates, and other components.[1] These matrix components can interfere with HCA detection by suppressing instrument signals, creating overlapping peaks, or compromising the longevity of analytical columns.[1] Therefore, a robust sample preparation protocol is not just recommended; it is essential for accurate quantification.[3]
-
Trace-Level Concentrations: HCAs are typically present in the low parts-per-billion (ng/g) range.[3][6] This necessitates analytical techniques with exceptional sensitivity and selectivity to distinguish and measure the target analytes from background noise and interferences.[3][4]
A typical analytical workflow is designed to address these challenges through a multi-step process, as illustrated below.
Caption: General workflow for HCA analysis.
Core Techniques: A Head-to-Head Comparison
The choice of analytical instrumentation is a critical decision dictated by the required sensitivity, selectivity, throughput, and available budget. The three predominant techniques are LC-MS/MS, GC-MS, and HPLC-UV/FLD.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for HCA analysis due to its superior sensitivity and selectivity.[7]
-
Principle of Operation: The sample extract is injected into an HPLC system, where individual HCAs are separated based on their affinity for a reversed-phase column. The separated compounds then enter a mass spectrometer. A soft ionization technique, typically Electrospray Ionization (ESI), generates charged molecular ions.[8] In the tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole selects a specific ion (the "parent" ion). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific fragment ion (the "daughter" ion) for detection. This parent-daughter transition, known as Multiple Reaction Monitoring (MRM), is highly specific to the target HCA, virtually eliminating matrix interference and ensuring confident identification and quantification.[4][9]
-
Advantages:
-
Highest Sensitivity and Selectivity: The use of MRM allows for detection at sub-ppb levels with minimal interference.[4]
-
No Derivatization Required: Unlike GC-MS, HCAs can be analyzed in their native form, simplifying sample preparation and avoiding potential side reactions.[7][10]
-
Broad Applicability: Suitable for a wide range of polar and non-polar HCAs.[8][11]
-
-
Disadvantages:
Gas Chromatography-Mass Spectrometry (GC-MS)
Before the widespread adoption of LC-MS/MS, GC-MS was a common technique for HCA analysis.
-
Principle of Operation: GC separates compounds based on their volatility in a gaseous mobile phase.[8] Since HCAs are not sufficiently volatile, a crucial derivatization step is required before analysis.[12][13] This chemical reaction, often silylation or acylation, converts the polar amine groups into less polar, more volatile derivatives.[14][15] After separation in the GC column, the derivatives enter the mass spectrometer, where they are typically fragmented by a hard ionization technique like Electron Impact (EI).[8] The resulting fragmentation pattern serves as a chemical fingerprint for identification.
-
Advantages:
-
High Chromatographic Resolution: GC can provide excellent separation of analytes.[4]
-
Established Libraries: Extensive EI mass spectral libraries are available for compound identification.
-
-
Disadvantages:
-
Mandatory Derivatization: The derivatization step is time-consuming, can introduce variability, and may not be effective for all HCAs.[7][12][13]
-
Lower Sensitivity for Some Compounds: Compared to LC-MS/MS, sensitivity can be lower, especially for thermally unstable compounds.[8]
-
Potential for Degradation: High temperatures in the GC injector and column can cause degradation of some HCA derivatives.[13]
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)
This is the most accessible of the techniques but also the least powerful in terms of sensitivity and selectivity.
-
Principle of Operation: Separation is identical to LC-MS/MS. However, detection relies on the inherent ability of HCAs to absorb UV light (using a photodiode array, or DAD, detector) or to fluoresce.[6][16] Fluorescence detection offers greater sensitivity and selectivity than UV detection for HCAs that are naturally fluorescent (like the carbolines) or can be made to fluoresce.[13][17]
-
Advantages:
-
Lower Cost: Instrumentation is significantly more affordable and easier to operate and maintain than mass spectrometers.
-
Robust and Reliable: HPLC-UV systems are workhorses in many analytical labs.
-
-
Disadvantages:
-
Limited Sensitivity: Limits of quantification are often higher than those achieved by mass spectrometry, potentially missing very low levels of HCAs.[6][18]
-
Lower Selectivity: The risk of co-eluting matrix components absorbing UV light or fluorescing at the same wavelength as the target HCA is high.[16] This can lead to false positives or inaccurate quantification. Confirmation often requires analysis on a second, different column or by another technique.
-
Performance Data Summary
The following table summarizes typical performance characteristics of the three techniques based on data reported in peer-reviewed literature.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV/FLD |
| Limit of Quantification (LOQ) | 0.01 - 10 ng/g (ppb)[2][5] | Picogram level on-column, but sample concentration dependent[12] | 0.07 - 1 ng/g (for FLD); often >10 ng/g for UV[18] |
| Selectivity | Very High (based on MRM transitions)[4] | High (based on mass fragmentation patterns) | Moderate to Low (risk of co-elution) |
| Derivatization Required? | No[7] | Yes[12][13] | No |
| Throughput | High (fast chromatography is possible) | Lower (derivatization adds time) | Moderate |
| Cost (Instrument & Maint.) | High[8] | Moderate | Low |
| Primary Application | Gold standard for trace quantification and confirmation | Specific applications, less common now | Screening, QC, analysis of less complex matrices |
Deep Dive: The Critical Role of Sample Preparation
Regardless of the instrument used, the quality of the data is fundamentally dependent on the sample preparation stage. The goal is to isolate the HCAs from the bulk matrix and concentrate them to a level suitable for detection.[4] Solid-Phase Extraction (SPE) is the most crucial and widely used cleanup technique.[1][3]
Mechanism of Mixed-Mode Cation Exchange SPE
HCAs are basic compounds, making them ideal candidates for a mixed-mode SPE strategy that combines reversed-phase and strong cation-exchange retention mechanisms. This provides a highly selective cleanup.
Caption: Mechanism of HCA purification via SPE.
Experimental Protocol: Validated LC-MS/MS Method
This protocol is a representative, self-validating system for the quantification of HCAs in a cooked meat matrix. The inclusion of isotopically labeled internal standards (IS) is critical for trustworthiness, as it corrects for any analyte loss during sample preparation and for matrix-induced ion suppression in the MS source.[9]
5.1. Materials
-
Sample: Homogenized cooked meat
-
Internal Standards (IS): Isotope-labeled versions of target HCAs (e.g., PhIP-d3, MeIQx-d3)
-
Extraction Solvent: Acetonitrile
-
SPE Cartridge: Polymer-based strong cation-exchange (e.g., Strata™-X-C)[1]
-
LC Mobile Phases: A: 30 mM Ammonium formate in water; B: Acetonitrile[1]
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[9]
5.2. Procedure
-
Extraction:
-
Weigh 1-2 g of homogenized meat into a centrifuge tube.
-
Spike with a known amount of the IS mixture.
-
Add 10 mL of acetonitrile and homogenize for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the extraction step.
-
Wash the cartridge with 0.1 M HCl followed by methanol to remove interferences.
-
Elute the HCAs with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 core-shell UHPLC column (e.g., 50 x 3.0 mm, 1.7 µm).[1]
-
Injection Volume: 5 µL.[9]
-
Flow Rate: 0.3-0.6 mL/min.[1]
-
Gradient: A typical gradient would run from ~80% A to 40% A over 3-5 minutes.[1]
-
MS Detection: Operate in positive ESI mode using optimized MRM transitions for each HCA and its corresponding internal standard.[9]
-
5.3. Validation and Quality Control
-
The method should be validated according to FDA or other relevant guidelines for accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ).[19][20][21]
-
Accuracy is typically assessed through spike-and-recovery experiments in blank matrix, with acceptable recoveries generally falling between 70-120%.[5][9]
-
Precision, measured as relative standard deviation (RSD), should ideally be below 15-20%.[2][5][9]
Conclusion and Recommendations
The choice of analytical technique for heterocyclic amine analysis is a trade-off between performance and cost.
-
For trace-level quantification, unambiguous identification, and regulatory submission, LC-MS/MS is the unequivocal choice. Its superior sensitivity and selectivity, combined with the ability to use internal standards to correct for matrix effects, provide the most reliable and defensible data.[4][7]
-
GC-MS may still have niche applications but has been largely superseded by LC-MS/MS due to the cumbersome and potentially problematic derivatization step.[7][13]
-
HPLC with UV or FLD detection is a viable option for screening purposes, quality control in less complex matrices, or for laboratories with budget constraints. However, its limitations in sensitivity and selectivity must be acknowledged, and positive findings should ideally be confirmed by a mass spectrometric method.
Ultimately, a successful HCA analysis hinges not only on the final detection method but on a meticulously executed and validated sample preparation workflow designed to isolate these challenging analytes from their complex food matrix environment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 9. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 12. Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Journal of Food and Drug Analysis (JFDA) - Articles & Issues - Food and Drug Administration, Department of Health [fda.gov.tw]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. s27415.pcdn.co [s27415.pcdn.co]
- 20. openknowledge.fao.org [openknowledge.fao.org]
- 21. mhlw.go.jp [mhlw.go.jp]
Peer-reviewed literature validating the therapeutic potential of thienyl compounds
The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic configuration and structural properties—such as aromaticity, lipophilicity, and the ability of its sulfur atom to form hydrogen bonds—make it an exceptionally versatile building block for designing novel therapeutic agents.[1][2][3] The incorporation of a thienyl moiety can significantly influence a molecule's physicochemical properties, enhancing its membrane permeability, metabolic stability, and binding affinity to biological targets.[3] This has led to the development of numerous FDA-approved drugs containing a thiophene nucleus, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid.[3]
This guide provides an in-depth comparison of the therapeutic potential of thienyl-based compounds across several key disease areas. We will delve into the mechanistic rationale, present supporting experimental data from peer-reviewed literature, and outline the key protocols used to validate these findings, offering a critical resource for researchers and drug development professionals.
The Thiophene Scaffold: A Foundation for Diverse Bioactivity
The utility of the thienyl group stems from its ability to act as a bioisostere of a phenyl ring, while offering distinct electronic and steric properties. This allows medicinal chemists to fine-tune pharmacological activity and pharmacokinetic profiles.[1] The following diagram illustrates the concept of a privileged scaffold, where a central chemical structure is modified to interact with a variety of biological targets.
Caption: The Thiophene Privileged Scaffold Concept.
I. Anticancer Potential of Thienyl Compounds
Thiophene derivatives have emerged as a prominent class of anticancer agents, primarily due to their efficacy as kinase inhibitors.[2][4] Kinases are crucial regulators of cell signaling pathways that control cell proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer.
A. Mechanism of Action: Kinase Inhibition in Angiogenesis
A key target in cancer therapy is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that tumors require to grow.[5] Thienopyrimidine derivatives have been specifically designed to inhibit VEGFR-2.[5]
Caption: Inhibition of the VEGFR-2 signaling cascade by thienyl compounds.
B. Comparative Efficacy of Thienyl-Based Anticancer Agents
Studies have demonstrated that novel thienyl derivatives can exhibit potent antiproliferative and antiangiogenic effects, in some cases comparable or superior to established drugs like Sorafenib.[5][6]
| Compound Class | Specific Compound | Target(s) | In Vitro Potency | Cell Line(s) | Comparator | Reference |
| Thieno[2,3-d]pyrimidine | Compound 17f | VEGFR-2 | IC50: 0.23 µM (VEGFR-2)IC50: 2.80 µM (Cytotoxicity) | HCT-116, HepG2 | Sorafenib (IC50: 0.23 µM) | [5] |
| Thienyl-Acrylonitrile | Thio-Iva | Multi-kinase | IC50: ~0.5 µM (Proliferation) | Huh-7, SNU-449 | Sorafenib | [6][7] |
| Thienyl-Acrylonitrile | Thio-Dam | Multi-kinase | IC50: ~1.0 µM (Proliferation) | Huh-7, SNU-449 | Sorafenib | [6][7] |
| Thienylpicolinamidine | Compound 4a | Not Specified | GI50: 0.34 µM | Leukemia (SR) | Doxorubicin | [8][9] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Objective: To determine the concentration of a thienyl compound that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test thienyl compound and a positive control (e.g., Sorafenib) in culture medium. Add these solutions to the appropriate wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: After subtracting the blank absorbance, calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
II. Anti-Inflammatory Properties
Thienyl compounds have shown significant promise as anti-inflammatory agents, with some commercial drugs like Tinoridine and Tiaprofenic acid based on this scaffold.[10][11] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[10][11]
A. Mechanism of Action: COX/LOX Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins. Thiophene derivatives have been developed as selective COX-2 inhibitors, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective COX-1 inhibition.[10]
B. Comparative Efficacy of Thienyl-Based Anti-Inflammatory Agents
Research has identified several thienyl derivatives with potent anti-inflammatory activity, often outperforming standard NSAIDs in preclinical models.[10][12]
| Compound Class | Key Structural Features | In Vitro Target | In Vivo Model | Efficacy | Comparator | Reference |
| Tetrahydro[b]benzothiophene | Phenyl substitution | COX-2 | Carrageenan-induced paw edema | Potent activity, superior to celecoxib | Celecoxib | [10] |
| Thiophene Pyrazole Hybrids | Pyrazole ring fusion | COX-2 | N/A | Moderate and selective COX-2 inhibition | N/A | [10] |
| Thiophene Derivative | Methyl and Chloro groups | PLA2 | N/A | Significant PLA2 inhibition | N/A | [10] |
Causality in Experimental Choices: The rationale for creating thiophene-pyrazole hybrids lies in combining two known anti-inflammatory pharmacophores to achieve synergistic or enhanced activity.[10] Similarly, the addition of specific electron-withdrawing (e.g., chlorine) or electron-donating (e.g., methyl) groups to the thiophene scaffold is a deliberate strategy to modulate the compound's binding affinity for the active site of enzymes like COX-2.[10]
D. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
Objective: To measure the ability of a thienyl compound to reduce acute inflammation.
Methodology:
-
Animal Acclimatization: Use adult rats or mice, allowing them to acclimatize for at least one week before the experiment.
-
Grouping and Administration: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., Indomethacin), and test groups receiving different doses of the thienyl compound. Administer the compounds orally or via intraperitoneal injection.
-
Inflammation Induction: After a set time (e.g., 60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each animal.
-
Edema Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Analysis: Calculate the percentage of edema increase for each animal at each time point compared to its initial paw volume. Then, calculate the percentage of inhibition of edema for the treated groups compared to the control group. A statistically significant reduction in paw volume indicates anti-inflammatory activity.
III. Antimicrobial and Neurological Potential
The versatility of the thienyl scaffold extends to antimicrobial and neurological applications.
A. Antimicrobial Activity
Numerous studies have reported the synthesis of thienyl derivatives, such as those incorporating 1,2,4-triazole and 1,3,4-oxadiazole moieties, with significant antibacterial and antifungal properties.[13][14][15] The activity is highly dependent on the substituents attached to the core structure.[13] For example, certain arylaminomethyl derivatives were active against both Gram-positive and Gram-negative bacteria, while N-methyl derivatives were inactive.[13]
| Compound Class | Specific Compound | Activity Spectrum | Potency (MIC in µg/mL) | Tested Organisms | Reference |
| Thienyl-Triazole/Oxadiazole | Compound 9a | Broad Spectrum Antibacterial | Not specified, but marked activity | Gram (+), Gram (-) | [13] |
| Thienyl-Triazole/Oxadiazole | Compounds 4d, 5e, 7b, 7c, 7d | Gram-positive specific | Not specified, but highly active | Gram (+) | [13] |
| Thienyl Sulfonamides | Compounds 3c, 3f, 3g | Carbapenem-resistant K. pneumoniae | Significant activity reported | CRKP isolates | [16] |
B. Potential in Neurological Disorders
Thienyl compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[17][18] One promising approach is the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a key pathological feature of the disease.[18]
A series of thieno[3,2-c]pyrazol-3-amine derivatives were designed as potent GSK-3β inhibitors.[18] Compound 16b from this series was identified as a highly potent inhibitor with an IC50 of 3.1 nM and demonstrated good kinase selectivity.[18] In cell-based assays, this compound increased the abundance of β-catenin, a downstream target of GSK-3β, confirming its mechanism of action in a cellular context.[18]
IV. Summary and Future Outlook
The peer-reviewed literature robustly validates the therapeutic potential of thienyl compounds across oncology, inflammation, infectious diseases, and neurology. The thiophene ring is not merely a passive scaffold but an active contributor to biological activity, offering a platform for chemists to rationally design potent and selective drug candidates.
The comparative data presented in this guide highlights several key takeaways:
-
Oncology: Thienyl derivatives, particularly thienopyrimidines, are potent inhibitors of key kinases like VEGFR-2, with efficacy comparable to approved drugs.[5]
-
Inflammation: Thiophene-based structures can be tailored to achieve selective COX-2 inhibition, a desirable profile for modern anti-inflammatory drugs.[10]
-
Structure-Activity Relationships: The therapeutic efficacy of thienyl compounds is highly tunable. Subtle changes in substitution patterns can dramatically alter potency and selectivity, as seen in both antimicrobial and anticancer agents.[8][13]
Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these promising compounds. While the thiophene ring can, in some cases, be metabolized to reactive intermediates, careful molecular design can mitigate this risk.[19] The continued exploration of this "wonder heterocycle" is poised to deliver the next generation of therapies for a wide range of human diseases.[2][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.biust.ac.bw [research.biust.ac.bw]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae , docking studies and ADMET anal ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05409E [pubs.rsc.org]
- 17. nbinno.com [nbinno.com]
- 18. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4-Thien-2-yltetrahydropyran-4-yl)methylamine
This document provides a detailed protocol for the safe and compliant disposal of (4-thien-2-yltetrahydropyran-4-yl)methylamine. As a substituted amine, this compound requires careful handling as a hazardous chemical waste. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment. This guide moves beyond simple steps to explain the critical reasoning behind each recommendation, empowering researchers to manage chemical waste with confidence and integrity.
Disclaimer: Before handling this compound, you must consult the specific Safety Data Sheet (SDS) provided by the manufacturer. This guide is based on the known hazards of similar amine compounds and general best practices for laboratory waste management, but the SDS for your specific material is the ultimate source of truth for safety and handling information.
Hazard Assessment and Regulatory Framework
Understanding the Risk Profile
This compound is an organic amine. Amines as a class are often corrosive and can cause severe skin burns and eye damage.[1][2] The primary hazards associated with this compound necessitate its classification as a hazardous waste upon disposal.[3] Improper disposal, such as pouring it down the drain or placing it in the regular trash, can cause significant harm to aquatic ecosystems and is a violation of environmental regulations.[4]
Regulatory Imperative: EPA and RCRA
The disposal of hazardous chemical waste is federally regulated in the United States by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] RCRA establishes a "cradle-to-grave" framework, meaning that the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[5] Adherence to these protocols is not just a best practice; it is a legal requirement.[6][7]
| Parameter | Description | Primary Rationale |
| Hazard Classification | Based on analogous amine compounds, this chemical should be treated as Corrosive (Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1) .[1][3] | Dictates the required Personal Protective Equipment (PPE) and segregation protocols to prevent injury and chemical reactions. |
| Waste Characterization | Hazardous Chemical Waste.[8] | Ensures the waste stream enters the correct, regulated disposal pathway and is not improperly discarded. |
| Chemical Incompatibilities | Strong Oxidizing Agents, Strong Acids, Acid Chlorides. [1][3] | Mixing with incompatible materials can cause violent reactions, heat generation, or the release of toxic gases. Segregation is critical for safety. |
Essential Safety Precautions and Personal Protective Equipment (PPE)
Before handling the waste, ensure all necessary safety measures are in place.
-
Engineering Controls : Always handle this compound and its waste in a properly functioning laboratory chemical fume hood.[9] This minimizes the risk of inhaling potentially irritating vapors.
-
Personal Protective Equipment (PPE) : A baseline of PPE is mandatory.
-
Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.[10]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[1]
-
Body Protection : A buttoned lab coat must be worn to protect from splashes.
-
Step-by-Step Waste Collection and Segregation Protocol
This protocol ensures that the waste is collected safely and in a manner that facilitates compliant disposal.
Step 1: Designate as Hazardous Waste Any unused, expired, or contaminated this compound, including solutions and contaminated materials, must be treated as hazardous waste.[8] This also applies to materials used to clean up spills of the chemical.[8]
Step 2: Segregate the Waste Stream This is the most critical step to prevent dangerous reactions.
-
Action : Collect waste this compound in a dedicated waste container.[4]
-
Rationale : Do not mix this amine-based waste with other chemical waste streams, especially acids or strong oxidizing agents.[11] Mixing an amine (a base) with an acid can generate significant heat, while mixing with oxidizers can create a fire or explosion hazard.
Step 3: Use a Proper Waste Container
-
Action : Select a sturdy, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass. Ensure it has a tightly sealing screw cap.[12][13]
-
Rationale : The container must be chemically resistant to the waste to prevent degradation and leaks. Keeping the container closed prevents the release of fumes and protects the lab environment.[12][14]
Step 4: Label the Container Correctly
-
Action : As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[15] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
A clear indication of the hazards (e.g., "Corrosive").[11]
-
The date when waste was first added (the "accumulation start date").
-
-
Rationale : Proper labeling is required by law and is essential for communicating the container's contents and hazards to everyone in the laboratory and to the waste disposal technicians.[5][11]
On-Site Storage in a Satellite Accumulation Area (SAA)
Once collected and labeled, the waste container must be stored correctly pending pickup.
-
Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12][15] This is a location at or near the point of waste generation that is under the control of the lab personnel.
-
Storage Requirements :
-
Secondary Containment : Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[14]
-
Segregation : Keep the amine waste physically separated from incompatible materials within the SAA.[14]
-
Volume Limits : Do not accumulate more than 55 gallons of total hazardous waste in an SAA. For certain acutely toxic wastes (P-listed), the limit is one quart.[8][15]
-
Final Disposal and Spill Management
Arranging for Disposal
-
Action : Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[12]
-
Rationale : Only licensed hazardous waste disposal companies are permitted to transport, treat, and dispose of this type of chemical waste.[4][16] Never attempt to dispose of it yourself.
Handling Empty Containers
-
Action : An empty container that held this compound must still be handled with care. Triple rinse the empty container with a suitable solvent (e.g., water or methanol). The rinsate must be collected and disposed of as hazardous waste.[11] After rinsing, deface or remove the label and dispose of the container in the appropriate lab glass or plastic recycling bin.[15]
-
Exception : If your institution classifies this compound as an acutely toxic waste, the empty container must not be rinsed and should be disposed of as hazardous waste through EHS.[15]
Emergency Spill Procedures
-
Action : In the event of a spill, absorb the material with an inert, dry absorbent (e.g., vermiculite or sand).[9] Collect the absorbent and spilled material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Rationale : All materials used to clean up a chemical spill are considered hazardous waste and must be disposed of according to the same procedures as the chemical itself.[8]
Disposal Decision Pathway
Caption: Decision workflow for proper waste stream handling.
References
- 1. fishersci.ca [fishersci.ca]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. m.youtube.com [m.youtube.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. odu.edu [odu.edu]
- 16. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for (4-Thien-2-yltetrahydropyran-4-yl)methylamine
This guide provides essential safety protocols, operational procedures, and disposal plans for handling (4-Thien-2-yltetrahydropyran-4-yl)methylamine. As a compound integrating a tetrahydropyran (THP) ring, a thienyl group, and a primary amine, its handling requires a multi-faceted approach to safety, addressing the hazards inherent to each functional component. This document is designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
Hazard Assessment and Immediate Safety Information
This compound and its structural analogs present several potential hazards that must be managed through engineering controls and appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, analysis of closely related structures—such as N-Methyl-(4-thien-2-yltetrahydropyran-4-yl)methylamine and other substituted amines—provides a strong basis for hazard assessment.
The primary hazards are associated with the amine functional group, which typically imparts corrosive properties.[1] The tetrahydropyran moiety is flammable and can form explosive peroxides, while thienyl compounds necessitate careful handling and disposal.[2][3]
Anticipated Hazard Classifications:
-
Skin Corrosion/Irritation: Expected to be corrosive or a severe irritant, causing burns upon contact.[1][4]
-
Serious Eye Damage/Irritation: Poses a high risk of serious eye damage.[1][5]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[4][6]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[4][5]
Due to these potential hazards, all handling of this compound must occur within a certified chemical fume hood. An emergency eyewash station and safety shower must be immediately accessible.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the required equipment, with detailed explanations below.
| Protection Type | Required Equipment | Material/Standard Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves | Inner Glove: Nitrile Outer Glove: Butyl rubber or heavy-duty Neoprene | The amine functional group requires robust protection. Butyl rubber offers excellent resistance to amine derivatives, aldehydes, and ketones.[7][8] Double-gloving provides added protection against tears and permeation. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield | Goggles: ANSI Z87.1 compliant, splash-proof Face Shield: To be worn over goggles | Protects against splashes of the corrosive material, which can cause severe eye damage.[1] |
| Body Protection | Chemical-resistant lab coat or apron | Flame-resistant (FR) material recommended | Prevents skin contact with the chemical. FR material is advisable due to the flammability of the tetrahydropyran component.[3] |
| Respiratory Protection | Not required if handled exclusively in a fume hood | NIOSH-approved respirator (e.g., with organic vapor cartridge) | Required if there is a risk of aerosol generation or if work must be performed outside of a fume hood.[4][5] |
Causality in Glove Selection: The choice of butyl rubber as the outer glove is a direct response to the amine component. Amines can degrade common glove materials like latex.[7][9] Butyl rubber provides superior resistance against a wide array of chemicals, including the amine derivatives central to this compound's structure.[8] Nitrile provides a good general-purpose inner layer and is more resistant than latex to many solvents.[7] Always inspect gloves for any signs of degradation or punctures before and during use.[2]
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow is essential for minimizing exposure and preventing accidents. The following protocols for PPE donning and doffing, as well as chemical handling, provide a self-validating system for safety.
PPE Donning and Doffing Workflow
Proper sequencing when putting on and removing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Chemical Handling Protocol
-
Preparation: Before handling the compound, ensure your chemical fume hood is operational and certified. Prepare all necessary equipment (glassware, stir plates, reagents) and place absorbent, plastic-backed pads on the work surface to contain minor spills.
-
Aliquotting: If working with a solid, perform all weighing operations within the fume hood to prevent inhalation of any dust. If it is a liquid, use a funnel for transfers to prevent spills.
-
Reaction Setup: All reaction setups must be contained within the fume hood. Ensure any system that may become pressurized has appropriate pressure-relief mechanisms.
-
Initial Cleaning: While still wearing all PPE, perform an initial wipe-down of the work area and exterior of equipment with an appropriate solvent. Dispose of these wipes as hazardous waste.
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of this compound and associated waste can lead to environmental contamination and safety hazards.[10]
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, clearly labeled, and sealed hazardous waste container.[2] The container should be compatible with organic amines and solvents.
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, absorbent pads, and silica gel, must be collected in a separate, lined hazardous waste container.[11]
-
Sharps: Contaminated needles or sharp objects must be placed in a designated sharps container.
Labeling is paramount. Each waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[2]
Decontamination and Final Disposal Workflow
Decontamination of glassware is a critical step. Given the thienyl and amine components, a bleach solution can be effective for breaking down residual material.[12]
Caption: Waste Segregation and Disposal Workflow.
Do not attempt to neutralize bulk waste in the lab. The final disposal of all hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) department via a licensed hazardous waste disposal company.[2]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Spill: For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite or sand), collect it into a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department immediately.[2]
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. safeopedia.com [safeopedia.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. glovesbyweb.com [glovesbyweb.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. benchchem.com [benchchem.com]
- 12. How To [chem.rochester.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
